1-Bromo-4-(trans-4-butylcyclohexyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(4-butylcyclohexyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23Br/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h9-14H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLACFCPGPQOFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572954 | |
| Record name | 1-Bromo-4-(4-butylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
516510-78-4 | |
| Record name | 1-Bromo-4-(4-butylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Brom-4-(trans-4-butylcyclohexyl)-benzol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Bromo-4-(trans-4-butylcyclohexyl)benzene CAS number 516510-78-4
An In-Depth Technical Guide to 1-Bromo-4-(trans-4-butylcyclohexyl)benzene
Abstract
This technical guide provides a comprehensive overview of this compound, CAS Number 516510-78-4, a pivotal intermediate in the fields of materials science and organic synthesis. The document elucidates the compound's physicochemical properties, explores its significant applications, and offers detailed experimental protocols for its utilization. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with practical, field-proven insights to facilitate innovation and application.
Introduction: A Molecule of Versatility and Performance
This compound is a halogenated organic compound distinguished by its unique molecular architecture. It integrates a reactive bromophenyl group with a non-polar trans-4-butylcyclohexyl moiety. This specific combination of a rigid aromatic ring and a flexible, bulky aliphatic chain imparts a unique set of properties that make it a highly valuable building block.[1] Primarily recognized for its role as a liquid crystal intermediate, its utility extends into broader organic synthesis and advanced materials research.[2] The presence of an activatable bromine atom allows for a wide range of chemical transformations, making it a versatile precursor for complex molecular targets.[1]
Physicochemical & Structural Properties
The functional efficacy of this compound in various synthetic applications is rooted in its distinct physical and chemical characteristics. A summary of these properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 516510-78-4 | [1][3][4] |
| Molecular Formula | C₁₆H₂₃Br | [1][3][4] |
| Molecular Weight | 295.26 g/mol | [4] |
| Appearance | White to brown low-melting crystalline solid | [4] |
| Purity | Typically ≥98% | [3] |
| Synonyms | 4'-trans-n-Butylcyclohexyl-4-bromobenzene, 1-Bromo-4-(trans-4-n-butylcyclohexyl)benzene | [4] |
| Storage | Store at room temperature or 2-8°C in a cool, dry place, protected from light. | [3][4] |
The trans stereochemistry of the 1,4-disubstituted cyclohexane ring is critical. It ensures a linear, rod-like molecular shape, which is a fundamental prerequisite for the formation of the mesophases essential for liquid crystal behavior.
Core Applications & Mechanistic Insights
The utility of this compound spans multiple domains, from high-performance electronics to nascent areas of medicinal chemistry. Its structural features are directly responsible for its value in these fields.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Materials & Equipment
-
Reactants: this compound, (4-cyanophenyl)boronic acid.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Base: Anhydrous Potassium Carbonate (K₂CO₃).
-
Solvents: Toluene, Ethanol, Deionized Water (all degassed).
-
Glassware: Schlenk flask, reflux condenser, magnetic stirrer, nitrogen/argon line.
-
Purification: Silica gel for column chromatography, ethyl acetate, hexanes.
Step-by-Step Procedure
-
Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: To the flask, add this compound (1.0 eq), (4-cyanophenyl)boronic acid (1.2 eq), potassium carbonate (2.5 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene:ethanol:water (e.g., 4:1:1 ratio), via cannula or syringe.
-
Reaction: Heat the reaction mixture to 85°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting bromide is consumed (typically 4-12 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
This self-validating protocol includes monitoring and characterization steps to ensure the integrity of the experimental outcome.
Safety, Handling, and Storage
While a specific GHS classification for CAS 516510-78-4 is not readily available, data from structurally similar compounds like 1-bromo-4-butylbenzene suggest that it should be handled with care. [5]* Hazards: May cause skin irritation, serious eye irritation, and potential respiratory irritation. [5][6]* Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.
-
Storage: Keep the container tightly closed in a cool, dry, and well-ventilated area. [4]Store away from incompatible materials such as strong oxidizing agents. [6]
Conclusion
This compound is more than a simple chemical intermediate; it is an enabling molecule at the intersection of materials science and organic chemistry. Its well-defined structure provides a direct pathway to high-performance liquid crystals and offers a versatile platform for constructing complex molecules for pharmaceutical and materials research. Understanding its properties and reactive potential is key to leveraging its full capacity for technological and scientific advancement.
References
- 1-Bromo-4-(trans-4-butylcyclohexyl)
- CAS.516510-78-4 this compound. Arborpharmchem.
- This compound, min 98%, 100 grams. CP Lab Safety.
- This compound.
- Application Notes and Protocols: The Use of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene in Liquid Crystal Synthesis. Benchchem.
- 1-Bromo-4-tert-butylbenzene, 97% 25 g | Buy Online. Thermo Scientific Chemicals.
- 1-Bromo-4-butylbenzene | C10H13Br | CID 521059. PubChem.
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An In-depth Technical Guide to 1-Bromo-4-(trans-4-butylcyclohexyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene (CAS No. 516510-78-4), a key intermediate in materials science and a versatile building block in organic synthesis. The document delves into its physicochemical properties, outlines a robust two-step synthetic pathway, provides a predictive analysis of its spectroscopic characteristics, and discusses its primary applications and safety considerations. This guide is intended to serve as an essential resource for researchers leveraging this compound in the development of liquid crystals, advanced materials, and complex molecular architectures.
Introduction and Molecular Overview
This compound is a disubstituted aromatic compound characterized by a bromophenyl group linked to a trans-4-butylcyclohexyl moiety. The specific trans stereochemistry of the cyclohexane ring imparts a linear, rigid quality to the molecular structure. This feature is paramount to its primary application in the field of liquid crystals, where molecular shape and anisotropy are critical for the formation of mesophases.[1] The presence of the bromine atom provides a versatile synthetic handle, enabling its use in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) for the construction of more complex, high-value molecules.[2][3]
The lipophilic butylcyclohexyl group combined with the reactive aryl bromide makes this compound a valuable intermediate for creating molecules with tailored electronic and physical properties for use in display technologies and potentially as fragments in medicinal chemistry discovery programs.[1]
Physicochemical and Structural Properties
The core properties of the molecule are summarized below. It is characterized as a white to light brown, low-melting crystalline solid under standard conditions.[4] Experimental data for properties such as melting point, boiling point, and solubility are not widely published; therefore, values from closely related analogs are provided for estimation where available.
| Property | Value | Source(s) |
| CAS Number | 516510-78-4 | [5] |
| Molecular Formula | C₁₆H₂₃Br | [5] |
| Molecular Weight | 295.26 g/mol | [5] |
| Appearance | White to brown low-melting crystalline solid | [4] |
| Purity | ≥98% (Typical) | [5] |
| Boiling Point | Est. >300 °C (Atm. Pressure) | Analog Data[1] |
| Melting Point | Not experimentally determined in available literature. | - |
| Solubility | Expected to be soluble in nonpolar organic solvents (e.g., Toluene, Dichloromethane, THF) and insoluble in water. | Analog Data[6] |
| Storage | Store at room temperature in a dry, well-ventilated place. | [5] |
Synthesis and Purification Protocol
The synthesis of this compound can be efficiently achieved via a two-step sequence involving a Friedel-Crafts acylation followed by a Clemmensen reduction. This pathway is advantageous as it avoids the carbocation rearrangements and polyalkylation issues often associated with direct Friedel-Crafts alkylation.[7][8]
Proposed Synthetic Pathway
The logical pathway begins with commercially available bromobenzene and 4-butylcyclohexanecarboxylic acid, which is converted to its acyl chloride before reaction.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Friedel-Crafts Acylation
This step creates the aryl ketone intermediate. The use of an acyl chloride and a strong Lewis acid catalyst like aluminum chloride (AlCl₃) generates a reactive acylium ion, which then undergoes electrophilic aromatic substitution onto the bromobenzene ring, primarily at the para position due to steric hindrance at the ortho positions.[9][10]
Protocol:
-
To a dry, nitrogen-flushed 500 mL round-bottom flask equipped with a magnetic stirrer and dropping funnel, add anhydrous aluminum chloride (1.2 equivalents) and dry dichloromethane (DCM, 200 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve bromobenzene (1.0 equivalent) and trans-4-butylcyclohexanecarbonyl chloride (1.1 equivalents) in dry DCM (50 mL).
-
Add the bromobenzene/acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly pouring it into a beaker containing ice (300 g) and concentrated HCl (30 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone, (4-Bromophenyl)(trans-4-butylcyclohexyl)methanone. This intermediate is often used in the next step without further purification.
Step 2: Clemmensen Reduction
The Clemmensen reduction is highly effective for converting aryl-alkyl ketones to the corresponding alkanes under strongly acidic conditions using a zinc amalgam.[11] This reaction deoxygenates the carbonyl group to a methylene group (CH₂).
Protocol:
-
Prepare zinc amalgam by stirring zinc dust (4.0 equivalents) with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the solution and wash the amalgam with water.
-
To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the prepared zinc amalgam, concentrated hydrochloric acid (100 mL), toluene (100 mL), and the crude ketone from Step 1 (1.0 equivalent).
-
Heat the mixture to a vigorous reflux and maintain for 8-12 hours. Additional portions of concentrated HCl may be required during the reflux to maintain acidic conditions.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Purification: Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation.
-
The resulting crude product can be purified by column chromatography on silica gel (eluting with hexanes) or by recrystallization from a suitable solvent like ethanol to yield pure this compound.
Spectroscopic Characterization (Predictive Analysis)
As experimental spectra are not widely available, this section provides a predictive analysis based on the known effects of the constituent functional groups and data from analogous structures. This serves as a guide for researchers to confirm the identity and purity of the synthesized compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct regions for the aromatic, cyclohexyl, and butyl protons.
-
Aromatic Region (δ 7.0-7.5 ppm): The para-substituted benzene ring will give rise to a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the bromine (C2-H, C6-H) will be downfield (approx. δ 7.35-7.45 ppm) compared to the protons meta to the bromine (C3-H, C5-H, approx. δ 7.00-7.10 ppm).[12][13]
-
Cyclohexyl Protons (δ 1.0-2.6 ppm): These protons will appear as a series of complex, overlapping multiplets. The benzylic proton (C1'-H) attached to the benzene ring will be the most downfield of this group (approx. δ 2.4-2.6 ppm). The remaining axial and equatorial protons will reside in the δ 1.0-1.9 ppm range.
-
Butyl Chain Protons (δ 0.8-1.4 ppm): The terminal methyl group (-CH₃) will appear as a triplet around δ 0.9 ppm. The three methylene groups (-CH₂-) will present as multiplets in the δ 1.2-1.4 ppm region, likely overlapping with some of the cyclohexyl signals.
¹³C NMR Spectroscopy
The carbon NMR will provide a unique signal for each carbon environment. Predicted chemical shifts based on analogous compounds are as follows.[3][14]
-
Aromatic Carbons (δ 119-147 ppm):
-
C-Br (C1): ~δ 119-121 ppm
-
CH (C3, C5): ~δ 128-130 ppm
-
CH (C2, C6): ~δ 131-133 ppm
-
C-Cyclohexyl (C4): ~δ 145-147 ppm
-
-
Cyclohexyl Carbons (δ 29-45 ppm):
-
Benzylic CH (C1'): ~δ 44-45 ppm
-
Other CH/CH₂: Multiple signals expected between δ 29-40 ppm.
-
-
Butyl Chain Carbons (δ 14-38 ppm):
-
-CH₃ (C4''): ~δ 14 ppm
-
-CH₂- (C1'', C2'', C3''): Signals expected in the range of δ 22-38 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
-
Aromatic C-H Stretch: Weak to medium bands just above 3000 cm⁻¹ (e.g., 3020-3080 cm⁻¹).
-
Aliphatic C-H Stretch: Strong, sharp bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹), characteristic of the cyclohexyl and butyl groups.
-
Aromatic C=C Stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region. A sharp band around 820 cm⁻¹ is indicative of 1,4-disubstitution (para).
-
C-Br Stretch: A band in the fingerprint region, typically 500-600 cm⁻¹, though it can be weak.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry should show a distinct molecular ion peak.
-
Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 294 and 296, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Fragmentation: A prominent peak at m/z 215 would correspond to the loss of the bromine atom ([M-Br]⁺). Further fragmentation of the butylcyclohexyl moiety would lead to a complex pattern of smaller fragments. A peak at m/z 169 is likely, representing the bromophenylcyclohexyl cation after loss of the butyl group.[15]
Applications in Research and Development
The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of liquid crystal materials.[1] Its rigid, rod-like structure is a foundational element for molecules that exhibit nematic and other mesophases, which are essential for modern display technologies like LCDs.
Beyond materials science, its structure is of interest to medicinal chemists. The 4-alkylcyclohexylphenyl motif is a recognized bioisostere for biphenyl or other extended aromatic systems, offering improved pharmacokinetic properties such as increased solubility and metabolic stability. The bromine atom allows for its facile incorporation into larger molecules through cross-coupling chemistry, making it a valuable building block for PROTACs and other complex drug candidates.[5]
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not universally available, but data from suppliers and analogous compounds provide a clear hazard profile.[16]
-
GHS Hazard Classification:
-
Skin Irritation: Category 2
-
Eye Irritation: Category 2A
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3
-
-
Precautionary Measures:
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat. Avoid breathing dust or vapors.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from strong oxidizing agents.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin contact occurs, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.
-
Conclusion
This compound is a well-defined chemical intermediate with significant utility in both materials science and synthetic organic chemistry. Its value is derived from its unique molecular architecture—a rigid core with a versatile reactive site. While detailed experimental data on some of its physical properties remain sparse in public literature, its synthesis is achievable through established chemical transformations, and its spectral properties can be reliably predicted. This guide provides the necessary technical information for scientists to confidently handle, synthesize, and characterize this compound for advanced research and development applications.
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1-Bromo-4-(trans-4-butylcyclohexyl)benzene molecular structure
An In-Depth Technical Guide to the Molecular Structure of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene
Introduction
This compound is a halogenated organic compound with the CAS Number 516510-78-4.[1][2][3] Its molecular structure, consisting of a brominated benzene ring linked to a trans-4-butylcyclohexyl group, makes it a significant intermediate in the synthesis of advanced materials, particularly liquid crystals.[1][4] The specific arrangement of its constituent parts—a rigid aromatic core, a flexible alkyl chain, and a stereochemically defined cycloaliphatic linker—imparts desirable properties for applications in high-performance displays and other electro-optical devices.[4][5] This guide provides a detailed exploration of its molecular structure, from its fundamental properties and conformational analysis to its spectroscopic signature and synthetic utility.
Physicochemical Properties
The physical and chemical characteristics of this compound are foundational to its application and handling. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 516510-78-4 | [1][2][3] |
| Molecular Formula | C₁₆H₂₃Br | [1][2][3][6] |
| Molecular Weight | 295.26 g/mol | [2] |
| Appearance | White to brown low melting crystalline solid | [2] |
| Purity | Typically ≥98% | [3] |
| Storage | 2-8°C, cold storage, protected from light | [2] |
Molecular Structure and Conformational Analysis
The structure of this compound is a deliberate amalgamation of molecular fragments designed to elicit specific material properties.
-
Bromobenzene Moiety : The benzene ring provides a rigid, planar core. The bromine atom is a key functional handle for further chemical transformations and also contributes to the molecule's polarity.[4]
-
n-Butyl Group : This flexible alkyl chain is crucial for influencing the mesomorphic (liquid crystalline) properties of materials derived from this compound. It helps to lower melting points and affect the stability of various liquid crystal phases.[7]
-
trans-Cyclohexyl Linker : The cyclohexane ring, locked in a chair conformation, acts as a rigid spacer between the aromatic core and the alkyl chain. The trans stereochemistry is of paramount importance; it ensures a linear, rod-like molecular shape, which is a prerequisite for the formation of the nematic and smectic phases essential for liquid crystal displays.[5] This linearity is less pronounced in the corresponding cis-isomer, which would disrupt the necessary molecular packing. X-ray crystallography studies on analogous structures confirm that cyclohexyl rings in such molecules adopt chair conformations.[8][9]
Figure 1: 2D representation of this compound.
Spectroscopic Characterization
The elucidation of the molecular structure heavily relies on spectroscopic techniques. While a publicly available, fully assigned spectrum for this specific molecule is limited, its features can be accurately predicted based on well-established principles and data from analogous compounds.[10]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for each part of the molecule.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic (ortho to Br) | ~7.4 | Doublet |
| Aromatic (ortho to Cyclohexyl) | ~7.1 | Doublet |
| Cyclohexyl (CH attached to Benzene) | ~2.5 | Multiplet |
| Cyclohexyl (other CH₂) | 1.0 - 1.9 | Complex Multiplets |
| Butyl (CH₂) | 0.9 - 1.4 | Multiplets |
| Butyl (CH₃) | ~0.9 | Triplet |
-
Causality : The para-substitution on the benzene ring leads to a simplified AA'BB' system, which often appears as two distinct doublets.[10] The electron-withdrawing effect of the bromine atom deshields the ortho protons, shifting them downfield. The protons of the cyclohexyl and butyl groups appear in the upfield aliphatic region, with significant overlap expected.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides a count of the unique carbon environments.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-Br) | ~120 |
| Aromatic (CH) | 128 - 132 |
| Aromatic (C-Cyclohexyl) | ~145 |
| Cyclohexyl (CH) | 35 - 45 |
| Cyclohexyl (CH₂) | 25 - 35 |
| Butyl (CH₂) | 20 - 40 |
| Butyl (CH₃) | ~14 |
-
Note : These are estimated values. A database search indicates computed ¹³C NMR data is available, which can provide more precise shift predictions.[6]
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would reveal key structural information.
-
Molecular Ion (M⁺) : A prominent molecular ion peak would be expected at m/z 294 and 296 in an approximate 1:1 ratio. This characteristic isotopic pattern is definitive for the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[11][12]
-
Fragmentation : Key fragmentation pathways would likely involve the loss of the butyl group (M-57), cleavage of the cyclohexyl ring, and loss of the bromine atom. The most stable fragment is often the tropylium ion or related aromatic structures.
Synthesis and Reactivity
This compound is a versatile building block in organic synthesis, primarily due to the reactivity of the carbon-bromine bond.[1]
Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis and is widely used to form carbon-carbon bonds, particularly for creating biaryl structures common in liquid crystals and pharmaceuticals.[13][14][15] The reaction couples the aryl bromide with an organoboron compound.[13]
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a representative example and may require optimization.[13][16]
-
Reagent Preparation : In a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%) or a combination of Pd₂(dba)₃ and a suitable phosphine ligand (e.g., XPhos).[16]
-
Solvent and Base Addition : Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and an aqueous solution of a base.[16] Common bases include K₂CO₃, K₃PO₄, or Na₂CO₃ (2.0-3.0 eq).[16]
-
Reaction : Heat the mixture with stirring to a temperature typically between 80-120 °C. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the crude product by column chromatography or recrystallization to yield the desired biaryl compound.
Grignard Reagent Formation
The aryl bromide can be converted into a highly nucleophilic Grignard reagent by reacting it with magnesium metal.[17][18] This organometallic intermediate is a powerful tool for forming new carbon-carbon bonds with electrophiles like aldehydes, ketones, and esters.[17]
Figure 3: Workflow for Grignard reagent formation and subsequent reaction.
Protocol: Grignard Reagent Formation and Reaction
This protocol requires strictly anhydrous conditions as Grignard reagents are highly sensitive to moisture.[17][19]
-
Apparatus Setup : Assemble a flame-dried or oven-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Preparation : Place magnesium turnings (1.2 eq) in the flask.[17]
-
Initiation : Add a small portion of a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF via the dropping funnel.[17][20] The reaction may need initiation by gentle warming, adding a small crystal of iodine, or grinding the magnesium.[17]
-
Grignard Formation : Once the reaction initiates (indicated by cloudiness and gentle refluxing), add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux.[17] After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.
-
Reaction with Electrophile : Cool the resulting Grignard solution in an ice bath. Slowly add a solution of the electrophile (e.g., an aldehyde or ketone, 1.0 eq) in the same anhydrous solvent.
-
Quenching and Work-up : After the addition is complete, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute HCl.[17]
-
Extraction and Purification : Extract the product with an organic solvent, wash the organic layer, dry it, and purify as described in the Suzuki protocol.
Applications in Drug Development and Materials Science
While the primary documented application of this compound is as a liquid crystal intermediate, its structural motifs are relevant to drug development.[1][4] The 4-alkyl-biphenyl core, readily synthesized from this precursor via Suzuki coupling, is a common scaffold in medicinal chemistry.[13] The bromophenyl group itself is found in various biologically active compounds.[21][22] The lipophilic nature of the butylcyclohexyl group can be exploited to modulate the pharmacokinetic properties of a potential drug candidate, such as its solubility and membrane permeability.
Conclusion
The molecular structure of this compound is a carefully designed platform that balances rigidity and flexibility to achieve specific functions. Its trans-cyclohexyl linker ensures a linear geometry essential for liquid crystal applications, while the reactive bromo-substituent provides a gateway for constructing more complex molecules through robust and well-understood synthetic protocols like the Suzuki-Miyaura coupling and Grignard reactions. A thorough understanding of its structure and reactivity is, therefore, indispensable for scientists and researchers aiming to develop novel materials and potential therapeutic agents.
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- Grignard Reaction.
- Application Notes and Protocols for the Use of 1-Bromo-4-tert-butylbenzene in Liquid Crystal M
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- Suzuki reaction.
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- (PDF) 1-Bromo-2,4,6-tricyclohexylbenzene. (No date).
- Biological activity of 4-(4-bromophenyl)-thiosemicarbazide. (1996). PubMed.
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- Potential Biological Activities of 4-Bromo-3-oxo-n-phenylbutanamide Deriv
- Enthalpies of hydrogenation X-ray crstallography proof of benzene's structure evidence aromaticity pi orbitals electrophilic substitution reactivity in arenes diagram of mechanism spectroscopy of benzene related to structure advanced A level organic chemistry revision notes doc brown.
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An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-Bromo-4-(trans-4-butylcyclohexyl)benzene, a key intermediate in the development of liquid crystals and other advanced organic materials. The document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development. We will delve into the mechanistic underpinnings of the most reliable synthetic routes, providing detailed, field-proven experimental protocols. The primary focus will be on a robust, multi-step synthesis involving a Friedel-Crafts acylation followed by a Wolff-Kishner reduction, a pathway that offers superior control over isomerism and purity. A comparative analysis with an alternative direct bromination route is also presented. This guide is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound is a disubstituted aromatic compound characterized by a bromine atom and a trans-4-butylcyclohexyl group in a para configuration. The presence of the rigid and conformationally locked trans-cyclohexyl moiety, combined with the reactive bromo-functional group, makes this molecule a valuable building block in materials science and medicinal chemistry. Specifically, its application as a liquid crystal intermediate is noteworthy, where the molecular shape and polarity contribute to the formation of desired mesophases. The bromine atom serves as a convenient handle for further chemical transformations, most notably in palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex molecular architectures.
This guide will focus on a logical and reproducible synthetic strategy that ensures the desired trans and para stereochemistry, which is crucial for its applications.
Comparative Analysis of Synthetic Pathways
Two principal retrosynthetic disconnections for this compound are considered:
-
Route A: Friedel-Crafts Acylation Followed by Reduction. This is the recommended and most robust pathway. It involves the acylation of bromobenzene with trans-4-butylcyclohexanecarbonyl chloride, followed by the reduction of the resulting ketone. This method offers excellent control over regioselectivity (para-substitution is highly favored) and preserves the trans stereochemistry of the cyclohexyl ring.
-
Route B: Direct Electrophilic Bromination. This approach involves the direct bromination of 4-(trans-4-butylcyclohexyl)benzene. While seemingly more direct, this route presents challenges in controlling regioselectivity, as ortho-bromination can occur as a side reaction. Furthermore, the synthesis of the starting material, 4-(trans-4-butylcyclohexyl)benzene, is not trivial and often involves a Friedel-Crafts alkylation which is prone to polyalkylation and carbocation rearrangements.
The following sections will provide a detailed exposition of the preferred synthetic route (Route A).
Recommended Synthetic Pathway: Friedel-Crafts Acylation and Wolff-Kishner Reduction
This pathway is comprised of three main stages:
-
Preparation of the Acylating Agent: Synthesis of trans-4-butylcyclohexanecarbonyl chloride from trans-4-butylcyclohexanecarboxylic acid.
-
Friedel-Crafts Acylation: The Lewis acid-catalyzed reaction of bromobenzene with the synthesized acyl chloride.
-
Wolff-Kishner Reduction: The deoxygenation of the resulting ketone to yield the final product.
The overall synthetic scheme is depicted below:
Caption: Recommended three-stage synthesis of the target compound.
Stage 1: Synthesis of trans-4-Butylcyclohexanecarbonyl Chloride
The initial step is the conversion of the commercially available trans-4-butylcyclohexanecarboxylic acid to its corresponding acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to the clean nature of the reaction, with the byproducts being gaseous sulfur dioxide and hydrogen chloride.[1][2][3][4]
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add trans-4-butylcyclohexanecarboxylic acid (1.0 eq).
-
Slowly add thionyl chloride (1.5 eq) to the carboxylic acid at room temperature.
-
Heat the reaction mixture to reflux for 2 hours. The evolution of gas (SO₂ and HCl) will be observed.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude trans-4-butylcyclohexanecarbonyl chloride is typically used in the next step without further purification.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents |
| trans-4-Butylcyclohexanecarboxylic acid | 184.28 | 1.0 | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 1.5 | 1.5 |
Table 1: Reagent quantities for the synthesis of trans-4-butylcyclohexanecarbonyl chloride.
Stage 2: Friedel-Crafts Acylation of Bromobenzene
This key carbon-carbon bond-forming step utilizes the principles of electrophilic aromatic substitution. The acyl chloride, activated by a Lewis acid catalyst such as aluminum chloride (AlCl₃), generates a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich bromobenzene ring. The bromine atom is a deactivating but ortho-, para-directing group; due to steric hindrance, the acylation occurs predominantly at the para position.[5][6][7][8]
Sources
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An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the physical properties of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene, a key intermediate in the synthesis of advanced liquid crystal materials.[1][2] This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the implications of these properties for its application in materials science and organic synthesis.
Core Molecular Identity and Characteristics
This compound is a halogenated organic compound featuring a brominated benzene ring linked to a trans-4-butylcyclohexyl moiety.[3] This specific molecular architecture is pivotal to its function, providing a blend of rigidity from the phenyl ring and flexibility from the cyclohexyl and butyl groups, a hallmark of many liquid crystal structures.
Table 1: Fundamental Molecular Identifiers
| Property | Value | Source(s) |
| Chemical Name | This compound | [4] |
| CAS Number | 516510-78-4 | [1][3][4] |
| Molecular Formula | C₁₆H₂₃Br | [1][4][5] |
| Molecular Weight | 295.26 g/mol | [5] |
| Purity | Typically ≥98% | [4] |
Macroscopic and Thermodynamic Properties
The bulk physical properties of a material are a direct manifestation of its underlying molecular structure and intermolecular forces. For this compound, these properties are crucial for its handling, purification, and performance in liquid crystal formulations.
Appearance: At ambient conditions, this compound is typically a white to brown, low-melting crystalline solid. The coloration can be indicative of minor impurities, hence for high-performance applications, a purer, whiter crystalline form is preferred.
Thermal Transitions:
Experimental Insight: Melting Point Determination
The melting point is a sharp indicator of purity. A broad melting range typically signifies the presence of impurities, which disrupt the crystal lattice. The standard and most reliable method for determining the melting point of a crystalline organic solid is capillary melting point analysis .
dot
Caption: Workflow for Capillary Melting Point Determination.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the crystalline this compound is finely ground to ensure uniform heat distribution.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm. Proper packing is crucial for accurate results.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus alongside a precision thermometer.
-
Heating and Observation: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (T_onset) and the temperature at which the entire sample becomes a clear liquid (T_completion) are recorded. This range is the melting point of the sample.[6][7]
Solubility Profile:
The solubility of this compound is dictated by the "like dissolves like" principle. The large nonpolar butylcyclohexyl and bromophenyl groups suggest good solubility in nonpolar organic solvents and poor solubility in polar solvents like water.
Table 2: Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Chloroform | High | The molecule is predominantly nonpolar. |
| Polar Aprotic | Acetone, Dichloromethane | Moderate to High | The C-Br bond introduces some polarity. |
| Polar Protic | Ethanol, Methanol | Low to Moderate | Limited hydrogen bonding potential. |
| Aqueous | Water | Insoluble | The large hydrophobic structure dominates. |
Experimental Insight: Determining Solubility
A systematic approach is employed to qualitatively and quantitatively assess solubility. This involves observing the dissolution of a known mass of the solute in a specific volume of the solvent at a controlled temperature.
Protocol: Qualitative Solubility Testing
-
Sample Preparation: Add approximately 20-30 mg of this compound to a test tube.
-
Solvent Addition: Add 1 mL of the test solvent in small portions, agitating the mixture after each addition.
-
Observation: Observe if the solid dissolves completely. If it does, the substance is considered soluble. If not, it is classified as insoluble or sparingly soluble.[4][8] This process is repeated for a range of solvents to build a comprehensive solubility profile.
Structural and Spectroscopic Characterization
Spectroscopic techniques provide a window into the molecular structure and are indispensable for confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the cyclohexyl ring, and the protons of the butyl chain. The trans configuration of the cyclohexyl ring influences the chemical shifts and coupling constants of its protons.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon attached to the bromine atom will be significantly influenced by the halogen's electronegativity.[7]
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational modes of the molecule. Key expected absorptions include:
-
C-H stretching vibrations of the aromatic and aliphatic groups.
-
C=C stretching vibrations of the benzene ring.
-
The C-Br stretching vibration, which typically appears in the fingerprint region at lower wavenumbers.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The presence of bromine is readily identified by the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 ratio.
dotdot graph fragmentation_pathway { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
A [label="[C₁₆H₂₃Br]⁺˙\n(Molecular Ion)"]; B [label="[C₁₆H₂₃]⁺\n(Loss of Br)"]; C [label="[C₆H₄Br]⁺"]; D [label="[C₁₀H₁₉]⁺"];
A -> B [label="Fragmentation"]; A -> C; A -> D; }
Sources
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- 6. pubs.acs.org [pubs.acs.org]
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- 8. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to the Spectral Analysis of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene
Introduction
The logic of our analytical approach is to systematically deconstruct the molecule's spectral signature, moving from the atomic level connectivity and environment (NMR) to the vibrational modes of its functional groups (IR) and finally to its overall molecular weight and fragmentation patterns (MS). This multi-faceted approach ensures a self-validating system of analysis, critical for the unambiguous confirmation of the molecular structure.
Molecular Structure and Atom Numbering
A clear numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the IUPAC numbering for 1-Bromo-4-(trans-4-butylcyclohexyl)benzene, which will be used throughout this guide.
Caption: Workflow for ¹H NMR Data Acquisition and Processing.
Predicted ¹H NMR Data and Interpretation
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of similar structures. [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.38 | d | 2H | H-2, H-6 (Aromatic) | Protons ortho to the bromine atom, deshielded. Appears as a doublet due to coupling with H-3 and H-5. |
| ~ 7.05 | d | 2H | H-3, H-5 (Aromatic) | Protons meta to the bromine atom. Appears as a doublet due to coupling with H-2 and H-6. |
| ~ 2.45 | tt | 1H | H-1' (Cyclohexyl) | Methine proton on the cyclohexane ring attached to the benzene ring. |
| ~ 1.85 | m | 4H | H-2', H-6' (Cyclohexyl) | Methylene protons on the cyclohexane ring. |
| ~ 1.40 | m | 4H | H-3', H-5' (Cyclohexyl) | Methylene protons on the cyclohexane ring. |
| ~ 1.25 | m | 1H | H-4' (Cyclohexyl) | Methine proton on the cyclohexane ring attached to the butyl group. |
| ~ 1.30 | m | 4H | H-1'', H-2'' (Butyl) | Methylene protons of the butyl chain. |
| ~ 0.90 | t | 3H | H-4''' (Butyl) | Terminal methyl group of the butyl chain, appears as a triplet. |
| ~ 0.88 | m | 2H | H-3'' (Butyl) | Methylene protons of the butyl chain. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides information on the carbon framework of a molecule. While less sensitive than ¹H NMR, it is invaluable for determining the number of unique carbon environments.
Theoretical Principles and Experimental Rationale
Each chemically non-equivalent carbon atom in the molecule will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization and the electronegativity of attached atoms. The carbon attached to the bromine (C-1) will be significantly shifted, as will the substituted aromatic carbon (C-4). The aliphatic carbons of the cyclohexane and butyl groups will appear in the upfield region.
Experimental Protocol: ¹³C NMR Acquisition
The experimental protocol is similar to that of ¹H NMR, with the key difference being the observation frequency and the use of proton decoupling to simplify the spectrum to single lines for each carbon.
Caption: Workflow for ¹³C NMR Data Acquisition and Processing.
Predicted ¹³C NMR Data and Interpretation
The predicted chemical shifts for this compound are presented below, based on available data for analogs. [2][3]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 146.0 | C-4 (Ar-C) | Quaternary aromatic carbon attached to the cyclohexyl group. |
| ~ 131.5 | C-2, C-6 (Ar-CH) | Aromatic carbons ortho to the bromine. |
| ~ 128.3 | C-3, C-5 (Ar-CH) | Aromatic carbons meta to the bromine. |
| ~ 119.9 | C-1 (C-Br) | Aromatic carbon directly attached to the electronegative bromine. |
| ~ 44.1 | C-1' (Cyclohexyl-CH) | Methine carbon of the cyclohexane ring attached to the benzene ring. |
| ~ 39.2 | C-4' (Cyclohexyl-CH) | Methine carbon of the cyclohexane ring attached to the butyl group. |
| ~ 34.5 | C-2', C-6' (Cyclohexyl-CH₂) | Methylene carbons of the cyclohexane ring. |
| ~ 37.2 | C-1'' (Butyl-CH₂) | Methylene carbon of the butyl group attached to the cyclohexane ring. |
| ~ 29.8 | C-3', C-5' (Cyclohexyl-CH₂) | Methylene carbons of the cyclohexane ring. |
| ~ 29.1 | C-2'' (Butyl-CH₂) | Methylene carbon of the butyl group. |
| ~ 22.8 | C-3'' (Butyl-CH₂) | Methylene carbon of the butyl group. |
| ~ 14.1 | C-4''' (Butyl-CH₃) | Terminal methyl carbon of the butyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Theoretical Principles and Experimental Rationale
The key vibrational modes for this molecule include the C-H stretching of the aromatic and aliphatic groups, the C=C stretching of the benzene ring, and the C-Br stretching. The para-substitution pattern on the benzene ring also gives rise to a characteristic C-H out-of-plane bending absorption.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR-IR is a common technique that requires minimal sample preparation.
Caption: Workflow for ATR-IR Data Acquisition and Processing.
Predicted IR Data and Interpretation
The expected IR absorption bands are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~ 3050-3020 | Medium | Aromatic C-H | Stretch |
| ~ 2950-2850 | Strong | Aliphatic C-H | Stretch |
| ~ 1590, 1485 | Medium-Strong | Aromatic C=C | Stretch |
| ~ 1450 | Medium | Aliphatic CH₂ | Bend |
| ~ 820 | Strong | para-disubstituted C-H | Out-of-plane bend |
| ~ 650-550 | Medium | C-Br | Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable information about the fragmentation pattern of a molecule, further confirming its structure.
Theoretical Principles and Experimental Rationale
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting charged fragments are separated by their mass-to-charge ratio (m/z). The presence of bromine is easily identified due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in a characteristic M and M+2 pattern for bromine-containing fragments.
Experimental Protocol: Electron Ionization (EI)-MS
Caption: Workflow for Electron Ionization Mass Spectrometry.
Predicted Mass Spectrum Data and Interpretation
The molecular formula is C₁₆H₂₃Br, with an exact mass of approximately 294.0983 g/mol for the ⁷⁹Br isotope and 296.0963 g/mol for the ⁸¹Br isotope. [3]
| m/z | Assignment | Rationale |
|---|---|---|
| 294/296 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |
| 237/239 | [M - C₄H₉]⁺ | Loss of the butyl group. |
| 157 | [C₁₂H₁₃]⁺ | Bromophenyl fragment after loss of bromine. |
| 156 | [C₁₂H₁₂]⁺ | Fragment from the bromophenylcyclohexyl cation. |
| 57 | [C₄H₉]⁺ | Butyl cation, a common fragment. |
Conclusion
The synergistic application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. While this guide is based on predictive data and analysis of close analogs, it establishes a clear and authoritative framework for the experimental confirmation of the compound's structure. The detailed protocols and interpretation rationale serve as a valuable resource for researchers in drug development and materials science, ensuring the scientific integrity of their work.
References
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-4-cyclohexylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-bromo-4-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Solubility of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene in organic solvents
An In-Depth Technical Guide to the Solubility of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the solubility characteristics of this and structurally related compounds. Recognizing the limited availability of public quantitative solubility data for this specific molecule, this guide emphasizes the foundational principles of solubility, theoretical prediction models, and robust experimental protocols.
Introduction: The Significance of Solubility for this compound
This compound is a substituted aromatic compound with a molecular formula of C₁₆H₂₃Br and a molecular weight of approximately 295.3 g/mol [1]. Its structure, featuring a non-polar butylcyclohexyl group and a moderately polar bromobenzene moiety, suggests its utility in applications such as liquid crystal formulations, organic synthesis, and as a building block for larger, more complex molecules. In these contexts, solubility is a critical parameter that governs reaction kinetics, purification processes, formulation stability, and bioavailability in pharmaceutical applications. An understanding of its solubility behavior is therefore paramount for its effective utilization.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another[2][3]. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.
Physicochemical Properties and their Impact on Solubility
The molecular structure of this compound provides key insights into its expected solubility. The large, non-polar trans-4-butylcyclohexyl group dominates the molecule's character, making it predominantly hydrophobic. The bromobenzene group introduces some polarity due to the electronegativity of the bromine atom. Consequently, the compound is expected to be poorly soluble in highly polar solvents like water but readily soluble in non-polar and moderately polar organic solvents[2][4][5].
Predictive Models for Solubility
In the absence of extensive experimental data, theoretical models can provide valuable predictions of solubility.
Hansen Solubility Parameters are a powerful tool for predicting the solubility of a substance in a given solvent[6][7]. The total cohesion energy of a substance is divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh)[6][7]. A substance is likely to dissolve in a solvent if their Hansen parameters are similar. The distance (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated, and if this distance is within the interaction radius (R0) of the solute, dissolution is predicted[7].
COSMO-RS is a quantum chemistry-based method for predicting thermodynamic properties of fluids and solutions, including solubility[8][9]. It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities[9]. This method is particularly powerful as it does not rely on experimental data for parameterization and can be applied to a wide range of compounds[8][10][11]. COSMO-RS can also be used to predict Hansen Solubility Parameters, providing a bridge between these two predictive models[12].
Experimental Determination of Solubility
A systematic experimental approach is essential for obtaining accurate solubility data. The following section outlines a detailed protocol for determining the equilibrium solubility of this compound.
Materials and Equipment
-
This compound (solute)
-
A range of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, isopropanol)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for equilibrium solubility determination.
Step-by-Step Protocol
-
Preparation of Samples:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a saturated solution is formed.
-
To each vial, add a precise volume of the selected organic solvent.
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate.
-
-
Sample Processing:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.
-
-
Analysis and Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solutions using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Expected Solubility Profile and Data Presentation
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-polar | Hexane, Cyclohexane | High | The non-polar butylcyclohexyl group will have strong favorable interactions with non-polar solvents. |
| Aromatic | Toluene, Benzene | High | The bromobenzene moiety will interact favorably with the aromatic rings of the solvent. |
| Chlorinated | Dichloromethane, Chloroform | High | These solvents have a good balance of polarity to interact with both parts of the solute molecule. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are good general solvents for a wide range of organic compounds. |
| Ketones | Acetone, Methyl ethyl ketone | Moderate | The polarity of ketones may lead to slightly lower solubility compared to non-polar solvents. |
| Esters | Ethyl acetate | Moderate | Similar to ketones, the polarity will influence the solubility. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The hydrogen bonding capability of alcohols makes them less ideal solvents for the predominantly non-polar solute. |
| Highly Polar | Water, Dimethyl sulfoxide (DMSO) | Very Low/Insoluble | The large hydrophobic portion of the molecule will prevent significant dissolution in highly polar solvents. |
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound in organic solvents. While quantitative data for this specific compound is scarce, the principles and methodologies outlined here equip researchers with the necessary tools to predict, measure, and understand its solubility profile. A thorough understanding of solubility is crucial for the successful application of this compound in its various fields of use.
References
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SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. SCM. Retrieved from [Link]
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Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Adscientis. Retrieved from [Link]
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Wikipedia. (2023, May 29). COSMO-RS. In Wikipedia. Retrieved from [Link]
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Solubility of Things. (n.d.). Bromobenzene. Solubility of Things. Retrieved from [Link]
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Sunrise Group. (n.d.). Bromobenzene - Aromatic Compounds. Sunrise Group. Retrieved from [Link]
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Klamt, A., Eckert, F., & Arlt, W. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Journal of computational chemistry, 23(2), 275–281. Retrieved from [Link]
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ChemBK. (n.d.). Bromobenzene. ChemBK. Retrieved from [Link]
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Klajmon, M., & Fulem, M. (2021). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. Industrial & Engineering Chemistry Research, 60(27), 9872-9886. Retrieved from [Link]
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Pan, Y., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research, 61(30), 11096-11105. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Bromobenzene. PubChem. Retrieved from [Link]
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Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
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ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?. ResearchGate. Retrieved from [Link]
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Solubility of Things. (n.d.). tert-butylcyclohexane. Solubility of Things. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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Chemistry For Everyone. (2023, November 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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Hubbe, M. A., et al. (2015). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. Polymer Chemistry, 6(42), 7495-7505. Retrieved from [Link]
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Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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The Good Scents Company. (n.d.). butyl cyclohexane. The Good Scents Company. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Bromo-4-cyclohexylbenzene. PubChem. Retrieved from [Link]
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Scent.vn. (n.d.). Butylcyclohexane (CAS 1678-93-9). Scent.vn. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene. PubChem. Retrieved from [Link]
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CP Lab Safety. (n.d.). This compound, min 98%, 100 grams. CP Lab Safety. Retrieved from [Link]
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A Technical Guide to the Safe Handling of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene for Research and Development Applications
This document provides a comprehensive technical guide for the safe handling and use of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene (CAS No. 88539-77-3), a key intermediate in materials science and organic synthesis. This guide is intended for researchers, scientists, and drug development professionals, emphasizing a proactive approach to safety through a deep understanding of the compound's properties and associated hazards.
Compound Identification and Physicochemical Properties
This compound is a substituted aromatic compound. A clear understanding of its physical properties is the foundation of a robust safety protocol. For instance, knowing its form (solid or liquid) at ambient temperature dictates the appropriate engineering controls and personal protective equipment (PPE) required for handling.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 88539-77-3 | [1] |
| Molecular Formula | C₁₆H₂₃Br | [1] |
| Molecular Weight | 295.3 g/mol | [1] |
| Appearance | Data not consistently available; likely a solid or liquid. Assume potential for dust or vapor. | |
| Purity | ≥98% | [1] |
| Storage | Room temperature | [1][2] |
Note: The exact physical state at room temperature is not specified in the provided search results. Prudent practice dictates preparing for handling as either a low-volatility solid or a liquid, with potential for inhalation of dust or vapors.
Hazard Identification and Risk Assessment
This compound is classified as hazardous. The primary risks associated with its handling are irritation to the skin, eyes, and respiratory system. A systematic risk assessment is mandatory before any experimental work begins.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment (Chronic) | 2 | H411: Toxic to aquatic life with long lasting effects |
The GHS classifications are based on similar brominated aromatic compounds and should be treated as the minimum expected hazard level for this specific molecule.[2][3][4][5][6][7]
The "Why" Behind the Hazards
-
H315 (Skin Irritation): The lipophilic nature of the butylcyclohexyl and bromobenzene moieties allows the molecule to penetrate the outer layers of the skin, potentially disrupting lipid bilayers and leading to an inflammatory response. Prolonged contact may defat the skin, increasing susceptibility to other chemical insults.[4]
-
H319 (Serious Eye Irritation): Direct contact with the eyes can cause significant irritation. The chemical's structure can lead to interactions with proteins and lipids in the eye tissue, resulting in redness, pain, and potential damage if not promptly and thoroughly rinsed.[3][4]
-
H335 (Respiratory Irritation): Inhalation of dust (if solid) or aerosols/vapors (if liquid) can irritate the mucous membranes of the respiratory tract. This is a common property of many substituted benzene compounds.[3][4][5]
-
H411 (Aquatic Toxicity): Brominated organic compounds can be persistent in the environment and exhibit toxicity to aquatic organisms. Therefore, preventing release into drains and waterways is a critical responsibility.[3][7]
Risk Assessment Workflow
A dynamic risk assessment is not a one-time checklist but a continuous scientific process. The following workflow should be adopted before and during any procedure involving this compound.
Caption: Risk assessment workflow for handling hazardous chemicals.
Engineering Controls, Administrative Controls, and PPE
A multi-layered approach to safety is essential, starting with the most effective controls.
Engineering Controls
The primary engineering control for this compound is a certified chemical fume hood.[8] All manipulations, including weighing, transfers, and dissolution, must be performed within the fume hood to prevent inhalation of vapors, dust, or aerosols.[8] The fume hood sash should be kept at the lowest feasible working height.
Administrative Controls
-
Designated Area: Establish a designated area within the laboratory specifically for working with this compound.
-
Standard Operating Procedures (SOPs): A detailed, lab-specific SOP must be written and approved before work begins. All personnel must be trained on this SOP.[8]
-
Training: Documented training on the specific hazards of this compound and the emergency procedures is required for all users.[8]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the identified hazards.[3]
-
Eye Protection: Chemical splash goggles are mandatory.[9][10] If a splash hazard exists, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[11] Given that no specific breakthrough time data is available, it is prudent practice to double-glove for extended operations and to change gloves immediately if contamination is suspected.[10]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.[3]
-
Respiratory Protection: Generally not required if work is conducted within a certified fume hood. If procedures with a high potential for aerosolization are performed outside of a hood (which is strongly discouraged), a risk assessment must be conducted to determine the appropriate respirator type.
Standard Operating Protocol: Weighing and Dissolving
This protocol provides a self-validating system for a common laboratory task, explaining the causality behind each step.
Objective: To safely weigh 500 mg of this compound and dissolve it in a suitable solvent.
Materials:
-
This compound
-
Appropriate solvent (e.g., Dichloromethane, THF)
-
Analytical balance
-
Spatula
-
Weighing paper/boat
-
Volumetric flask with stopper
-
Beaker for secondary containment
-
Appropriate waste container
Procedure:
-
Preparation (The "Why"):
-
Step 1.1: Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor). Causality: This is the primary barrier to prevent respiratory exposure.[8]
-
Step 1.2: Don all required PPE (lab coat, chemical splash goggles, nitrile gloves). Causality: This protects from accidental skin and eye contact.[3][4]
-
Step 1.3: Assemble all necessary equipment (balance, glassware, etc.) inside the fume hood. Causality: This minimizes movement of the hazardous material outside the controlled environment.
-
Step 1.4: Place the stock container of the compound in a secondary container (e.g., a beaker). Causality: This prevents the spread of contamination in case of a spill from the primary container.
-
-
Weighing (The "Why"):
-
Step 2.1: Tare the analytical balance with the weighing paper/boat on the pan.
-
Step 2.2: Slowly and carefully use a clean spatula to transfer the compound from the stock bottle to the weighing paper until the target weight is reached. Causality: Slow, deliberate movements minimize the generation of airborne dust or aerosols.
-
Step 2.3: Securely close the stock container immediately after dispensing. Causality: This prevents the release of vapors and protects the compound from atmospheric moisture.
-
-
Transfer and Dissolution (The "Why"):
-
Step 3.1: Carefully transfer the weighed compound into the volumetric flask.
-
Step 3.2: Add a small amount of the chosen solvent to the flask and gently swirl to dissolve the compound. Add more solvent incrementally up to the desired volume. Causality: Adding solvent incrementally allows for better control over the dissolution process and minimizes splashing.
-
Step 3.3: Stopper the flask and invert several times to ensure a homogenous solution.
-
-
Cleanup and Waste Disposal (The "Why"):
-
Step 4.1: Clean the spatula with a solvent-moistened wipe and dispose of the wipe in the solid chemical waste container.
-
Step 4.2: Dispose of the used weighing paper in the solid chemical waste container. Causality: All items that have come into direct contact with the compound are considered contaminated and must be disposed of as hazardous waste.[4]
-
Step 4.3: Wipe down the work surface inside the fume hood with an appropriate cleaning agent.
-
Step 4.4: Remove gloves and dispose of them in the appropriate waste bin, then wash hands thoroughly with soap and water. Causality: This final step removes any potential residual contamination from your hands.[7]
-
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
Table 3: Emergency Response Protocols
| Incident | Response Action |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4] |
| Minor Spill (<100 mL) | Alert others in the area. Wearing appropriate PPE, contain and absorb the spill with an inert material (e.g., sand, vermiculite).[3] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Clean the spill area thoroughly. |
| Major Spill (>100 mL) | Evacuate the immediate area. Alert laboratory supervisor and institutional safety office. Do not attempt to clean up a large spill without specialized training and equipment.[8] |
| Fire | The compound is not expected to be highly flammable, but containers may burn.[3] Use extinguishing media suitable for the surrounding fire (e.g., dry chemical, CO₂, water spray). Firefighters should wear self-contained breathing apparatus (SCBA).[11] |
Storage and Incompatibility
Proper storage is crucial for maintaining chemical integrity and ensuring safety.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][12] Keep away from sources of ignition and direct sunlight.[8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4][12] These materials can react exothermically or degrade the compound, potentially creating unknown and more hazardous byproducts.
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- Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-4-tert-butylbenzene.
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- ChemScene. 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene.
- PubChem. Laboratory Chemical Safety Summary (LCSS): 1-Bromo-4-tert-butylbenzene.
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- Carl ROTH. (n.d.). Safety Data Sheet: Bromobenzene.
- Sigma-Aldrich. (2025). Safety Data Sheet: 1,2-Propanediol.
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- Carleton University. Lab-Specific Standard Operating Procedure: Benzene.
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An In-depth Technical Guide to 1-Bromo-4-(trans-4-butylcyclohexyl)benzene: From Serendipitous Discovery to a Cornerstone of Modern Materials
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene, a pivotal intermediate in the synthesis of advanced liquid crystal materials and a versatile building block in organic synthesis. We will delve into the historical context of its emergence from the broader quest for stable, room-temperature liquid crystals, detail its physicochemical properties, and present validated synthetic protocols. Furthermore, this guide will offer insights into the causality behind experimental choices, provide detailed spectroscopic analysis, and explore its contemporary applications in materials science and drug development.
Historical Context: The Quest for Stable Mesophases
The story of this compound is intrinsically linked to the revolution in display technology that began in the mid-20th century. The discovery of liquid crystals dates back to 1888, when Austrian botanist Friedrich Reinitzer observed that cholesteryl benzoate exhibited two distinct melting points, revealing an intermediate "cloudy" phase of matter.[1][2] This peculiar state, later termed the liquid crystal phase by physicist Otto Lehmann, possessed both the fluidity of a liquid and the optical properties of a solid crystal.[1]
For decades, liquid crystals remained largely a scientific curiosity. The turning point came in the 1960s with the burgeoning field of electronics and the conceptualization of the liquid crystal display (LCD). However, a significant hurdle remained: the known liquid crystalline materials were often unstable and only exhibited their unique properties at elevated temperatures.
The breakthrough came in the early 1970s from the laboratory of George William Gray at the University of Hull.[3][4][5][6][7] Gray and his team synthesized a new class of stable, room-temperature nematic liquid crystals: the 4-alkyl-4'-cyanobiphenyls.[3] This discovery was a watershed moment, paving the way for the practical application of LCDs in watches, calculators, and eventually, flat-screen televisions.[8][9]
The success of the cyanobiphenyls spurred further research into related molecular architectures that could fine-tune the physical properties of liquid crystal mixtures, such as viscosity, birefringence, and dielectric anisotropy. It was within this fertile ground of materials exploration that compounds like this compound emerged. The introduction of the saturated cyclohexyl ring in place of a benzene ring was found to lower the viscosity and alter the mesomorphic properties advantageously. The bromo-substituent provided a reactive handle for further molecular elaboration, a critical feature for the synthesis of more complex liquid crystal molecules through cross-coupling reactions. While a singular "discovery" paper for this specific butyl-substituted compound is not prominent in the historical record, its development was a logical and crucial step in the systematic evolution of liquid crystal materials science pioneered by Gray and his contemporaries.
Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its molecular structure, consisting of a brominated benzene ring linked to a trans-4-butylcyclohexyl group, imparts a unique combination of rigidity and flexibility, which is essential for the formation of liquid crystal phases.
| Property | Value |
| CAS Number | 516510-78-4 |
| Molecular Formula | C₁₆H₂₃Br |
| Molecular Weight | 295.26 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% |
Data sourced from commercial supplier specifications.[10]
Synthesis and Methodologies
The synthesis of this compound can be approached through several well-established organometallic routes. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and stereochemical control. Below, we outline a common and reliable synthetic strategy.
Retrosynthetic Analysis
A logical retrosynthetic approach involves the formation of the C-C bond between the benzene and cyclohexane rings. This can be achieved via a Grignard reaction, followed by dehydration and hydrogenation to ensure the desired trans stereochemistry of the final product.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is a representative synthesis based on established methodologies for similar compounds.
Step 1: Preparation of 4-Bromophenylmagnesium bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagents: Add magnesium turnings to the flask. In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Initiation: Add a small portion of the bromobenzene solution to the magnesium. The reaction is typically initiated by gentle warming or the addition of a small crystal of iodine.
-
Reaction: Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent.
Step 2: Grignard Reaction with 4-Butylcyclohexanone
-
Reaction Setup: Cool the Grignard reagent solution in an ice bath.
-
Addition: Add a solution of 4-butylcyclohexanone in anhydrous diethyl ether or THF dropwise from a dropping funnel to the stirred Grignard reagent.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quenching: Carefully pour the reaction mixture over a mixture of ice and a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the crude tertiary alcohol, 1-(4-bromophenyl)-4-butylcyclohexanol.
Step 3: Dehydration to the Alkene
-
Reaction Setup: Dissolve the crude alcohol from the previous step in a suitable solvent such as toluene in a round-bottom flask fitted with a Dean-Stark apparatus.
-
Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the crude alkene, 4-bromo-1-(4-butylcyclohex-1-en-1-yl)benzene.
Step 4: Catalytic Hydrogenation to the Final Product
-
Reaction Setup: Dissolve the crude alkene in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.
-
Catalyst: Add a catalytic amount of platinum(IV) oxide (Adam's catalyst) or palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously until the uptake of hydrogen ceases. This step is crucial for establishing the desired trans stereochemistry, which is the thermodynamically more stable isomer.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the reaction solvent.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield pure this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the aromatic, cyclohexyl, and butyl protons.
-
Aromatic Protons: The para-substituted benzene ring will exhibit a classic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 7.2-7.5 ppm).
-
Cyclohexyl Protons: The protons on the cyclohexane ring will appear as a series of complex multiplets in the aliphatic region (typically δ 1.0-2.5 ppm). The proton at the C1 position (attached to the benzene ring) will be a multiplet further downfield due to the deshielding effect of the aromatic ring.
-
Butyl Protons: The butyl group will show a triplet for the terminal methyl group (CH₃) at approximately δ 0.9 ppm, and a series of multiplets for the methylene groups (CH₂).
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
-
Aromatic Carbons: Six signals are expected for the benzene ring, with the carbon attached to the bromine atom being significantly shielded.
-
Cyclohexyl and Butyl Carbons: The aliphatic carbons of the cyclohexane and butyl groups will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands:
-
C-H Stretching (Aromatic): Above 3000 cm⁻¹
-
C-H Stretching (Aliphatic): Below 3000 cm⁻¹
-
C=C Stretching (Aromatic): Around 1600 cm⁻¹ and 1480 cm⁻¹
-
C-Br Stretching: In the fingerprint region, typically below 800 cm⁻¹
Applications in Materials Science and Drug Development
The primary application of this compound is as a key intermediate in the synthesis of liquid crystal materials.[8][11] The bromine atom serves as a versatile functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11][12][13][14] This allows for the facile construction of more complex, rigid mesogenic cores by coupling with various boronic acids. The resulting molecules are essential components of liquid crystal mixtures used in high-performance displays.[11]
Beyond liquid crystals, this compound is a valuable building block in organic synthesis.[8] Its structure can be incorporated into the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals where a substituted cyclohexylbenzene moiety is desired. The lipophilic nature of the butylcyclohexyl group can be advantageous in modulating the pharmacokinetic properties of drug candidates.
Conclusion
This compound, while not a household name, represents a crucial step in the evolution of modern materials science. Born from the pioneering work on room-temperature liquid crystals, its unique molecular architecture and synthetic versatility have cemented its role as an indispensable intermediate. This guide has provided a comprehensive overview of its historical context, physicochemical properties, synthesis, and applications, underscoring its continued relevance to researchers and scientists in both academia and industry.
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Clark, J. (2004). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. Retrieved from [Link]
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A Theoretical Investigation of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive framework for the theoretical study of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene, a key intermediate in the synthesis of advanced liquid crystal materials.[1] In the absence of extensive published theoretical research on this specific molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to conduct a thorough computational analysis. By leveraging established computational chemistry methodologies and data from analogous structures, this guide outlines a self-validating system of protocols to elucidate the conformational landscape, electronic properties, and spectroscopic features of this important compound.
Introduction: The Significance of this compound
This compound is a crucial building block in the field of materials science, particularly in the development of liquid crystals for display technologies.[1] Its molecular architecture, featuring a rigid bromophenyl group coupled with a flexible butylcyclohexyl tail, imparts desirable properties to liquid crystal mixtures. Understanding the molecule's intrinsic properties at a sub-atomic level through theoretical studies is paramount for the rational design of new materials with tailored functionalities. This guide provides the theoretical underpinning necessary to explore its structure-property relationships, ultimately enabling the prediction of its behavior in larger molecular assemblies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 516510-78-4 | [2] |
| Molecular Formula | C16H23Br | [2] |
| Molecular Weight | 295.3 g/mol | [2] |
| Purity | ≥98% | [2] |
| Primary Application | Liquid Crystal Intermediate | [1] |
Proposed Theoretical Investigation Workflow
The theoretical investigation of this compound can be systematically approached through a multi-step computational workflow. This process begins with a broad exploration of the molecule's conformational space using computationally efficient methods, followed by more accurate, high-level calculations on the most stable conformers to determine their electronic and spectroscopic properties.
Caption: 2D representation of this compound.
Data Presentation and Validation
The results of the theoretical calculations should be systematically organized and, where possible, validated against experimental data.
Table 2: Predicted and Experimental Spectroscopic Data (Hypothetical)
| Spectroscopic Data | Predicted Value (DFT) | Experimental Value | Source |
| ¹H NMR (Aromatic, ppm) | 7.35 (d), 7.05 (d) | ~7.4 (d), ~7.1 (d) | [3] |
| ¹³C NMR (C-Br, ppm) | ~120 | ~121 | [4] |
| IR (C-Br stretch, cm⁻¹) | ~650 | (Not available) | - |
Note: Experimental values for the butyl derivative are limited; values for analogous compounds are used for comparison.
Authoritative Grounding and Comprehensive References
The methodologies proposed in this guide are grounded in well-established principles of computational chemistry. The use of DFT with functionals like B3LYP and basis sets like 6-31G(d,p) is a standard and reliable approach for the study of organic molecules. [5][6]The conformational analysis of cyclohexane and its derivatives is a cornerstone of organic chemistry, and the principles of axial and equatorial positioning of substituents are directly applicable to the butylcyclohexyl moiety. [7][8][9]For more complex systems like liquid crystals, computational modeling is an increasingly powerful tool for predicting material properties. [10][11][12]
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Crystal structure of a polar nematogen 4-(trans-4-undecylcyclohexyl) isothiocyanatobenzene. ResearchGate.[Link]
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3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts.[Link]
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4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I. KPU Pressbooks.[Link]
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FT-IR spectra of 1-bromo-4-ethynylbenzene, 1,4-diethynylbenzene,... ResearchGate.[Link]
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Crystal structure of 4-cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, C12H15N3S2. ResearchGate.[Link]
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Methodological & Application
Introduction: The Strategic Role of the Cyclohexylbenzene Moiety in Liquid Crystal Design
An Application Guide to the Synthesis of Calamitic Liquid Crystals Utilizing 1-Bromo-4-(trans-4-butylcyclohexyl)benzene
This compound stands as a pivotal building block in the field of materials science, particularly for the synthesis of high-performance liquid crystals (LCs).[1][2] Its molecular architecture, featuring a rigid phenyl ring linked to a non-aromatic, bulky trans-cyclohexyl group, is strategically designed to induce and stabilize mesophases. The trans-4-butylcyclohexyl moiety is instrumental in imparting a unique combination of properties to the final liquid crystal molecules, including a broad nematic temperature range, high thermal stability, and low viscosity.[3] These characteristics are critical for the development of advanced liquid crystal displays (LCDs) and other electro-optical devices that demand fast switching times and robust performance under varying temperatures.[3][4]
The bromine atom on the phenyl ring serves as a versatile reactive handle, enabling the construction of the elongated, anisotropic molecular structures essential for liquid crystallinity.[5] This is primarily achieved through palladium-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of carbon-carbon bonds. By coupling this bromo-precursor with other functionalized aromatic units, researchers can systematically build the rigid mesogenic core of the target liquid crystal molecule.[3][5] This guide provides detailed protocols for two of the most powerful and widely used synthetic strategies: the Suzuki-Miyaura coupling for biphenyl-based LCs and the Sonogashira coupling for tolane-based LCs.
Part 1: Foundational Synthetic Pathways
The construction of calamitic (rod-shaped) liquid crystals from this compound predominantly relies on palladium-catalyzed cross-coupling reactions. These methods are celebrated for their functional group tolerance, high yields, and the ability to create C(sp²)–C(sp²) or C(sp²)–C(sp) bonds, which are fundamental to assembling the rigid core of mesogenic molecules.[5][6][7][8]
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 eq.), 4-cyanophenylboronic acid (1.2 eq.), and finely ground potassium carbonate (K₂CO₃, 3.0 eq.). [8]2. Inert Atmosphere: Seal the flask and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere, which is crucial to prevent the oxidation and deactivation of the palladium catalyst. [5]3. Solvent and Catalyst Addition: To the flask, add a degassed solvent mixture of toluene, ethanol, and deionized water (e.g., 4:1:1 ratio) via cannula. In a separate vial, dissolve the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.), in a small amount of anhydrous toluene and add it to the reaction flask via syringe. [5][8]4. Reaction Execution: Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aryl bromide spot is completely consumed (typically 12-24 hours). [5]5. Workup: Cool the reaction to room temperature. Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol or heptane) to yield the pure liquid crystal product. [9]
Protocol 2: Synthesis of a Tolane-Based Liquid Crystal via Sonogashira Coupling
Objective: To synthesize a 4-(trans-4-butylcyclohexyl)-4'-ethynyl-1,1'-biphenyl derivative (a tolane), which possesses a higher clearing point and increased structural rigidity compared to its biphenyl analog.
Rationale: The Sonogashira coupling is a highly efficient method for forming a bond between an aryl halide and a terminal alkyne, creating a diphenylacetylene (tolane) structure. [10][11]This reaction is typically co-catalyzed by palladium and copper(I) salts. [8][10]The palladium complex facilitates the oxidative addition to the aryl bromide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. [11][12]The resulting tolane core extends the length and rigidity of the molecule, which often leads to an increase in the nematic-isotropic transition temperature (clearing point). [13] Experimental Workflow Diagram
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq.), and copper(I) iodide (CuI, 0.05 eq.). [8]2. Solvent and Reagent Addition: Add anhydrous and degassed toluene and an amine base such as triethylamine (Et₃N, 3.0 eq.) to the flask via syringe. The amine acts as both a base and a solvent. [8]3. Addition of Alkyne: Add the terminal alkyne, for example, 4-ethynylbenzonitrile (1.2 eq.), to the reaction mixture dropwise via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes, and then heat to 70-80 °C. Monitor the reaction by TLC until the starting aryl bromide is consumed. [8]5. Workup: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove catalyst residues. Dilute the filtrate with an organic solvent and wash sequentially with a dilute HCl solution (to remove the amine), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain the pure tolane-based liquid crystal.
Part 3: Characterization and Data Validation
A self-validating protocol requires rigorous characterization of the final product to confirm its identity, purity, and physical properties.
-
Structural Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are used to confirm that the molecular structure of the synthesized compound is correct and that it is of high purity.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) is the primary technique used to determine the phase transition temperatures of the liquid crystal. [14]This provides the melting point (crystal to mesophase) and the clearing point (mesophase to isotropic liquid), which define the operational temperature range of the material. [14][15]* Phase Identification: Polarized Optical Microscopy (POM) allows for the visual identification of the type of liquid crystal phase (e.g., nematic, smectic). [14]Nematic phases, for instance, exhibit characteristic "Schlieren" or "marbled" textures. [14] Representative Quantitative Data
The following table summarizes expected properties for a liquid crystal synthesized from this compound, benchmarked against the well-known nematic liquid crystal 4-pentyl-4'-cyanobiphenyl (5CB). [16]The presence of the butylcyclohexyl group generally increases the clearing point compared to a simple alkyl chain. [13]
| Property | 4'-(trans-4-butylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile (Predicted) | 4-pentyl-4'-cyanobiphenyl (5CB) (Reference) |
|---|---|---|
| Molecular Structure | Butylcyclohexyl-Biphenyl-CN | Pentyl-Biphenyl-CN |
| Typical Yield | 80-95% | N/A |
| Melting Point (Cr → N) | ~80-100 °C | 22.5 °C [14][16] |
| Clearing Point (N → I) | >150 °C | 35.0 °C [16][17]|
Note: The phase transition temperatures for the synthesized compound are predictive and based on the general trend that adding bulky, rigid groups like cyclohexyl rings increases mesophase stability and clearing points compared to analogous compounds with linear alkyl chains. [13]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 1-Bromo-4-(trans-4-butylcyclohexyl)benzene
Introduction: The Versatility of a Key Building Block
1-Bromo-4-(trans-4-butylcyclohexyl)benzene is a crucial intermediate in the synthesis of advanced materials and complex organic molecules.[1][2] Its rigid cyclohexyl group and reactive aryl bromide moiety make it an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the construction of new carbon-carbon and carbon-heteroatom bonds. These transformations are foundational in the development of liquid crystals, pharmaceuticals, and other high-value compounds.[1][3] This guide provides in-depth technical protocols and mechanistic insights for leveraging this versatile building block in several key cross-coupling reactions.
Core Principles: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of C-C and C-heteroatom bonds with high efficiency.[4] These reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The three fundamental steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a palladium(II) complex.[5][6] This is often the rate-determining step.
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Carbopalladation (for Heck): The organic group from a second reagent is transferred to the palladium(II) complex.[5][6]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the palladium(0) catalyst.[5][6]
The efficiency of this cycle is highly dependent on the choice of ligands, base, and solvent, which stabilize the palladium catalyst and facilitate the individual steps.[7][8]
Caption: Generalized Palladium Catalytic Cycle.
Experimental Protocols
The following protocols are designed as robust starting points for the cross-coupling of this compound. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific coupling partners.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds.[5][6] It is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and liquid crystals.[6]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
Protocol Details:
| Parameter | Recommended Condition | Notes |
| Aryl Bromide | This compound (1.0 equiv) | Ensure high purity for optimal results. |
| Boronic Acid | Arylboronic acid (1.2 equiv) | Can be substituted with boronate esters. |
| Palladium Catalyst | Pd(PPh₃)₄ (2 mol%) or Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ requires a ligand. |
| Ligand | SPhos (4 mol%) if using Pd(OAc)₂ | Ligand choice is critical for reaction efficiency.[7][8] |
| Base | K₂CO₃ (2.0 equiv) | An aqueous solution of the base is often used. |
| Solvent | Toluene/H₂O (4:1 v/v) | Degas the solvent thoroughly before use. |
| Temperature | 90-100 °C | Monitor reaction progress by TLC or GC-MS. |
| Reaction Time | 12-24 hours | Varies with the reactivity of the boronic acid. |
Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, a valuable transformation for creating complex carbon skeletons.[9][10][11]
Experimental Workflow: Heck Reaction
Caption: Step-by-step workflow for the Heck reaction.
Protocol Details:
| Parameter | Recommended Condition | Notes |
| Aryl Bromide | This compound (1.0 equiv) | --- |
| Alkene | Styrene or an acrylate (1.5 equiv) | The alkene should not have a beta-hydrogen.[12] |
| Palladium Catalyst | Pd(OAc)₂ (1-2 mol%) | A common and effective catalyst for this reaction.[12] |
| Ligand | P(o-tolyl)₃ (2-4 mol%) | Bulky phosphine ligands are often beneficial. |
| Base | Et₃N (2.0 equiv) | Acts as a scavenger for the HBr generated.[12] |
| Solvent | DMF or NMP | Anhydrous, polar aprotic solvents are preferred. |
| Temperature | 100-120 °C | Higher temperatures may be needed for less reactive alkenes. |
| Reaction Time | 16-24 hours | Monitor for completion to avoid side reactions. |
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes by coupling the aryl bromide with a terminal alkyne.[13][14][15] This reaction typically employs both palladium and copper catalysts.[13]
Experimental Workflow: Sonogashira Coupling
Caption: Step-by-step workflow for Sonogashira coupling.
Protocol Details:
| Parameter | Recommended Condition | Notes |
| Aryl Bromide | This compound (1.0 equiv) | --- |
| Alkyne | Terminal alkyne (1.2 equiv) | Must have a terminal C-H bond. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-2 mol%) | A commonly used and robust catalyst. |
| Co-catalyst | CuI (2-4 mol%) | Essential for the copper cycle in the mechanism.[13] |
| Ligand | PPh₃ (if not part of the catalyst complex) | --- |
| Base | Et₃N or Diisopropylamine (2.0 equiv) | Also often serves as the solvent. |
| Solvent | THF or Toluene | Degassed and anhydrous. |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient.[13] |
| Reaction Time | 4-12 hours | Typically faster than other coupling reactions. |
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine.[16][17][18] This reaction is of great importance in medicinal chemistry.[19][20]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Step-by-step workflow for Buchwald-Hartwig amination.
Protocol Details:
| Parameter | Recommended Condition | Notes |
| Aryl Bromide | This compound (1.0 equiv) | --- |
| Amine | Primary or secondary amine (1.2 equiv) | Purity of the amine is critical.[21] |
| Palladium Catalyst | Pd₂(dba)₃ (1-2 mol%) or a precatalyst | Precatalysts can offer improved reliability.[4] |
| Ligand | XPhos or RuPhos (2-4 mol%) | Bulky, electron-rich phosphine ligands are essential.[22] |
| Base | NaOt-Bu or LHMDS (1.4 equiv) | A strong, non-nucleophilic base is required.[16] |
| Solvent | Toluene or Dioxane | Anhydrous and degassed. |
| Temperature | 80-110 °C | Reaction should be performed under an inert atmosphere. |
| Reaction Time | 12-24 hours | Monitor carefully for completion. |
Troubleshooting and Optimization
Low yields or incomplete reactions are common challenges in palladium-catalyzed cross-couplings.[23][24] Consider the following points for troubleshooting:
-
Catalyst Deactivation: The formation of palladium black indicates catalyst decomposition.[23] This can be mitigated by ensuring strictly anaerobic conditions, using high-purity reagents, or employing more robust ligands and precatalysts.[21][24]
-
Reagent Quality: The purity of all reagents, especially the coupling partner (e.g., boronic acid, amine) and the solvent, is crucial. Boronic acids can dehydrate to form unreactive anhydrides, while amines can contain impurities that poison the catalyst.[21][24]
-
Base Selection: The choice of base can significantly impact the reaction outcome. If the reaction is sluggish, a stronger base might be necessary. Conversely, if side reactions like hydrolysis of functional groups are observed, a milder base should be screened.[24]
-
Ligand Screening: If the initial ligand choice provides poor results, screening a panel of ligands with different steric and electronic properties is a standard optimization strategy.[7][8]
Conclusion
This compound is a highly valuable substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols provided herein offer a solid foundation for synthetic chemists to construct diverse and complex molecular architectures. A thorough understanding of the underlying catalytic cycle and careful attention to reaction parameters are key to achieving high yields and purity in these powerful transformations.
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A Review on Palladium Catalyzed Coupling Reactions. (2013). International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1159-1175. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. (2018). Journal of Agricultural and Food Chemistry, 66(33), 8678-8698. [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016). ACS Central Science, 2(11), 780-791. [Link]
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The catalytic mechanism of the Suzuki-Miyaura reaction. (2021). ChemRxiv. [Link]
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Ligand electronic influence in Pd-catalyzed C-C coupling processes. (2014). Tesi di Dottorato, Università di Bologna. [Link]
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Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (2012). Tetrahedron, 68(38), 7745-7781. [Link]
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Cross-Coupling Reactions: A Practical Guide. (2002). Topics in Current Chemistry, Vol. 219. [Link]
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The Sonogashira Coupling. (n.d.). University of Wisconsin-La Crosse. [Link]
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Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (2024). Journal of the American Chemical Society. [Link]
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Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2014). Molecules, 19(9), 13549-13563. [Link]
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Cross-Coupling Reactions: A Practical Guide. (2002). ResearchGate. [Link]
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Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2025). YouTube. [Link]
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High purity 1-Bromo-4-(trans-4-n-pentylcyclohexyl)benzene CAS 79832-89-6 with best price. (n.d.). LookChem. [Link]
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Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Heck Reaction in Complex Molecule Synthesis
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has revolutionized the construction of complex molecular architectures, a feat recognized by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] For drug development and materials science professionals, the Heck reaction provides an indispensable tool for the synthesis of novel compounds with tailored properties.
The substrate, 1-Bromo-4-(trans-4-butylcyclohexyl)benzene, is a key building block in the synthesis of liquid crystals and other advanced materials due to its rigid cyclohexyl-benzene core. The ability to functionalize this molecule via C-C bond formation is crucial for the development of new chemical entities. This guide provides a detailed exploration of the Heck reaction conditions applicable to this specific substrate, offering both a theoretical framework and practical, field-proven protocols to enable successful synthesis.
The Catalytic Heart of the Matter: Unraveling the Heck Reaction Mechanism
A fundamental understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, which can be broken down into four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by the insertion of the alkene into the aryl-palladium bond. This step is often regioselective, with the aryl group typically adding to the less substituted carbon of the alkene.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and releasing the substituted alkene product.
-
Reductive Elimination and Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and a stoichiometric amount of inorganic salt.
Figure 1: Catalytic cycle of the Heck reaction.
Critical Parameters for a Successful Heck Reaction: A Guided Approach
The success of a Heck reaction is highly dependent on the careful selection of several key components. For a substrate like this compound, which possesses a bulky, electron-donating alkylcyclohexyl group, certain considerations are crucial.
The Palladium Source: Initiating the Catalysis
The choice of the palladium precatalyst is the first step in setting up a successful Heck reaction. While Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be used directly, it is often more convenient and efficient to use air-stable Pd(II) salts such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂).[1] These Pd(II) sources are reduced in situ to the active Pd(0) species by a phosphine ligand, an amine, or the solvent.[4] For aryl bromides, Pd(OAc)₂ is a commonly employed and effective precatalyst.
The Ligand: Steering Reactivity and Stability
The ligand plays a multifaceted role in the Heck reaction. It stabilizes the palladium catalyst, influences its reactivity, and can control selectivity. For aryl bromides, phosphine ligands are the most common choice.
-
Monodentate Phosphines: Triphenylphosphine (PPh₃) is a workhorse ligand in Heck chemistry. However, for more challenging substrates, including those with steric bulk or electron-rich character, more electron-rich and bulky phosphines like tri(tert-butyl)phosphine (P(t-Bu)₃) can significantly improve reaction rates and yields.[5]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as a powerful alternative to phosphines. They form highly stable and active palladium complexes, often allowing for lower catalyst loadings and milder reaction conditions, even with less reactive aryl chlorides.[6]
For this compound, starting with a standard ligand like PPh₃ is a reasonable approach, but having a more robust ligand like P(t-Bu)₃ or an NHC ligand on hand for optimization is advisable.
The Base: The Unsung Hero of Catalyst Turnover
A stoichiometric amount of base is essential to neutralize the hydrogen bromide (HBr) generated during the reductive elimination step, thus regenerating the active Pd(0) catalyst.[1] The choice of base can significantly impact the reaction outcome.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and cesium carbonate (Cs₂CO₃) are frequently used. K₂CO₃ is a cost-effective and generally effective choice.
-
Organic Bases: Triethylamine (Et₃N) and other hindered amines are also common. They can also play a role in the reduction of the Pd(II) precatalyst.
The selection of the base is often linked to the solvent and the specific catalyst system.
The Solvent: Creating the Right Environment
The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. Polar aprotic solvents are typically the solvents of choice for Heck reactions.
-
N,N-Dimethylformamide (DMF): A versatile and widely used solvent for Heck reactions.
-
N,N-Dimethylacetamide (DMAc): Similar to DMF but with a higher boiling point, allowing for higher reaction temperatures.
-
Dioxane and Toluene: Less polar options that can also be effective, particularly with certain catalyst systems.
For the reaction of this compound, DMF or DMAc would be excellent starting points.
Data-Driven Protocol Development: A Summary of Conditions
The following table summarizes typical conditions for Heck reactions involving aryl bromides, providing a foundation for developing a specific protocol for this compound.
| Condition | System 1 (Classical) | System 2 (Bulky Ligand) | System 3 (NHC Ligand) |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (1-2 mol%) |
| Ligand | PPh₃ (2-10 mol%) | P(t-Bu)₃ (2-4 mol%) | IPr·HCl (2-4 mol%) |
| Base | K₂CO₃ (2 equiv.) | Cs₂CO₃ (2 equiv.) | K₂CO₃ (2 equiv.) |
| Solvent | DMF or DMAc | Dioxane or Toluene | DMF or DMAc |
| Temperature | 100-140 °C | 80-120 °C | 80-120 °C |
| Alkene | Styrene, Acrylates | Styrene, Acrylates | Styrene, Acrylates |
Experimental Protocol: Heck Reaction of this compound with Styrene
This protocol provides a detailed, step-by-step methodology for the Heck coupling of this compound with styrene as a model alkene.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Rotary evaporator
Figure 2: Experimental workflow for the Heck reaction.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 295.3 mg), potassium carbonate (2.0 mmol, 276.4 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.04 mmol, 10.5 mg).
-
Degassing: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (5 mL) via syringe, followed by styrene (1.2 mmol, 138 µL).
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 1-(trans-4-butylcyclohexyl)-4-(E)-styrylbenzene.
Conclusion: A Versatile Tool for Innovation
The Heck reaction is a robust and highly adaptable synthetic method. The conditions outlined in this guide provide a solid foundation for the successful application of this reaction to this compound. As with any chemical transformation, optimization of the reaction parameters may be necessary to achieve the desired yield and purity for a specific alkene coupling partner. The principles and protocols detailed herein are intended to empower researchers to confidently employ the Heck reaction as a key step in the synthesis of novel and valuable compounds.
References
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
BYJU'S. (n.d.). Heck Reaction Mechanism. [Link]
-
Chemistry Notes. (2022). Heck Reaction: easy Mechanism, applications. [Link]
-
MDPI. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
-
ACS Publications. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. [Link]
-
National Center for Biotechnology Information. (2020). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. [Link]
-
RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
ElectronicsAndBooks. (n.d.). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. [Link]
-
ResearchGate. (2014). What is the role of PPh3 in Heck coupling?. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
National Center for Biotechnology Information. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
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Application Note & Protocol: Sonogashira Coupling of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene
Introduction: Strategic Importance and Application Context
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a sp²-hybridized carbon of an aryl or vinyl halide and a sp-hybridized carbon of a terminal alkyne.[1][2][3] This transformation is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[4][5]
This document provides a detailed technical guide for the Sonogashira coupling of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene . This substrate is of particular interest in materials science, especially for the synthesis of liquid crystals and other functional materials where the rigid, bulky trans-4-butylcyclohexyl moiety influences molecular packing and mesomorphic properties. The resulting arylalkyne products serve as critical building blocks for conjugated systems with unique photophysical characteristics.
While aryl iodides are more reactive, aryl bromides like the title compound offer a balance of reactivity and stability, making them common and cost-effective starting materials.[1] This guide will focus on a robust, copper-free protocol, which mitigates the primary side reaction—oxidative homocoupling of the alkyne (Glaser coupling)—often promoted by copper co-catalysts.[6][7]
Reaction Principles and Catalytic Mechanism
The Sonogashira reaction operates via a synergistic catalytic system. The classical reaction involves two interconnected catalytic cycles: one centered on palladium and the other on copper.[8] However, to enhance product purity and simplify the reaction system, copper-free variants have become increasingly prevalent.[2][4]
Core Components:
-
Palladium Catalyst: The primary catalyst that facilitates the key steps of oxidative addition and reductive elimination. Common precatalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and more advanced systems with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that are particularly effective for less reactive aryl bromides.[9]
-
Ligand: Typically a phosphine (e.g., PPh₃, P(t-Bu)₃) or an NHC, which stabilizes the palladium center, modulates its reactivity, and promotes the catalytic cycle. Electron-rich and sterically demanding ligands can accelerate the rate-limiting oxidative addition step for aryl bromides.[9][10]
-
Base: An amine base (e.g., triethylamine, diisopropylamine) or an inorganic base (e.g., Cs₂CO₃, K₂CO₃) is required. Its primary roles are to deprotonate the terminal alkyne, forming the reactive acetylide species, and to neutralize the H-X acid generated during the reaction.[3]
-
Copper(I) Co-catalyst (Optional): In the classical method, a copper(I) salt (e.g., CuI) facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1] Omitting copper prevents Glaser homocoupling but may require more reactive catalyst systems or slightly more forcing conditions.[6][11]
The Copper-Free Catalytic Cycle
The copper-free mechanism is generally preferred for its cleaner reaction profile. It proceeds through the following key steps, initiated by the in-situ generation of the active Pd(0) species from a Pd(II) precatalyst.
-
Oxidative Addition: The active, low-coordinate Pd(0) complex reacts with the aryl bromide (Ar-Br), inserting itself into the carbon-bromine bond. This forms a square planar Pd(II) intermediate. This step is typically the rate-determining step of the overall cycle.[1][12]
-
Deprotonation & Alkyne Coordination: The base deprotonates the terminal alkyne to form an acetylide anion. Simultaneously or subsequently, the alkyne coordinates to the Pd(II) complex.
-
Transmetalation/Deprotonation: The coordinated alkyne is deprotonated by the base (or a ligand exchange occurs with the pre-formed acetylide), leading to a palladium-acetylide complex.
-
Reductive Elimination: The aryl and acetylide ligands on the palladium center couple and are eliminated from the coordination sphere, forming the desired C(sp²)-C(sp) bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Figure 1: Catalytic Cycle for Copper-Free Sonogashira Coupling
Detailed Experimental Protocol: Copper-Free Conditions
This protocol is designed for the coupling of this compound with a generic terminal alkyne (e.g., phenylacetylene) on a laboratory scale (~1 mmol). It employs a highly active palladium catalyst system suitable for aryl bromides at room temperature.[6]
Materials & Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount (1 mmol scale) | Mmol | Equivalents |
| This compound | C₁₆H₂₃Br | 295.26 | 295 mg | 1.0 | 1.0 |
| Terminal Alkyne (e.g., Phenylacetylene) | C₈H₆ | 102.14 | 123 µL (112 mg) | 1.1 | 1.1 |
| Allylpalladium(II) chloride dimer, [(allyl)PdCl]₂ | C₆H₁₀Cl₂Pd₂ | 365.94 | 3.7 mg | 0.01 | 0.01 (1 mol%) |
| Tri(tert-butyl)phosphine, P(t-Bu)₃ | C₁₂H₂₇P | 202.32 | 4.0 mg | 0.02 | 0.02 (2 mol%) |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 652 mg | 2.0 | 2.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 5 mL | - | - |
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert atmosphere line (Nitrogen or Argon)
-
Syringes and needles
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Flask Preparation: Place an oven-dried 25 mL Schlenk flask containing a magnetic stir bar under an inert atmosphere of nitrogen or argon. Allow it to cool to room temperature.
-
Rationale: The Pd(0) active catalyst and some phosphine ligands are sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst degradation and ensure reproducibility.
-
-
Reagent Addition: To the flask, add cesium carbonate (652 mg, 2.0 mmol), followed by this compound (295 mg, 1.0 mmol), allylpalladium(II) chloride dimer (3.7 mg, 0.01 mmol), and tri(tert-butyl)phosphine (4.0 mg, 0.02 mmol).
-
Rationale: Adding the solid reagents first is operationally simple. P(t-Bu)₃ is a bulky, electron-rich ligand that forms a highly active monoligated Pd(0) species, which is very effective for the challenging oxidative addition of aryl bromides.[10] Cesium carbonate is a strong, non-nucleophilic base suitable for this transformation.[12]
-
-
Solvent and Alkyne Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous THF (5 mL) via syringe, followed by the terminal alkyne (e.g., phenylacetylene, 123 µL, 1.1 mmol).
-
Rationale: Anhydrous solvent is used to prevent any potential side reactions involving water. A slight excess of the alkyne (1.1 eq) is used to ensure complete consumption of the limiting aryl bromide.
-
-
Reaction Execution: Stir the resulting suspension vigorously at room temperature (20-25 °C).
-
Rationale: The use of a highly active catalyst system allows the reaction to proceed efficiently at ambient temperature, which improves the functional group tolerance and simplifies the experimental setup.[6]
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical mobile phase for TLC would be a hexane/ethyl acetate mixture (e.g., 95:5). The reaction is typically complete within 12-24 hours.
-
Rationale: Monitoring ensures the reaction is stopped upon completion, preventing the formation of potential degradation byproducts and saving time. The product spot should be less polar than the starting aryl bromide.
-
-
Workup and Extraction: Once the reaction is complete, quench the reaction by adding 10 mL of deionized water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Rationale: The aqueous wash removes the inorganic base (cesium carbonate) and any other water-soluble salts.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Removing residual water is essential before final characterization and to obtain an accurate yield.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexanes to a low-polarity hexanes/ethyl acetate mixture to isolate the pure coupled product.
-
Rationale: Chromatography is necessary to remove the excess alkyne, any residual starting material, and minor impurities, yielding the analytically pure product.
-
Experimental Workflow and Data Visualization
The overall process from setup to final product can be visualized as a clear, sequential workflow.
Caption: Figure 2: Experimental Workflow for Sonogashira Coupling
References
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194. [Link]
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Shafiee, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 7993-8013. [Link]
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Johansson, H., et al. (2014). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides Using Near Stoichiometric Carbon Monoxide. Organic Letters, 16(8), 2138-2141. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
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Li, J., et al. (2004). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 69(16), 5528-5530. [Link]
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Samanta, S., et al. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 3(8), 10043-10055. [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]
-
ResearchGate. (n.d.). Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1. [Link]
-
Vrije Universiteit Amsterdam. (2008). Copper-free Sonogashira coupling. [Link]
-
Lipshutz, B. H., & Ghorai, S. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(16), 3563-3566. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Pearson. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems. [Link]
-
ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. [Link]
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Al-Masum, M., & Kumar, D. (2003). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 68(14), 5528-5531. [Link]
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National Center for Biotechnology Information. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]
-
University of California, Santa Barbara. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
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CP Lab Safety. (n.d.). This compound, min 98%, 100 grams. [Link]
-
ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by.... [Link]
-
MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(10), 1217. [Link]
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Application Notes and Protocols: Lithiation of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene
Introduction: Strategic Importance in Advanced Materials and Medicinal Chemistry
The targeted synthesis of functionalized aromatic compounds is a cornerstone of modern organic chemistry, with profound implications for both materials science and drug development. 1-Bromo-4-(trans-4-butylcyclohexyl)benzene is a key precursor molecule, and its selective lithiation represents a critical transformation. This reaction opens a gateway to a diverse array of derivatives, most notably 4-(trans-4-butylcyclohexyl)benzoic acid, a crucial building block for high-performance liquid crystals used in advanced display technologies.[1][2][3] The rigid core provided by the benzene ring and the trans-cyclohexyl moiety imparts the necessary anisotropy for the formation of liquid crystalline phases.[1] Furthermore, the versatile carboxylic acid functionality introduced via lithiation and subsequent carboxylation serves as a synthetic handle for the development of novel polymers and pharmaceutical agents.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the lithiation of this compound. It amalgamates theoretical principles with actionable, field-proven protocols, emphasizing safety, mechanistic understanding, and robust analytical validation.
Pillar I: The Underlying Organometallic Chemistry
The core of this transformation is the lithium-halogen exchange , a powerful and widely utilized organometallic reaction.[6] This process involves the reaction of an organic halide with an organolithium reagent, typically an alkyllithium such as n-butyllithium (n-BuLi), to generate a new organolithium species and an alkyl halide.[6][7]
Mechanism of Lithium-Halogen Exchange:
The precise mechanism can be complex and is influenced by factors such as the solvent, temperature, and the specific organolithium reagent used.[8][9] However, for aryl bromides, the reaction is generally accepted to proceed through a nucleophilic attack of the organolithium's carbanionic carbon on the bromine atom of the aryl halide.[9][10] This can form a transient "ate-complex" as either a transition state or a short-lived intermediate.[6][9] The equilibrium of this reaction is driven by the formation of the more stable organolithium species.[6] In the case of reacting this compound with n-BuLi, the equilibrium lies far to the right, favoring the formation of the more stable aryllithium species over the primary alkyllithium.
The reaction rate follows the trend of I > Br > Cl, making aryl bromides excellent substrates for this transformation.[6]
Caption: Generalized mechanism of lithium-halogen exchange on an aryl bromide.
Following the formation of the aryllithium intermediate, it is typically quenched with an electrophile. For the synthesis of 4-(trans-4-butylcyclohexyl)benzoic acid, the electrophile is carbon dioxide (CO₂), often from a solid source (dry ice).[11] The highly nucleophilic aryllithium attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.[11][12] Subsequent acidic workup protonates the carboxylate to yield the final carboxylic acid product.[11][13]
Pillar II: Safety as a Self-Validating System
Organolithium reagents like n-butyllithium are highly pyrophoric, reacting violently with air and water, and require specialized handling techniques under an inert atmosphere (e.g., argon or nitrogen).[7][14][15] Adherence to stringent safety protocols is non-negotiable.
Mandatory Safety Protocols:
-
Inert Atmosphere: All operations must be conducted using either a Schlenk line or in an inert atmosphere glovebox.[14] All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under an inert atmosphere) to remove any traces of moisture.
-
Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, safety glasses with side shields or goggles, and nitrile gloves must be worn.[16] For transfers of larger volumes, a face shield and flame-resistant gloves are recommended.[17]
-
Syringe and Cannula Techniques: Use only new or well-maintained syringes with Luer-Lok™ tips to prevent accidental needle detachment.[16] Never draw a volume of pyrophoric reagent that exceeds 75% of the syringe's capacity.
-
Quenching Stations: Before starting, prepare quenching stations. This includes a beaker of a non-reactive solvent like toluene to rinse the syringe after transfer and a separate, larger beaker of dry ice to quench any excess reagent in an emergency.[14][18]
-
Fire Safety: A Class D fire extinguisher (for combustible metals) must be readily accessible. Never use a water or carbon dioxide extinguisher on an organolithium fire.[15] A container of dry sand can also be used to smother small fires.[19]
-
Never Work Alone: Always ensure a trained colleague is aware of the procedure and is present in the lab.[16][18]
Pillar III: Detailed Experimental Protocol
This protocol details the synthesis of 4-(trans-4-butylcyclohexyl)benzoic acid from this compound.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 91538-82-8 | 311.31 | 5.00 g | 16.06 |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 7.1 mL | 17.67 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 80 mL | - |
| Dry Ice (CO₂) | 124-38-9 | 44.01 | ~50 g | - |
| 3 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed | - |
| Diethyl Ether | 60-29-7 | 74.12 | For extraction | - |
| Saturated Sodium Chloride Solution (Brine) | 7647-14-5 | 58.44 | For washing | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying | - |
Experimental Workflow:
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Methodology:
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer. Flame-dry the glassware under vacuum and backfill with argon. Maintain a positive pressure of inert gas throughout the reaction.[14]
-
Reagent Addition: Through the septum, add this compound (5.00 g, 16.06 mmol) to the flask. Using a cannula or syringe, add 80 mL of anhydrous THF.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.[14]
-
Lithiation: Slowly add n-butyllithium (7.1 mL of a 2.5 M solution in hexanes, 17.67 mmol, 1.1 equivalents) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change to yellow or orange is typically observed.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour. The progress can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for the disappearance of the aromatic proton signals of the starting material and the appearance of a new deuterated aromatic signal.
-
Carboxylation (Quenching): While maintaining the inert atmosphere, carefully and quickly add several small pieces of freshly crushed dry ice to the reaction mixture. Caution: Vigorous gas evolution will occur. Alternatively, the reaction mixture can be transferred via cannula into a separate flask containing a slurry of crushed dry ice in anhydrous THF.[12]
-
Warm-up and Aqueous Workup: Allow the mixture to warm to room temperature. The cloudy white suspension should become clearer. Slowly add 50 mL of 3 M HCl to quench any remaining organolithium species and to protonate the carboxylate salt.[13] The mixture should be acidic upon testing with pH paper.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with water (1 x 50 mL) and then with saturated brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 4-(trans-4-butylcyclohexyl)benzoic acid as a white solid.
Product Characterization Data
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results for 4-(trans-4-butylcyclohexyl)benzoic acid |
| ¹H NMR | Aromatic protons (AA'BB' system, ~7.2-8.1 ppm), broad singlet for the carboxylic acid proton (>10 ppm), and complex multiplets for the cyclohexyl and butyl protons in the aliphatic region (~0.9-2.6 ppm).[20][21] |
| ¹³C NMR | Signals for the carboxyl carbon (~170-180 ppm), quaternary aromatic carbon, protonated aromatic carbons, and aliphatic carbons of the cyclohexyl and butyl groups.[22] |
| FT-IR | Broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), and C-H stretches for aromatic and aliphatic groups. |
| Mass Spec | A molecular ion peak [M]⁺ corresponding to the calculated mass of C₁₇H₂₄O₂ (260.18 g/mol ).[23] |
| Melting Pt. | A sharp melting point consistent with literature values for the pure compound. |
Conclusion and Future Directions
This application note provides a robust and safety-conscious framework for the lithiation of this compound. The successful execution of this protocol yields a valuable intermediate for the synthesis of liquid crystals and other advanced materials.[1][24] The aryllithium species generated is not limited to quenching with CO₂; it can react with a wide range of electrophiles (e.g., aldehydes, ketones, silyl chlorides, boronic esters), opening up a vast chemical space for further synthetic exploration and the development of novel functional molecules.[7][25] Researchers are encouraged to use this guide as a foundational protocol, with the understanding that minor optimizations may be necessary depending on the scale and specific laboratory conditions.
References
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Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. [Link]
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Funny EHS Info. (2024, June 7). nbutyl lithium safety [Video]. YouTube. [Link]
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Environmental Health and Safety, University of California, Santa Barbara. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]
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Wikipedia contributors. (2023, December 27). Metal–halogen exchange. In Wikipedia, The Free Encyclopedia. [Link]
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Ashenhurst, J. (2023, May 1). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. [Link]
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JoVE. (2022, September 27). Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview [Video]. YouTube. [Link]
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Stanford Environmental Health & Safety. (n.d.). n-Butyllithium: Lessons Learned. [Link]
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ResearchGate. (n.d.). (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-(trans-4-Propylcyclohexyl)benzoic acid: A Cornerstone for Liquid Crystal Polymers. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trans-4-(trans-4-Butylcyclohexyl)cyclohexanecarboxylic Acid in Modern Display Technology. [Link]
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Organic Chemistry. (2019, August 9). 10.06 Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds [Video]. YouTube. [Link]
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SpectraBase. (n.d.). Benzoic acid, 4-(4-butylcyclohexyl)-, 2,3-dicyano-4-(pentyloxy)phenyl ester. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-(trans-4-Propylcyclohexyl)benzoic acid in Advancing LCD Technology. [Link]
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Chemistry Steps. (n.d.). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. [Link]
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The Organic Chemistry Tutor. (2021, February 13). Grignard & Organolithium Reagents | CO₂ Reactions & Retrosynthesis Strategies [Video]. YouTube. [Link]
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Application Notes and Protocols for the Functionalization of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene
Introduction: The Strategic Importance of a Versatile Building Block
1-Bromo-4-(trans-4-butylcyclohexyl)benzene is a key intermediate in the synthesis of high-performance organic materials, particularly liquid crystals.[1] Its structure, featuring a rigid biphenyl-like core precursor, a flexible butylcyclohexyl tail, and a reactive bromine handle, provides an ideal platform for molecular engineering. The trans-cyclohexyl ring contributes to a desirable linear molecular shape and influences the mesomorphic properties, while the bromo-aromatic moiety is a versatile functionalization point for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2]
This guide provides an in-depth exploration of the primary functionalization strategies for this compound, offering detailed protocols and the underlying scientific rationale for procedural choices. The methodologies discussed are central to the development of novel materials for applications ranging from advanced display technologies to pharmaceuticals.
Core Functionalization Strategies: A Practical Overview
The bromine atom on the phenyl ring is the gateway to a multitude of chemical transformations. The most powerful and widely employed of these are palladium-catalyzed cross-coupling reactions.[3][4] These reactions offer a modular and efficient approach to constructing complex molecular architectures with a high degree of control. Additionally, organometallic routes via lithiation provide an alternative pathway for introducing a range of functional groups.
The primary functionalization routes that will be detailed are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids/esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Lithiation and Trapping: For the introduction of various electrophiles.
Diagram: Key Functionalization Pathways
Caption: Major functionalization routes for this compound.
Suzuki-Miyaura Cross-Coupling: Crafting Biaryl Structures
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the creation of C(sp²)-C(sp²) bonds, making it indispensable for constructing the biaryl cores common in liquid crystals and pharmaceuticals.[5][6] The reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[5]
Mechanistic Rationale
The catalytic cycle, a foundational concept in palladium catalysis, involves three key steps:[5][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are ejected, forming the new biaryl product and regenerating the Pd(0) catalyst.
Experimental Protocol: Synthesis of a Biaryl Derivative
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Toluene/Water (4:1 v/v)
-
Tetra-n-butylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)[8]
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
If using a phase-transfer catalyst, add TBAB (0.2 mmol).
-
Add the degassed toluene/water solvent mixture (5 mL).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired biaryl compound.
Causality of Choices:
-
Catalyst System: Pd(OAc)₂ is a common and relatively inexpensive palladium source that is reduced in situ to the active Pd(0) species.[9] PPh₃ is a standard phosphine ligand that stabilizes the palladium catalyst. More advanced and sterically hindered ligands can be used to improve reaction efficiency, especially with challenging substrates.[7]
-
Base: Potassium carbonate is a moderately strong inorganic base sufficient for activating the boronic acid for transmetalation.[5] Stronger bases like cesium carbonate or potassium phosphate may be required for less reactive boronic acids.
-
Solvent System: The biphasic toluene/water system is effective for many Suzuki couplings. The water solubilizes the inorganic base, while the toluene dissolves the organic reactants and catalyst.[8]
| Parameter | Typical Range | Rationale |
| Catalyst Loading | 1-5 mol% | Balances reaction rate and cost. Lower loadings are desirable for process chemistry. |
| Ligand/Pd Ratio | 2:1 to 4:1 | Excess ligand prevents catalyst decomposition and promotes the catalytic cycle. |
| Temperature | 60-110 °C | Sufficient thermal energy to drive the reaction without significant side product formation. |
| Base Equivalents | 2-3 | Ensures complete activation of the boronic acid and neutralizes the HBr formed. |
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation that is otherwise challenging to achieve.[10][11] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines.[12]
Mechanistic Rationale
The catalytic cycle is analogous to other palladium-catalyzed cross-coupling reactions:[10][13]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a strong base deprotonates the amine to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
Experimental Protocol: Synthesis of an N-Aryl Amine
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a generic secondary amine.
Materials:
-
This compound
-
Secondary Amine (e.g., morpholine, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge an oven-dried vial with sodium tert-butoxide (1.4 mmol).
-
Add Pd₂(dba)₃ (0.015 mmol) and XPhos (0.03 mmol).
-
Add this compound (1.0 mmol) and the secondary amine (1.2 mmol).
-
Add anhydrous, degassed toluene (4 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.
Causality of Choices:
-
Catalyst System: Pd₂(dba)₃ is a stable Pd(0) source.[13] XPhos is a bulky, electron-rich phosphine ligand that is highly effective for C-N coupling reactions, promoting both oxidative addition and reductive elimination.[9]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine, which is a critical step in the formation of the key palladium amido intermediate.[13][14]
-
Inert Conditions: The Pd(0) catalyst and the strong base are sensitive to oxygen and moisture, necessitating the use of a glovebox or Schlenk techniques.
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, providing direct access to arylalkyne structures.[15][16] This reaction typically employs a dual-catalyst system of palladium and copper(I).[17]
Mechanistic Rationale
The reaction involves two interconnected catalytic cycles:[18]
-
Palladium Cycle: Similar to other cross-coupling reactions, it involves oxidative addition of the aryl bromide to Pd(0) and subsequent reductive elimination.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex.
Copper-free protocols have also been developed to avoid issues like Glaser-type homocoupling of the alkyne.[18]
Experimental Protocol: Synthesis of an Arylalkyne
This protocol details a copper-free Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene, 1.5 equivalents)
-
Allylpalladium(II) chloride dimer ([(allyl)PdCl]₂, 1.0 mol%)
-
Tri(tert-butyl)phosphine (P(tBu)₃, 4.0 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add cesium carbonate (2.0 mmol).
-
Add this compound (1.0 mmol), [(allyl)PdCl]₂ (0.01 mmol), and P(tBu)₃ (0.04 mmol).
-
Add anhydrous, degassed THF (5 mL).
-
Add the terminal alkyne (1.5 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Causality of Choices:
-
Catalyst System: The combination of [(allyl)PdCl]₂ and the bulky, electron-rich P(tBu)₃ ligand generates a highly active Pd(0) catalyst in situ that is effective for the coupling of aryl bromides even at room temperature.[18]
-
Copper-Free: This avoids the need for a copper co-catalyst, which can lead to the undesirable homocoupling of the alkyne starting material.[18]
-
Base: Cesium carbonate is a strong base that effectively deprotonates the terminal alkyne.
| Reaction | Catalyst/Ligand | Base | Temp (°C) | Typical Yield |
| Suzuki-Miyaura | Pd(OAc)₂/PPh₃ | K₂CO₃ | 80-90 | 85-95% |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | NaOtBu | 100 | 80-95% |
| Sonogashira (Cu-free) | [(allyl)PdCl]₂/P(tBu)₃ | Cs₂CO₃ | RT | 85-98% |
Lithiation and Electrophilic Trapping
Halogen-metal exchange offers a classic organometallic approach to functionalization. Treating this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, generates a highly reactive aryllithium intermediate.[19] This nucleophilic species can then be trapped with a variety of electrophiles.
Protocol: Lithiation and Carboxylation
Materials:
-
This compound
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (CO₂, solid)
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, three-neck flask under argon.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 mmol, 0.69 mL of 1.6 M solution) dropwise via syringe.
-
Stir the mixture at -78 °C for 1 hour. The formation of the aryllithium can be observed.
-
In a separate flask, crush an excess of dry ice and suspend it in anhydrous THF.
-
Transfer the aryllithium solution via cannula into the vigorously stirred dry ice/THF slurry.
-
Allow the reaction mixture to warm slowly to room temperature.
-
Quench the reaction by adding 1 M HCl (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify the resulting carboxylic acid, typically by recrystallization or column chromatography.
Causality of Choices:
-
Reagent: n-BuLi is a strong enough base to readily undergo halogen-metal exchange with aryl bromides at low temperatures.
-
Temperature: The reaction is performed at -78 °C to prevent side reactions, such as the reaction of the aryllithium with the THF solvent or coupling with any unreacted starting material.
-
Electrophile: Dry ice serves as a simple and effective source of CO₂ for carboxylation. Other electrophiles (e.g., aldehydes, ketones, DMF) can be used to generate a wide array of functionalized products.
Conclusion and Future Perspectives
The functionalization of this compound via palladium-catalyzed cross-coupling and organometallic pathways provides a robust and versatile toolkit for the synthesis of advanced organic materials. The protocols outlined in this guide serve as a foundation for researchers in materials science and drug development. The continued evolution of catalyst systems, particularly the development of more active and sustainable base-metal catalysts, will undoubtedly expand the synthetic possibilities and applications of this valuable molecular scaffold.[11]
References
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So, C. M., & Zhou, Z. (2011). A mild and general protocol for the copper-free Sonogashira coupling of aryl bromides at room temperature. Organic Letters, 13(12), 3106-3109. Available at: [Link]
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Sahu, M., & Sapkale, P. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1159-1166. Available at: [Link]
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Cant, A. A., Bhalla, R., & Plevin, M. J. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 66(33), 8682-8693. Available at: [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]
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Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
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Correa, A., & Martin, R. (2009). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 42(12), 1961-1972. Available at: [Link]
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Gholinejad, M., & Far, F. K. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(10), 5709-5735. Available at: [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
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Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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Nechaev, M. S., et al. (2018). The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3-dimethyl-2,3-dihydro-1H-imidazo[4,5-g]quinoxaline. European Journal of Organic Chemistry, 2018(42), 5836-5843. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
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Chopra, H. (2021). Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]
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ResearchGate. (2025). Selective catalytic oxidation of cyclohexylbenzene to cyclohexylbenzene-1-hydroperoxide: A coproduct-free route to phenol. Available at: [Link]
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Tour, J. M., Stephens, E. B., & Davis, J. F. (1992). Polymerization of 1-Bromo-4-lithiobenzene in THF. A Route to Soluble Polyphenylenes. Macromolecules, 25(1), 499-501. Available at: [Link]
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Sanches, S. A. A., et al. (2018). Bromine-terminated azobenzene liquid crystals. Liquid Crystals, 46(5), 655-665. Available at: [Link]
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Smirnova, A. G., et al. (2018). Post-Functionalization of Organometallic Complexes via Click-Reaction. Molecules, 23(11), 2862. Available at: [Link]
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Mistry, N., et al. (2017). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 7(57), 35985-35990. Available at: [Link]
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University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals. Available at: [Link]
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Al-Masum, M., & Al-Taisan, W. (2014). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. Journal of Saudi Chemical Society, 18(5), 453-459. Available at: [Link]
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Li, J., et al. (2020). Long Rod-Like Liquid Crystal Containing Azobenzene and the Applications in Phase-Transition Regulation and Orientation of Nematic Liquid Crystal. Polymers, 12(11), 2588. Available at: [Link]
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Zhang, Y., et al. (2018). Synthesis, Self-Assembly and Photoresponsive Behavior of Liquid Crystals Based on Azobenzene. Molecules, 23(12), 3295. Available at: [Link]
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HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). This compound. Available at: [Link]
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Growing Science. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). Available at: [Link]
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Application Notes and Protocols for the Use of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene in the Synthesis of Advanced OLED Materials
Introduction: The Strategic Role of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene in Next-Generation OLEDs
The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the innovation of its constituent organic materials.[1][2] Each layer within an OLED stack—from the hole and electron transport layers to the emissive layer—requires molecules with precisely tailored electronic and morphological properties to achieve high efficiency, long lifetime, and desired color purity.[1][3][4] In this context, this compound emerges as a pivotal building block for the synthesis of bespoke OLED materials.
This compound's utility is rooted in its unique bifunctional nature. The bromo-substituent serves as a highly versatile reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile formation of carbon-carbon bonds.[5][6][7] This allows for the strategic incorporation of the bulky and solution-processable 4-(trans-4-butylcyclohexyl)benzene moiety into a larger molecular architecture. The non-polar, rigid cyclohexyl ring and the flexible butyl chain contribute to improved solubility and morphological stability in thin films, which are critical for preventing crystallization and ensuring device longevity.[8] Furthermore, its inherent liquid crystalline properties can be harnessed to influence molecular packing and charge transport within the OLED device.[9][10][11]
This application note provides a comprehensive guide for researchers and scientists on the utilization of this compound as a precursor for synthesizing advanced OLED materials, with a focus on hole-transporting materials (HTMs). We present a detailed, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction, methodologies for the photophysical characterization of the resulting material, and a workflow for its integration into a solution-processed OLED device.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to its successful application.
| Property | Value | Source |
| Molecular Formula | C16H23Br | [12] |
| Molecular Weight | 295.3 g/mol | [12] |
| Appearance | Varies; can be solid or liquid at room temperature | [13] |
| CAS Number | 516510-78-4 | [12] |
| Purity | ≥98% recommended for synthesis | [12] |
Core Application: Synthesis of a Novel Hole-Transporting Material (HTM)
The primary application of this compound in the OLED field is as a synthetic intermediate. Its bromo-functional group allows for its coupling with various boronic acids or esters to introduce the (trans-4-butylcyclohexyl)phenyl group into a target molecule. This protocol details the synthesis of a hypothetical, yet representative, hole-transporting material, 4'-(4-(trans-4-butylcyclohexyl)phenyl)-N,N-diphenyl-[1,1'-biphenyl]-4-amine (BCHB-TPA) , via a Suzuki-Miyaura cross-coupling reaction.
Reaction Principle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[6] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of BCHB-TPA
Materials:
-
This compound (1.0 eq)
-
(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)boronic acid (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 eq)
-
Tricyclohexylphosphine (PCy3) (0.04 eq)
-
Potassium phosphate tribasic (K3PO4) (3.0 eq)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound, (4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)boronic acid, and potassium phosphate.
-
Degassing: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add anhydrous toluene and anhydrous THF (4:1 v/v) to the flask. Degas the resulting suspension by bubbling nitrogen through it for 30 minutes. In a separate vial, dissolve palladium(II) acetate and tricyclohexylphosphine in a small amount of degassed anhydrous toluene. Add this catalyst solution to the main reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with toluene and wash with deionized water (3 x 100 mL) and brine (1 x 100 mL). Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and dichloromethane as the eluent.
-
Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Dry the resulting white solid under high vacuum. Characterize the final product (BCHB-TPA) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Photophysical Characterization of the Synthesized HTM
The suitability of BCHB-TPA as an OLED material must be evaluated through its photophysical properties.[14]
Protocol: UV-Vis and Photoluminescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions (10⁻⁵ to 10⁻⁶ M) of the synthesized BCHB-TPA in a spectroscopic grade solvent (e.g., toluene or chloroform).
-
UV-Vis Absorption: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from 250 to 600 nm.
-
Photoluminescence (PL) Emission: Using a spectrofluorometer, excite the sample at the wavelength of maximum absorption (λ_max) and record the emission spectrum.
-
Quantum Yield Measurement: Determine the photoluminescence quantum yield (PLQY) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
Expected Results and Interpretation:
| Parameter | Expected Result for a good HTM | Rationale |
| Absorption (λ_max) | Strong absorption in the UV region (e.g., 300-400 nm) | Indicates the electronic transitions within the molecule. Should not absorb in the visible region to avoid self-absorption of emitted light. |
| Emission (λ_em) | Typically in the blue or deep-blue region | The emission properties are important if the material is also intended to be an emitter. For a pure HTM, strong emission is not a primary requirement. |
| PLQY | Varies; not critical for a pure HTM | A high PLQY is desirable for emissive materials, but less so for transport materials. |
| Stokes Shift | A significant Stokes shift is generally favorable | A larger difference between absorption and emission maxima reduces self-absorption. |
Integration into a Solution-Processed OLED Device
The final step is to evaluate the performance of the synthesized HTM in a functional OLED device. A common and accessible method for laboratory-scale fabrication is spin coating.[15]
Workflow for OLED Fabrication and Testing
Caption: Workflow for the fabrication and characterization of a solution-processed OLED.
Protocol Outline: Device Fabrication
-
Substrate Preparation: Thoroughly clean pre-patterned Indium Tin Oxide (ITO) glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL): Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal on a hotplate.
-
Hole Transport Layer (HTL): Prepare a solution of the synthesized BCHB-TPA in a suitable solvent (e.g., chlorobenzene). Spin-coat the HTL solution onto the PEDOT:PSS layer and anneal to remove the solvent.
-
Emissive Layer (EML): Spin-coat the emissive layer. This can be a polymer emitter or a small molecule host doped with an emissive guest. Anneal the layer.
-
Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporator. Sequentially deposit the electron transport layer (ETL), an electron injection layer (EIL) (e.g., LiF), and the metal cathode (e.g., Al).
-
Encapsulation: Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect them from atmospheric moisture and oxygen.
Conclusion
This compound is a strategically important and versatile building block for the synthesis of advanced functional materials for OLEDs. Its bromo-functionality provides a reliable synthetic handle for constructing complex molecules, while the cyclohexylbenzene core imparts desirable properties of solubility and morphological stability. The protocols and workflows detailed in this application note provide a robust framework for researchers to synthesize and evaluate novel hole-transporting materials, thereby contributing to the development of next-generation OLED technologies.
References
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CP Lab Safety. This compound, min 98%, 100 grams. Available at: [Link]
-
Wikipedia. OLED. Available at: [Link]
-
Pearson. cis-1-Bromo-4-tert-butylcyclohexane and trans-1-bromo-4-tert-butylcyclohexane. Available at: [Link]
-
PubChem. 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene. Available at: [Link]
-
MDPI. Solution-Processed Organic Light-Emitting Diodes Using a Lamination Method. Available at: [Link]
-
ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Available at: [Link]
-
ACS Publications. Hole-Transporting Materials for Perovskite Solar Cells Employing an Anthradithiophene Core. Available at: [Link]
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ACS Publications. White-Light OLEDs Using Liquid Crystal Polymer Networks. Available at: [Link]
-
PubChem. (4-Butylcyclohexyl)benzene. Available at: [Link]
-
Muhamad Mat Salleh. FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. Available at: [Link]
-
ResearchGate. (PDF) Characteristics Study of OLED Materials. Available at: [Link]
-
Global-Chemicals. This compound: Your Trusted Supplier for High-Purity Liquid Crystal Intermediates. Available at: [Link]
-
NIH. Mechanochemistry for the Sustainable Synthesis of Organic Hole Transport Materials in Perovskite Solar Cells. Available at: [Link]
-
eeNews Europe. Liquid crystal coating enhances OLED display contrast performance.... Available at: [Link]
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PubChem. 1-Bromo-4-cyclohexylbenzene. Available at: [Link]
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SciSpace. Liquid Crystal Display (LCD) and Organic Light Emitting Diode (OLED) Applications on Natural Fibre Reinforced Polymer Matrix Com. Available at: [Link]
-
ResearchGate. Photophysical and Aggregation Studies of t‐Butyl‐Substituted Zn Phthalocyanines | Request PDF. Available at: [Link]
- Google Patents. CN113185449A - Synthesis of carbazole-based organic small-molecule hole transport material and application of carbazole-based organic small-molecule hole transport material in perovskite solar cell.
-
ResearchGate. Functional Molecules for Organic Light-Emitting Diodes (OLEDs). Available at: [Link]
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OE Journals. Solution processed organic light-emitting devices: structure, device physics and fabrication process. Available at: [Link]
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Noctiluca. Host materials. Available at: [Link]
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Darcy & Roy Press. Applications of phosphorescent organic light emitting diodes. Available at: [Link]
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IJECBE. Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. Available at: [Link]
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Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]
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MDPI. Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. Available at: [Link]
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RSC Publishing. Synthesis, characterization, photophysical, and photochemical studies of BODIPY derivatives. Available at: [Link]
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AIP Publishing. Molecular library of OLED host materials—Evaluating the multiscale simulation workflow | Chemical Physics Reviews. Available at: [Link]
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PMC. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Available at: [Link]
-
SPIE Digital Library. Light-emitting materials based on liquid crystals. Available at: [Link]
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MDPI. Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Available at: [Link]
-
RSC Publishing. High-Efficiency Functional Materials: Challenges and Developments in Solution and Dry Processed Green OLEDs. Available at: [Link]
-
ACS Publications. Porphyrin-Based Hole-Transporting Materials for Perovskite Solar Cells: Boosting Performance with Smart Synthesis | ACS Omega. Available at: [Link]
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The Emergent Role of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene in Advanced Pharmaceutical Synthesis
Introduction: A Versatile Building Block Bridging Material Science and Medicinal Chemistry
1-Bromo-4-(trans-4-butylcyclohexyl)benzene, a molecule traditionally recognized for its critical role in the synthesis of high-performance liquid crystals, is now gaining significant traction in the realm of pharmaceutical research.[1] Its unique structural motif, which combines an aryl halide with a bulky, lipophilic trans-butylcyclohexyl group, offers a compelling scaffold for the design of novel therapeutics. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, with a particular focus on its emerging utility as a key building block for targeted protein degraders.
While its application in liquid crystal displays (LCDs) is well-documented, leveraging its properties of thermal stability and low viscosity, its foray into medicinal chemistry is a more recent and exciting development.[1] Several chemical suppliers have now categorized this compound and its analogs as "Protein Degrader Building Blocks," signaling its growing importance in this cutting-edge area of drug discovery.[2][3][4][5][6][7][8]
This document will detail the strategic advantages of incorporating the 4-(trans-4-butylcyclohexyl)phenyl moiety into pharmaceutically active molecules and provide comprehensive protocols for its use in key synthetic transformations.
Core Applications in Pharmaceutical Synthesis
The primary application of this compound in a pharmaceutical context is as a precursor for introducing the bulky and lipophilic 4-(trans-4-butylcyclohexyl)phenyl group into a target molecule. This is typically achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1]
Targeted Protein Degradation: A New Frontier
The most promising pharmaceutical application for this building block is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system.[9][10] They consist of a ligand that binds to the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][4][9]
The 4-(trans-4-butylcyclohexyl)phenyl moiety derived from this compound can be incorporated into the "warhead" portion of a PROTAC. The rationale behind its use includes:
-
Enhanced Lipophilicity and Cell Permeability: The butylcyclohexyl group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its intracellular target.
-
Steric Influence on Ternary Complex Formation: The bulky nature of the substituent can play a crucial role in the formation and stability of the ternary complex (PROTAC-target protein-E3 ligase), which is essential for efficient protein degradation.[1]
-
Exploration of Novel Binding Pockets: This unique structural element can be used to probe and occupy hydrophobic pockets in target proteins, potentially leading to novel binders with high affinity and selectivity.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the application of this compound in pharmaceutical synthesis.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl PROTAC Precursor
This protocol details a representative Suzuki-Miyaura coupling reaction to synthesize a biaryl compound, which can serve as a core scaffold for a PROTAC warhead.
Reaction Principle:
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organohalide (in this case, this compound) and an organoboron compound (e.g., a boronic acid or ester). This reaction is highly versatile and tolerant of a wide range of functional groups, making it a cornerstone of modern organic synthesis.
Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Methodology:
-
Reagent Preparation:
-
In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
-
Solvent and Degassing:
-
Add a degassed solvent system, such as a 3:1 mixture of toluene and water.
-
Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
-
Reaction:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Confirm the structure and purity of the resulting biaryl product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Quantitative Data Summary:
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Arylboronic Acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Toluene/Water (3:1) |
| Temperature | 90-100 °C |
| Typical Reaction Time | 4-12 hours |
| Typical Yield | 70-95% |
Causality in Experimental Design
-
Choice of Catalyst and Ligand: The selection of the palladium catalyst and ligand is crucial for the efficiency of the Suzuki-Miyaura coupling. Pd(PPh₃)₄ is a common and effective catalyst for a wide range of substrates. For more challenging couplings, other catalysts such as Pd(dppf)Cl₂ or custom ligand systems may be employed to improve yields and reaction times.
-
Role of the Base: The base is essential for the transmetalation step of the catalytic cycle. An inorganic base like K₂CO₃ is often used due to its low cost and effectiveness. The choice of base can influence the reaction rate and the prevalence of side reactions.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation. Therefore, conducting the reaction under an inert atmosphere of nitrogen or argon is critical to prevent catalyst deactivation and ensure a successful reaction.
-
Solvent System: A two-phase solvent system like toluene/water is often used to dissolve both the organic-soluble reactants and the inorganic base, facilitating the reaction at the interface.
Logical Framework for Application in Drug Discovery
The incorporation of the 4-(trans-4-butylcyclohexyl)phenyl moiety can be strategically employed in a drug discovery program.
Caption: Logical workflow for PROTAC development.
Conclusion and Future Outlook
This compound is a prime example of a chemical building block that is transitioning from materials science to have a significant impact on pharmaceutical synthesis. Its utility in constructing complex molecular architectures, particularly in the rapidly advancing field of targeted protein degradation, is becoming increasingly apparent. The protocols and rationale presented in this guide are intended to empower researchers to leverage the unique properties of this compound in the design and synthesis of the next generation of therapeutics. As our understanding of the structure-activity relationships in PROTACs and other novel drug modalities deepens, the demand for versatile and strategically designed building blocks like this compound is set to grow.
References
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Bricelj, A., Sosič, I., & Steinebach, C. (2022). E3 ligase ligand chemistries: from building blocks to protein degraders. Chemical Society Reviews, 51(10), 3795-3847. Available at: [Link]
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CP Lab Safety. (n.d.). This compound, min 98%, 100 grams. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Proteolysis Targeting Chimera Compound. PubChem.
-
Ciulli, A., & Trainor, N. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Molecular Biology, 2365, 79-113. Available at: [Link]
- Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in cell biology and drug discovery. Essays in Biochemistry, 61(5), 505-516.
-
MDPI. (2015). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. Molecules, 20(2), 3067-3088. Available at: [Link]
- National Center for Biotechnology Information. (n.d.).
-
BPS Bioscience. (n.d.). Targeted Protein Degradation. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Journal of Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. RSC Medicinal Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology. Available at: [Link]
-
ResearchGate. (2022). Chemical structures of PROTACs and their corresponding PHOTAC analogues. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene, min 96%, 1 gram. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 1-Bromo-4-(trans-4-propylcyclohexyl)benzene, min 98%, 100 grams. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene, min 98%, 1 gram. Retrieved from [Link]
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- 10. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 1-Bromo-4-(trans-4-butylcyclohexyl)benzene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction conditions and achieve higher yields of this important liquid crystal and pharmaceutical intermediate.[1]
Troubleshooting Guide: Enhancing Your Synthesis
This section addresses specific challenges you may encounter during the synthesis of this compound, offering detailed, evidence-based solutions.
Question: My yield of this compound is consistently low. What are the most likely causes and how can I improve it?
Low yields can stem from several factors, from suboptimal reaction conditions to the presence of impurities. The most common synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. Let's break down the critical parameters for this pathway.
Core Synthesis: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2] For the synthesis of this compound, this typically involves the coupling of 1,4-dibromobenzene with 4-butylcyclohexylboronic acid.
Workflow for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Coupling Workflow.
Troubleshooting Low Yields in Suzuki Coupling:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and its corresponding ligand is paramount. While Pd(PPh₃)₄ is a common starting point, more sterically hindered and electron-rich phosphine ligands, such as SPhos or XPhos, can significantly improve yields for challenging substrates.[3] The ligand stabilizes the palladium center and facilitates the crucial steps of oxidative addition and reductive elimination.[3] A screening of different palladium catalysts and ligands is often necessary to identify the optimal combination for your specific reaction.
-
Base Selection: The base plays a critical role in the transmetalation step of the catalytic cycle. Inorganic bases are generally preferred.[3]
-
Solvent System: The solvent must solubilize the reactants and be compatible with the reaction temperature and base. Common choices include:
-
Reaction Temperature: The reaction temperature influences the reaction rate. While higher temperatures can increase the rate, they can also lead to catalyst decomposition and the formation of byproducts. An optimal temperature, typically between 70-80°C, should be determined empirically.[4][5]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.[4]
Alternative Synthetic Route: Grignard Reaction
An alternative approach involves the Grignard reaction. This would entail the formation of a Grignard reagent from a suitable starting material, which then reacts with the other coupling partner. For instance, forming 4-butylcyclohexylmagnesium bromide and reacting it with 1,4-dibromobenzene.
Troubleshooting Grignard Reactions:
-
Strict Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used. A drying tube is essential to protect the reaction from atmospheric moisture.[6]
-
Magnesium Activation: The formation of the Grignard reagent occurs on the surface of the magnesium metal. Grinding the magnesium turnings can expose a fresh surface and facilitate the reaction.[6] The use of initiators like a small crystal of iodine or 1,2-dibromoethane can also help to start the reaction.[6]
-
Side Reactions: A common side reaction is the formation of biphenyl impurities.[6] Careful control of the reaction temperature and slow addition of the reagents can help to minimize this.
Question: I am observing a significant amount of the cis-isomer in my product. How can I improve the stereoselectivity for the trans-isomer?
The presence of the undesired cis-isomer is a common challenge. The trans-isomer is generally the thermodynamically more stable product due to the bulky butyl and bromophenyl groups occupying equatorial positions on the cyclohexane ring, which minimizes steric hindrance.[7]
Strategies to Minimize the Cis-Isomer:
-
Starting Material Purity: Ensure that the 4-butylcyclohexyl starting material (e.g., 4-butylcyclohexanol or 4-butylcyclohexylboronic acid) is predominantly in the trans-conformation. Isomer separation of the starting materials can be challenging but may be necessary for high-purity final products.[8]
-
Reaction Conditions: While the Suzuki coupling itself does not typically induce isomerization, subsequent work-up and purification steps might. Acidic or basic conditions during work-up could potentially lead to some degree of epimerization. Neutralizing the reaction mixture carefully is advisable.
-
Purification Techniques:
-
Column Chromatography: This is an effective method for separating cis and trans isomers.[8][9] A careful selection of the stationary phase (e.g., silica gel) and a non-polar eluent system (e.g., hexane/ethyl acetate) can provide good separation.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for isolating the more stable and often less soluble trans-isomer, leading to a significant increase in diastereomeric excess.[8][9]
-
Question: What are the most common impurities I should look for, and how can I remove them?
Besides the cis-isomer, other common impurities can contaminate your final product.
| Impurity | Likely Origin | Recommended Removal Method |
| Unreacted Starting Materials | Incomplete reaction | Column chromatography or recrystallization.[8][9] |
| Homocoupling Products | Side reaction in Suzuki coupling | Column chromatography. |
| Di-substituted Byproducts | Reaction of the product with the organoboron reagent | Column chromatography.[8] |
| Solvent Residues | Incomplete removal after work-up | Drying under high vacuum.[8] |
Purity Assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the purity of your sample and identify the presence of major impurities.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides a more detailed quantitative analysis of the components in your mixture.[8]
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for the Suzuki-Miyaura coupling?
A catalyst loading of 5 mol % for Pd(PPh₃)₄ is a good starting point.[4] However, for more active catalyst systems, the loading can often be reduced. It is important to note that decreasing the catalyst loading too much can have a detrimental effect on the yield.[2]
Q2: How can I be sure my Grignard reaction has initiated?
The initiation of a Grignard reaction is often indicated by the development of a white or gray cloudiness in the solution, which may turn yellow or brown. You might also observe bubbling on the surface of the magnesium.[6]
Q3: Is it possible to use a boronic ester instead of a boronic acid in the Suzuki coupling?
Yes, boronic esters can be used in Suzuki couplings and sometimes offer advantages in terms of stability.[10] However, the reaction conditions may need to be adjusted accordingly.
Q4: What are the key safety precautions to take during this synthesis?
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, paying attention to their specific hazards.
-
Grignard reagents are pyrophoric and react violently with water. Handle them with extreme caution under an inert atmosphere.
Logical Flow for Troubleshooting Synthesis
Sources
- 1. nbinno.com [nbinno.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
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- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene
Welcome to the dedicated technical support center for the purification of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene (BCH-4Br). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification workflows with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound sample?
A1: The impurity profile of your crude product is highly dependent on the synthetic route and reaction conditions. However, several common impurities are frequently encountered:
-
Unreacted Starting Material: 4-(trans-4-butylcyclohexyl)benzene.
-
Di-substituted Byproducts: Primarily dibrominated species where a second bromine atom has been added to the aromatic ring.
-
Isomeric Impurities: The cis-isomer of 1-Bromo-4-(4-butylcyclohexyl)benzene can form, though the trans isomer is generally the thermodynamically more stable product.[1][2]
-
Solvent Residues: Residual solvents from the reaction and workup steps.
-
Side-Reaction Products: Depending on the brominating agent and conditions, other minor byproducts may be present.
Q2: Which purification method is generally most effective for this compound?
A2: Both recrystallization and column chromatography are highly effective for purifying this compound. The choice depends on the specific impurity profile and the desired final purity.
-
Recrystallization is often a good first choice for removing large quantities of impurities, especially if the crude product is a solid at room temperature or has a low melting point. It is generally faster and more scalable than chromatography for bulk purification.
-
Column Chromatography offers higher resolution and is excellent for separating closely related impurities, such as the cis and trans isomers or dibrominated byproducts.[3][4] It is the preferred method when very high purity (>99.5%) is required.[5]
Q3: How can I quickly assess the purity of my sample during the purification process?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid, qualitative purity assessment. It allows you to visualize the number of components in your mixture and track the progress of your purification. For this compound, a nonpolar compound, a typical TLC system would be silica gel as the stationary phase and a nonpolar eluent like hexanes or a mixture of hexanes and ethyl acetate.[6]
For more quantitative and detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice. GC-MS can provide the relative percentages of different components in your mixture, while NMR can confirm the structure of your desired product and identify impurities.[7]
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique, but it can present challenges. This section addresses common issues encountered when recrystallizing this compound.
Q4: I'm having trouble finding a suitable recrystallization solvent. What should I do?
A4: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[8][9] Given that this compound is a nonpolar molecule, you should start by testing nonpolar or moderately polar solvents.[10]
Solvent Selection Workflow:
-
Start with single solvents: Test small amounts of your crude product in solvents like hexanes, heptane, ethanol, isopropanol, and acetone.
-
Observe solubility: The compound should be sparingly soluble at room temperature but dissolve completely upon heating.[11]
-
Cooling and Crystallization: After dissolving, allow the solution to cool slowly. The formation of crystals upon cooling indicates a promising solvent.
-
Mixed Solvent Systems: If a single solvent doesn't provide the desired solubility profile, a mixed solvent system is an excellent alternative.[8][12] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point). Then, heat the mixture until it becomes clear again and allow it to cool slowly.
| Solvent System | Polarity | Rationale |
| Heptane or Hexanes | Nonpolar | "Like dissolves like." These solvents are good starting points for nonpolar compounds. |
| Ethanol or Isopropanol | Polar | May be a good choice if the compound is a low-melting solid. The polarity difference can lead to good differential solubility. |
| Ethyl Acetate / Hexanes | Mixed | A versatile system where the ratio can be fine-tuned to achieve ideal solubility.[6] |
| Dichloromethane / Hexanes | Mixed | Another effective mixed solvent system for nonpolar to moderately polar compounds. |
Q5: My compound "oils out" instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[13] This is a common problem with low-melting point solids. Here are several strategies to prevent this:
-
Increase the amount of solvent: Oiling out can happen if the solution is too concentrated. Add more of the hot solvent to ensure the compound stays in solution at a lower temperature.[13]
-
Lower the cooling rate: Slow, gradual cooling is crucial for crystal formation. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.
-
Use a different solvent or solvent system: The boiling point of your solvent might be too high. Choose a solvent with a lower boiling point.[10]
-
Scratch the inner surface of the flask: Use a glass rod to scratch the flask below the solvent level. This creates nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.[13]
Q6: My recrystallization yield is very low. What are the likely causes?
A6: Low yield can be frustrating. Here are the most common culprits and how to address them:
-
Using too much solvent: This is the most frequent cause of low recovery. The goal is to use the minimum amount of hot solvent to fully dissolve the compound.[13]
-
Premature crystallization: If crystals form too early (e.g., during a hot filtration step), you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution is thoroughly cooled to maximize the amount of product that crystallizes out of the solution.
-
The compound is too soluble in the cold solvent: If your product has significant solubility even at low temperatures, you will lose a portion of it in the mother liquor. Consider a different solvent system.
Troubleshooting Workflow for Recrystallization:
Sources
- 1. When cis-1-bromo-4-tert-butylcyclohexane is treated with sodium ethoxide .. [askfilo.com]
- 2. homework.study.com [homework.study.com]
- 3. columbia.edu [columbia.edu]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
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- 6. Chromatography [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Side Reactions in Suzuki Coupling of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for side reactions encountered during the Suzuki-Miyaura cross-coupling of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene. The insights and protocols herein are designed to enhance your experimental success by addressing common challenges with scientifically grounded solutions.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues
Q1: I am observing a significant amount of a byproduct with a mass corresponding to the starting boronic acid dimer. What is causing this, and how can I prevent it?
A1: This byproduct is the result of boronic acid homocoupling, a common side reaction in Suzuki couplings. [1] It occurs when two molecules of the organoboron reagent couple to form a symmetrical biaryl.
Primary Causes:
-
Presence of Oxygen: The most frequent cause is the presence of dissolved oxygen in the reaction mixture.[1][2] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that favors the homocoupling of the boronic acid.[2]
-
Use of a Pd(II) Precatalyst: Starting with a Pd(II) source without an effective pre-reduction step can lead to the presence of Pd(II) species that initiate homocoupling.[1]
Troubleshooting Protocol:
-
Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by subjecting the reaction flask to several freeze-pump-thaw cycles.[3]
-
Maintain Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of an inert gas throughout the entire process.
-
Catalyst Selection: If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its in-situ reduction to the active Pd(0) species.[4] Alternatively, consider using a Pd(0) catalyst source directly.
Q2: My main impurity is the debrominated starting material, 4-(trans-4-butylcyclohexyl)benzene. What is this side reaction, and how can I minimize it?
A2: This side reaction is known as dehalogenation (specifically, debromination in this case). [5] It involves the replacement of the bromine atom on your aryl bromide with a hydrogen atom.[6]
Primary Causes:
-
Source of Hydride: The palladium catalyst can react with certain reagents in the mixture to form a palladium-hydride (Pd-H) species.[6] Common hydride sources include amine bases, alcohols (solvents), and even trace water.[1]
-
Reaction Conditions: Elevated temperatures and extended reaction times can increase the likelihood of dehalogenation.[5]
Troubleshooting Protocol:
-
Base Selection: The choice of base is critical. Stronger bases can sometimes promote dehalogenation. Consider screening milder inorganic bases like K₂CO₃ or K₃PO₄.[7]
-
Solvent Choice: If using an alcohol-based solvent, consider switching to an aprotic solvent such as dioxane, THF, or toluene to minimize the formation of Pd-H species.[8]
-
Ligand Selection: The electronic and steric properties of the phosphine ligand can influence the rate of dehalogenation. Electron-rich and bulky ligands can sometimes favor the desired cross-coupling over dehalogenation.[1]
-
Temperature Optimization: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
Q3: I am seeing a byproduct that corresponds to the protonolysis of my boronic acid. What is causing this, and how can it be prevented?
A3: This side reaction is called protodeboronation. It involves the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying your nucleophilic partner.[9]
Primary Causes:
-
Presence of Protic Species: The primary cause is the presence of water or other protic species in the reaction mixture, especially under basic conditions.[9]
-
Base-Catalyzed Decomposition: The presence of a base, which is necessary for the Suzuki coupling, can also catalyze the protodeboronation of the boronic acid.[10]
-
Palladium-Catalyzed Decomposition: Some palladium-phosphine complexes, particularly those with bulky ligands, have been shown to accelerate protodeboronation.[10][11]
Troubleshooting Protocol:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to the extent possible. While a small amount of water can sometimes be beneficial for Suzuki couplings, excess water will promote protodeboronation.[12]
-
Boronic Ester Derivatives: Consider using a more stable boronic ester, such as a pinacol ester, instead of the free boronic acid. These are generally less susceptible to protodeboronation.[13][14]
-
Base Selection and Stoichiometry: Use the mildest base necessary for the reaction and avoid a large excess. The reactivity of the boronic acid towards transmetalation is dependent on the base.[15]
-
Judicious Ligand Choice: While bulky ligands can be beneficial, be aware of their potential to promote protodeboronation and select a ligand that provides a good balance between reactivity and stability.[11]
Q4: My reaction is sluggish, and I observe the formation of palladium black. What is happening to my catalyst?
A4: The formation of palladium black indicates catalyst deactivation and decomposition. [16] This leads to a lower concentration of the active catalytic species and, consequently, a slower or stalled reaction.
Primary Causes:
-
Ligand Oxidation: Phosphine ligands are susceptible to oxidation, especially at elevated temperatures and in the presence of trace oxygen.[17][18] This can lead to the formation of phosphine oxides, which are generally poor ligands for palladium, causing the palladium to precipitate as palladium black.[19]
-
Product Inhibition: In some cases, the biphenyl product can strongly adsorb to the surface of heterogeneous or nanoparticle catalysts, leading to deactivation.[16]
-
Thermal Instability: High reaction temperatures can lead to the agglomeration of palladium nanoparticles or the decomposition of the palladium complex.[16]
Troubleshooting Protocol:
-
Ligand Choice: Consider using more robust ligands, such as N-heterocyclic carbenes (NHCs), which are generally more resistant to oxidation than phosphine ligands.[20][21]
-
Temperature Control: Optimize the reaction temperature to be as low as possible while maintaining a reasonable reaction rate.
-
Inert Atmosphere: A strict inert atmosphere is crucial to prevent ligand oxidation.[17]
-
Catalyst Loading: While it may seem counterintuitive, sometimes a slightly higher catalyst loading can compensate for a low level of deactivation. However, this should be a last resort after optimizing other parameters.
Section 2: Visualizing Reaction Pathways and Troubleshooting
Catalytic Cycle and Major Side Reactions
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the points at which common side reactions can occur.
Caption: Suzuki cycle with key side reactions.
Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and resolving common issues in the Suzuki coupling of this compound.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 11. chemrxiv.org [chemrxiv.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. par.nsf.gov [par.nsf.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Reactivity Challenges with 1-Bromo-4-(trans-4-butylcyclohexyl)benzene
Welcome to the technical support guide for 1-Bromo-4-(trans-4-butylcyclohexyl)benzene (CAS: 516510-78-4).[1][2] This document is designed for researchers, scientists, and drug development professionals who are incorporating this sterically demanding building block into their synthetic workflows. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the unique reactivity challenges posed by this compound and achieve your desired synthetic outcomes.
Introduction: Understanding the Core Challenge
This compound is a valuable intermediate, particularly in the synthesis of liquid crystals and other advanced materials. However, its synthetic utility is often hampered by low reactivity. The root cause of this challenge lies in its molecular structure: the bulky, non-planar trans-4-butylcyclohexyl group imposes significant steric hindrance around the aromatic ring. This bulkiness impedes the approach of reagents and catalysts to the carbon-bromine bond, thereby slowing down or completely inhibiting reactions that proceed smoothly with less substituted aryl bromides.
This guide is structured to address these issues head-on, providing both the "how" and the "why" behind successful experimental design.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low reactivity of this compound?
The principal cause is significant steric hindrance. The large trans-4-butylcyclohexyl substituent physically blocks the reaction center at the C-Br bond. This is a common issue in reactions involving sterically encumbered aryl halides, affecting key mechanistic steps such as the oxidative addition of a palladium catalyst in cross-coupling reactions.[3][4][5]
Q2: Which classes of reactions are most effective for functionalizing this molecule?
Palladium-catalyzed cross-coupling reactions are generally the most versatile and reliable methods.[6][7] Specifically, Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings can be successful, provided they are optimized with appropriate catalyst systems designed for sterically hindered substrates.[8][9][10] Direct formation of organometallic intermediates (Grignard or organolithium) is also possible but presents its own set of challenges.
Q3: Is it feasible to form a Grignard or organolithium reagent with this compound?
Yes, but it requires careful optimization. Grignard reagent formation can be sluggish and may require chemical or mechanical activation of the magnesium.[11][12] Lithium-halogen exchange using an alkyllithium reagent is often a more efficient alternative for generating the corresponding organometallic nucleophile, though it demands strictly anhydrous conditions and very low temperatures (e.g., -78 °C).
Q4: What are the key safety considerations when working with this compound and its reactions?
Standard laboratory safety protocols should be followed. When performing cross-coupling reactions, be aware that palladium catalysts and phosphine ligands can be toxic and air-sensitive. Reactions involving the formation of Grignard or organolithium reagents must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents, as these reagents react violently with water and protic sources.
Section 2: Troubleshooting Guide for Common Reactions
This section provides a systematic approach to diagnosing and solving common issues encountered during the functionalization of this compound.
General Troubleshooting Workflow
Below is a decision-making flowchart to guide your troubleshooting process when a reaction fails.
Caption: General troubleshooting flowchart.
Scenario 1: Suzuki-Miyaura Coupling Fails or Gives Low Yield
-
Problem: The reaction shows little to no conversion of the starting material, or the primary side product is the homocoupling of the boronic acid partner.
-
Probable Cause & Mechanistic Insight: The oxidative addition of the bulky aryl bromide to the Pd(0) center is often the rate-limiting step. A standard catalyst like Pd(PPh₃)₄ may not be active enough. Furthermore, reductive elimination to form the sterically congested biaryl product can also be slow.[13]
-
Suggested Solutions:
-
Catalyst System Upgrade: The choice of ligand is critical. Switch to a catalyst system known to be effective for sterically demanding substrates. Bulky, electron-rich monophosphine ligands (often called "Buchwald ligands") are the industry standard.[5][14] They promote both the oxidative addition and the final reductive elimination step.
-
Base and Solvent Optimization: A stronger base or a different solvent system can significantly impact the reaction. A combination of a higher boiling point solvent (like toluene or dioxane) and a suitable base (such as K₃PO₄ or Cs₂CO₃) is often required.[8]
-
Increase Temperature: Due to the high activation energy barrier, these couplings often require elevated temperatures (80-110 °C).
-
Table 1: Recommended Suzuki-Miyaura Coupling Conditions
| Component | Recommendation | Rationale |
|---|---|---|
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective sources of Pd(0) in situ. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination for hindered substrates.[4][13][14] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The base activates the boronic acid for transmetalation.[8] K₃PO₄ is often a good starting point. |
| Solvent | Toluene, Dioxane, 2-MeTHF (+ water) | Higher boiling points allow for necessary reaction temperatures. A small amount of water is often beneficial. |
| Temperature | 80 - 110 °C | Overcomes the activation energy associated with the sterically hindered substrate. |
Scenario 2: Grignard Reagent Formation Fails to Initiate
-
Problem: After adding the aryl bromide to magnesium turnings, there is no exotherm, bubbling, or change in the appearance of the magnesium.
-
Probable Cause & Mechanistic Insight: The magnesium surface is likely passivated by a layer of magnesium oxide, which prevents the insertion of magnesium into the C-Br bond. Additionally, trace amounts of water in the solvent or on the glassware will quench any Grignard reagent that does form.
-
Suggested Solutions:
-
Magnesium Activation: The oxide layer must be disrupted.
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium suspension and stir until the color dissipates. This etches the surface, exposing fresh magnesium.
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod under an inert atmosphere before adding the solvent.
-
-
Ensure Strictly Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere before use.
-
Scenario 3: Buchwald-Hartwig Amination is Unsuccessful
-
Problem: No C-N bond formation is observed when reacting with a primary or secondary amine.
-
Probable Cause & Mechanistic Insight: This reaction is highly sensitive to the ligand, base, and palladium precursor combination.[9][15] The steric hindrance of the aryl bromide makes catalyst association and subsequent reductive elimination challenging. An incorrect choice of base can lead to catalyst decomposition or failure to deprotonate the amine effectively.
-
Suggested Solutions:
-
Use a Specialized Catalyst System: Similar to the Suzuki coupling, bulky phosphine ligands are required. Ligands like XPhos or BrettPhos are specifically designed for challenging C-N couplings.
-
Select the Correct Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation. For more sensitive substrates, lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can be used.
-
Pre-catalyst Choice: Using a well-defined palladium pre-catalyst (e.g., an XPhos-Pd-G3 pre-catalyst) can lead to more reproducible results than generating the active catalyst in situ.
-
Section 3: Key Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: In a glovebox or under a positive pressure of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.5 mol %).
-
Solvent Addition: Add anhydrous toluene (to make a ~0.2 M solution) and deionized water (10% v/v of toluene).
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle for Hindered Substrates
This diagram highlights the key steps and the role of the bulky ligand in facilitating the reaction.
Caption: Suzuki-Miyaura cycle for hindered substrates.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, min 98%, 100 grams. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. Retrieved from [Link]
-
Defense Technical Information Center. (1992, April 25). Polymerization of 1-Bromo-4-lithiobenzene in THF. A Route to Soluble Polyphenylenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, May 1). Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]
-
ACS Publications. (n.d.). The Grignard Reagents. Retrieved from [Link]
-
Growing Science. (n.d.). Current Chemistry Letters Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). Retrieved from [Link]
-
National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
RSC Publishing. (2025, May 7). Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
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Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling Reactions with 1-Bromo-4-(trans-4-butylcyclohexyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-(trans-4-butylcyclohexyl)benzene is a key building block in the synthesis of liquid crystals, organic electronics, and pharmaceutical compounds. Its functionalization heavily relies on palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. However, the bulky trans-4-butylcyclohexyl group introduces steric hindrance that can significantly impact reaction efficiency. This guide provides a comprehensive resource for selecting the optimal catalyst system and troubleshooting common issues encountered during the cross-coupling of this versatile substrate.
PART 1: Catalyst Selection Guide
The success of a cross-coupling reaction with this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent. These components work in concert to facilitate the catalytic cycle.
Key Considerations for Catalyst System Selection
-
The Coupling Reaction: The nature of the bond being formed dictates the type of cross-coupling reaction and, consequently, the initial catalyst choice. For C-C bond formation, Suzuki-Miyaura, Heck, Sonogashira, and Negishi couplings are common. For C-N bond formation, the Buchwald-Hartwig amination is the premier choice.
-
The Nature of the Substrate: this compound is an aryl bromide. The bulky, electron-donating alkyl substituent can influence the oxidative addition step. Sterically demanding, electron-rich phosphine ligands are often required to enhance the reactivity of the palladium center.[1]
-
The Role of Ligands: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[2] For sterically hindered substrates like the one , bulky, electron-rich monophosphine ligands from the Buchwald or Fu groups (e.g., XPhos, SPhos, RuPhos, and CPhos) are often superior.[1][3] These ligands promote the formation of highly active, monoligated palladium(0) species, which are key to efficient catalysis.[4]
-
Base and Solvent Selection: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura couplings and for regenerating the active catalyst in Heck reactions.[5][6] The choice of solvent is dictated by the solubility of the reactants and the required reaction temperature. Ethereal solvents like dioxane and THF, as well as aromatic hydrocarbons like toluene, are commonly employed.
Recommended Catalyst Systems for Common Cross-Coupling Reactions
The following tables provide starting points for catalyst system selection for various cross-coupling reactions with this compound.
Table 1: Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Pd Precatalyst | [Pd(OAc)₂], [Pd₂(dba)₃], Buchwald Precatalysts (e.g., XPhos Pd G3) | Readily available and effective with appropriate ligands. Buchwald precatalysts offer improved stability and activity. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination, crucial for hindered substrates.[3] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger, non-nucleophilic bases are often required to facilitate the transmetalation of the boronic acid.[7] |
| Solvent | Toluene, Dioxane, THF (often with water) | Good solubility for organic substrates and compatible with a wide range of temperatures. |
Table 2: Heck Coupling
| Component | Recommendation | Rationale |
| Pd Precatalyst | [Pd(OAc)₂], [PdCl₂(PPh₃)₂] | Common and effective palladium sources for Heck reactions. |
| Ligand | P(o-tolyl)₃, P(t-Bu)₃ | Electron-rich and sterically demanding phosphines can improve reaction rates and selectivity. |
| Base | Et₃N, K₂CO₃, NaOAc | A base is required to neutralize the HBr generated during the reaction and regenerate the Pd(0) catalyst.[8] |
| Solvent | DMF, DMAc, Toluene | Polar aprotic solvents are often preferred for Heck reactions. |
Table 3: Sonogashira Coupling
| Component | Recommendation | Rationale |
| Pd Precatalyst | [PdCl₂(PPh₃)₂], [Pd(PPh₃)₄] | Standard palladium catalysts for Sonogashira couplings. |
| Cu Co-catalyst | CuI | Activates the terminal alkyne for transmetalation. |
| Ligand | PPh₃, P(t-Bu)₃ | PPh₃ is standard, while bulkier ligands can be beneficial for hindered substrates.[9][10] |
| Base | Et₃N, i-Pr₂NH | Acts as both a base and a solvent in many cases. |
| Solvent | THF, Toluene | Co-solvents can be used if the amine base is not sufficient. |
Table 4: Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
| Pd Precatalyst | [Pd(OAc)₂], [Pd₂(dba)₃], Buchwald Precatalysts | Similar to Suzuki coupling, these are effective starting points. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky biarylphosphine ligands are essential for efficient C-N bond formation with aryl bromides. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is crucial for deprotonating the amine. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are generally required. |
Table 5: Negishi Coupling
| Component | Recommendation | Rationale |
| Pd or Ni Precatalyst | [Pd(PPh₃)₄], [Ni(acac)₂]/ligand | Both palladium and nickel are effective, with nickel being a more cost-effective option.[11][12] |
| Ligand | PPh₃, dppf, CPhos | The choice of ligand is critical for preventing side reactions like β-hydride elimination.[13] |
| Solvent | THF, Dioxane | Ethereal solvents are standard for Negishi couplings. |
Workflow for Catalyst Screening
For challenging couplings, a systematic approach to catalyst screening is recommended. The following diagram illustrates a logical workflow.
Caption: A logical workflow for catalyst system screening and optimization.
PART 2: Troubleshooting Guides (FAQ Format)
This section addresses common problems encountered during cross-coupling reactions with this compound.
General Issues
Q1: My reaction is not proceeding to completion (low conversion). What are the likely causes?
A1: Low conversion can stem from several factors:
-
Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state. If starting with a Pd(II) precatalyst, ensure conditions are suitable for its in situ reduction.[14] Inadequate degassing can lead to oxidation and deactivation of the Pd(0) catalyst.
-
Poor Reagent Quality: Impurities in starting materials or solvents can poison the catalyst.[15] Ensure the purity of your aryl bromide, coupling partner, and anhydrous, degassed solvents.
-
Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient. The chosen base might not be strong enough to facilitate the key steps of the catalytic cycle.[15]
Q2: I am observing significant amounts of side products, such as homocoupling of the starting material. How can I minimize this?
A2: Homocoupling is a common side reaction, particularly in Suzuki and Sonogashira couplings.
-
In Suzuki reactions, homocoupling of the boronic acid can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen.
-
In Sonogashira reactions, homocoupling of the alkyne (Glaser coupling) is often promoted by the copper co-catalyst.[16][17] Reducing the amount of copper catalyst or switching to a copper-free protocol can mitigate this.[18][19]
-
Hydrodehalogenation, the replacement of the bromine atom with hydrogen, can be a significant side reaction in Buchwald-Hartwig aminations.[20][21] This is often caused by β-hydride elimination from a palladium-amide intermediate.[22] The use of bulky ligands can disfavor this pathway.[23][24]
Q3: My catalyst appears to be deactivating. What are the signs and how can I prevent it?
A3: Catalyst deactivation is often indicated by a reaction that starts but then stalls.
-
Formation of Palladium Black: The precipitation of metallic palladium is a clear sign of catalyst deactivation. This can be caused by ligand dissociation, leading to the aggregation of palladium atoms.[25][26] Using ligands that bind strongly to palladium can help prevent this.
-
Poisoning: Trace impurities, such as sulfur-containing compounds, can irreversibly bind to the palladium center and poison the catalyst.[25][27] Purification of starting materials is crucial.
-
Reduction of Pd(II) to Pd(0): In some cases, the active Pd(II) catalyst can be reduced to inactive Pd(0) nanoparticles.[28][29]
Q4: I am having trouble with reproducibility between batches. What factors should I investigate?
A4: Lack of reproducibility often points to subtle variations in experimental conditions.
-
Inert Atmosphere: Ensure a consistently dry and oxygen-free environment. The efficiency of degassing can vary.
-
Reagent Quality: Use reagents from the same batch whenever possible. The purity of boronic acids, for instance, can vary between suppliers.
-
Stirring Rate: In heterogeneous mixtures (e.g., with an insoluble base), the stirring rate can affect reaction kinetics.
Suzuki-Miyaura Coupling Specific Issues
Q5: I am seeing significant protodeboronation of my boronic acid. How can I prevent this?
A5: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond.
-
Minimize Water: While some water can be beneficial in Suzuki couplings, excess water can promote protodeboronation.[15] Use anhydrous solvents and reagents if this is a persistent issue.
-
Choice of Base: A milder base, such as KF, can sometimes reduce the rate of protodeboronation.[30]
-
Use of Boronic Esters: Boronate esters (e.g., pinacol esters) are often more stable towards protodeboronation than the corresponding boronic acids.
Q6: The reaction is sluggish with a sterically hindered boronic acid. What modifications to the catalyst system can I make?
A6: The steric bulk of the boronic acid can impede the transmetalation step.
-
Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are highly effective for coupling sterically hindered substrates as they accelerate both oxidative addition and reductive elimination.[3]
-
Stronger Base: A stronger base, like Cs₂CO₃ or K₃PO₄, can accelerate the formation of the more nucleophilic boronate species, facilitating transmetalation.[7]
-
Higher Temperatures: Increasing the reaction temperature can help overcome the activation barrier for transmetalation.
Heck Coupling Specific Issues
Q7: I am getting a mixture of E/Z isomers. How can I improve the stereoselectivity?
A7: The Heck reaction typically favors the formation of the E-isomer due to steric considerations in the transition state of the β-hydride elimination step.[8] If a mixture is obtained, it may be due to isomerization of the product under the reaction conditions. Lowering the reaction temperature or using specific ligand systems can sometimes improve selectivity.
Q8: I am observing double bond migration in my product. What is the cause and how can it be avoided?
A8: Double bond migration is a potential side reaction that can occur after the β-hydride elimination step.[8][31] This is often reversible, and the position of the double bond in the final product is determined by thermodynamic stability. Adding certain additives, like silver salts, can sometimes suppress this isomerization.[8]
Sonogashira Coupling Specific Issues
Q9: I am observing significant Glaser coupling (homocoupling of the alkyne). How can I suppress this side reaction?
A9: Glaser coupling is a common side reaction in Sonogashira couplings, especially when the aryl halide is unreactive.[16][32]
-
Reduce Copper Concentration: Lowering the amount of the CuI co-catalyst can disfavor the homocoupling pathway.
-
Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed that eliminate the issue of Glaser coupling.[18][19] These often require a different base and solvent system.
Q10: My copper co-catalyst seems to be causing issues. Are there copper-free alternatives?
A10: Yes, copper-free Sonogashira couplings are well-established.[18] These reactions typically proceed through a similar catalytic cycle, but the transmetalation step involves the direct reaction of the alkyne with the palladium complex. These conditions often require a strong amine base.
Buchwald-Hartwig Amination Specific Issues
Q11: The reaction is failing with a poorly nucleophilic amine. What are my options?
A11: Less nucleophilic amines can be challenging coupling partners.
-
More Electron-Rich Ligands: Employing more electron-donating ligands can increase the electron density on the palladium center, facilitating the reductive elimination step.
-
Stronger Base: A very strong base, such as NaOt-Bu or LiHMDS, is often necessary to deprotonate weakly nucleophilic amines.
Q12: I am observing hydrodehalogenation of my aryl bromide. How can I minimize this?
A12: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.[20][21]
-
Bulky Ligands: The use of sterically hindered ligands, such as Josiphos or BippyPhos, can suppress β-hydride elimination, which is a key step in the hydrodehalogenation pathway.[23]
-
Bimetallic Systems: Recent research has shown that bimetallic palladium-copper nanocatalysts can suppress hydrodehalogenation by favoring the desired amination pathway.[20]
Negishi Coupling Specific Issues
Q13: My organozinc reagent is difficult to prepare or handle. Are there any tips for this?
A13: Organozinc reagents can be sensitive to air and moisture. They are typically prepared in situ from the corresponding organohalide and activated zinc metal (e.g., Rieke zinc) or by transmetalation from an organolithium or Grignard reagent. Strict anhydrous and inert atmosphere techniques are essential for their successful preparation and use.
Q14: The reaction is sensitive to air and moisture. What are the best practices for setting up the reaction?
A14: All glassware should be oven- or flame-dried and cooled under a stream of inert gas (argon or nitrogen). Solvents must be anhydrous and degassed. Reagents should be added via syringe or cannula under a positive pressure of inert gas.
PART 3: Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol is a starting point and may require optimization for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction, highlighting key steps.
PART 4: References
Sources
- 1. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of Base Metals in Suzuki Coupling - Wordpress [reagents.acsgcipr.org]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
- 13. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 19. mdpi.com [mdpi.com]
- 20. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 21. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 25. scispace.com [scispace.com]
- 26. Insights into Palladium Deactivation during Advanced Oxidation Processes | Semantic Scholar [semanticscholar.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 32. reddit.com [reddit.com]
- 33. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 34. Suzuki Coupling [organic-chemistry.org]
- 35. pdf.benchchem.com [pdf.benchchem.com]
- 36. pubs.acs.org [pubs.acs.org]
- 37. researchgate.net [researchgate.net]
- 38. theses.enscm.fr [theses.enscm.fr]
- 39. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 40. Sci-Hub. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines / The Journal of Organic Chemistry, 2012 [sci-hub.box]
- 41. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 42. researchgate.net [researchgate.net]
- 43. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 44. mdpi.com [mdpi.com]
- 45. taylorandfrancis.com [taylorandfrancis.com]
- 46. reddit.com [reddit.com]
- 47. chem.libretexts.org [chem.libretexts.org]
- 48. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reactions with 1-Bromo-4-(trans-4-butylcyclohexyl)benzene
From the desk of the Senior Application Scientist
Welcome to the technical support center for 1-Bromo-4-(trans-4-butylcyclohexyl)benzene. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The unique structure of this compound, featuring a sterically demanding trans-4-butylcyclohexyl group, presents specific challenges and opportunities in reaction optimization. This document provides in-depth, experience-driven insights to help you navigate these challenges, minimize reaction times, and maximize yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications and reaction types for this compound?
A: This compound is a key intermediate, particularly in materials science for the synthesis of liquid crystals, where its rigid and linear molecular shape is highly desirable.[1][2] In medicinal chemistry and drug development, it serves as a building block to introduce the lipophilic butylcyclohexylphenyl moiety.[3] The presence of the aryl bromide functional group makes it an ideal electrophile for palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids/esters.[3][4][5]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines, amides, or heterocycles.[6][7][8][9]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.[6][8]
Q2: Why is my reaction with this compound significantly slower than with a simpler aryl bromide like 4-bromotoluene?
A: The primary reason is steric hindrance. The bulky trans-4-butylcyclohexyl group can significantly impede the approach of the palladium catalyst to the carbon-bromine bond for the initial oxidative addition step, which is often rate-limiting in cross-coupling reactions.[12] Furthermore, this steric bulk can also slow down subsequent steps in the catalytic cycle, such as reductive elimination.[13] Optimizing the ligand and reaction conditions is crucial to overcome this steric challenge.
Q3: What is hydrodehalogenation and why is it a common problem with this substrate?
A: Hydrodehalogenation is a frequent side reaction where the bromine atom is replaced by a hydrogen atom, converting your starting material into an unreactive byproduct (4-butylcyclohexyl)benzene.[14] This process consumes the starting material, lowers the yield, and complicates purification. It is primarily caused by the formation of a palladium-hydride (Pd-H) species, which can arise from trace water, alcohols, or even certain bases and ligands.[14] This Pd-H intermediate can then react with the aryl bromide in a competing catalytic cycle. Electron-deficient aryl bromides are particularly susceptible, but sterically hindered substrates can also be prone if the desired productive coupling is slow.[14]
Troubleshooting Guide: From Slow Reactions to Optimized Results
This section addresses specific experimental issues in a problem-and-solution format. The causality behind each recommendation is explained to empower you to make informed decisions in your research.
Problem 1: Reaction is Sluggish, Incomplete, or Fails to Initiate
This is the most common issue, often stemming from the substrate's steric bulk, which demands a highly active and stable catalytic system.
Potential Causes & Solutions
-
Suboptimal Catalyst/Ligand System: The choice of ligand is paramount. For sterically hindered substrates, standard ligands like triphenylphosphine (PPh₃) are often insufficient.
-
Causality: Bulky, electron-rich phosphine ligands accelerate the crucial reductive elimination step and promote the formation of the active monoligated palladium species necessary for efficient oxidative addition.[12][14]
-
Solution: Employ modern, specialized biarylphosphine ligands. Using pre-formed palladium pre-catalysts (e.g., G3 or G4 catalysts) can also improve reaction initiation by ensuring the efficient generation of the active Pd(0) species.
Ligand Class Recommended Ligands Rationale & Best Use Buchwald Biarylphosphines XPhos, SPhos, RuPhos Highly active for a broad range of cross-couplings. Excellent for overcoming steric hindrance in both Suzuki and Buchwald-Hartwig reactions.[14] N-Heterocyclic Carbenes (NHCs) IPr, IMes Offer high thermal stability and are very effective, particularly in Heck and Suzuki couplings. Can be an excellent alternative to phosphines.[11] Josiphos Ligands Varies Ferrocene-based ligands that can be effective in asymmetric synthesis or when other ligands fail. -
-
Poor Reagent Solubility: The substrate is highly nonpolar, and if the coupling partner or base is not sufficiently soluble, the reaction will be slow due to poor mass transfer.
-
Causality: A homogeneous reaction mixture is essential for efficient catalysis. The solvent must dissolve the aryl bromide, the coupling partner, the base, and the catalytic complex.
-
Solution: Use a suitable solvent or a solvent mixture. For Suzuki couplings, a mixture of a nonpolar solvent with water is often required to dissolve both the organic substrate and the inorganic base.
Reaction Type Recommended Solvents Troubleshooting Tips Suzuki-Miyaura 1,4-Dioxane/Water, Toluene/Water, THF/Water If solubility remains an issue, consider using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[5] Buchwald-Hartwig Toluene, 1,4-Dioxane, CPME These are generally performed under anhydrous conditions. Ensure the amine and base are soluble. Heck/Sonogashira DMF, Acetonitrile (MeCN), Dioxane The polarity of the solvent can significantly influence reaction rate and selectivity.[8] -
-
Insufficient Thermal Energy: The activation energy for the oxidative addition step can be high due to steric hindrance.
-
Causality: Reactions require sufficient energy to overcome activation barriers. While higher temperatures increase rates, they can also lead to catalyst decomposition or side reactions.
-
Solution: Carefully optimize the reaction temperature. If thermal instability is a concern, consider microwave irradiation, which can rapidly heat the reaction and often reduces reaction times from hours to minutes.[15] Start with a moderate temperature (e.g., 80 °C) and gradually increase to 100-110 °C while monitoring for byproduct formation.
-
Troubleshooting Workflow for Slow Reactions
Caption: Troubleshooting workflow for slow reactions.
Problem 2: Significant Hydrodehalogenation Side Product Observed
This side reaction directly competes with your desired product formation and must be suppressed.
Potential Causes & Solutions
-
Inappropriate Base Selection: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu), while effective for deprotonation, can sometimes promote the formation of Pd-H species.
-
Causality: The choice of base is a delicate balance. It must be strong enough to facilitate the catalytic cycle (e.g., deprotonate the boronic acid in Suzuki coupling) but not so reactive that it promotes side reactions.
-
Solution: Switch to a weaker inorganic base. Carbonates and phosphates are excellent choices for minimizing dehalogenation, particularly in Suzuki couplings.
Base Strength Common Use Dehalogenation Risk NaOtBu / KOtBu Very Strong Buchwald-Hartwig High K₃PO₄ Strong Suzuki, Buchwald-Hartwig Low to Moderate Cs₂CO₃ / K₂CO₃ Moderate Suzuki Low[14] Organic Amine Bases (e.g., DBU, Et₃N) Mild Heck, Sonogashira Variable -
-
Presence of Hydride Sources: Trace amounts of water, alcohols, or other protic impurities in the reaction mixture are a primary source for the formation of unwanted Pd-H species.
-
Causality: The active Pd(0) catalyst is highly reactive and can react with various proton sources in the reaction medium.
-
Solution: Rigorously control the reaction setup.
-
Use anhydrous ("dry") solvents.
-
Degas the solvent thoroughly (e.g., by sparging with argon or using freeze-pump-thaw cycles) to remove dissolved oxygen and moisture.
-
Ensure all starting materials are pure and dry.
-
Maintain a robust inert atmosphere (argon or nitrogen) throughout the reaction.
-
-
Key Experimental Protocols
The following protocols are provided as robust starting points. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for your specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
This protocol details the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 eq)
-
Anhydrous, degassed 1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, add Pd(OAc)₂ and SPhos, and then add the required volume of 1,4-dioxane. Stir for 5 minutes until a homogeneous solution is formed.
-
Transfer the catalyst/ligand solution to the Schlenk flask containing the solids.
-
Add the required volume of water to the reaction flask.
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle helps pinpoint where issues may arise. The steric hindrance of the substrate primarily affects the initial Oxidative Addition step.
Caption: The Suzuki-Miyaura catalytic cycle.
References
-
Kubota, K., et al. (2022). Insight into the Reactivity Profile of Solid-State Aryl Bromides in Suzuki–Miyaura Cross-Coupling Reactions Using Ball Milling. Organic Letters, 24(4), 953-958. [Link]
-
Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
PubChem. 1-Bromo-4-cyclohexylbenzene. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Bromo-4-[4-(4-butylcyclohexyl)cyclohexyl]benzene. National Center for Biotechnology Information. [Link]
-
CP Lab Safety. This compound, min 98%, 100 grams. [Link]
-
PubChem. 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene. National Center for Biotechnology Information. [Link]
-
Valente, C., et al. (2012). Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. Molecules, 17(10), 11543-11551. [Link]
-
Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]
-
Stefańczyk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356. [Link]
-
Modak, A., et al. (2016). Optimization in reaction conditions for Suzuki coupling reactions.... ResearchGate. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]
-
ResearchGate. (2018). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]
-
Chemistry Stack Exchange. (2022). Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
-
ResearchGate. (2018). Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. [Link]
-
Pearson. cis-1-Bromo-4-tert-butylcyclohexane and trans-1-bromo-4-tert-butylcyclohexane. [Link]
-
Reddit. (2023). Bulky alkylation troubleshooting. r/Chempros. [Link]
-
Filo. (2025). 8.56 cis-1-bromo-4-tert-butylcyclohexane trans-1-bromo-4-tert-b.... [Link]
-
El-Boraey, H. A. (2016). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. [Link]
-
ResearchGate. (2020). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. [Link]
-
Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. [Link]
-
de Vries, J. G. (2008). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction (pp. 1-38). Wiley. [Link]
-
Mahale, S. D., et al. (2015). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o338–o339. [Link]
- Google Patents. US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)
-
ResearchGate. (2018). A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene
This technical support g[1]uide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene. This key liquid crystal intermediate and building block in organic synthesis often requires high purity for its intended applications.
Frequently Asked Que[2]stions (FAQs) & Troubleshooting Guide
Q1: What are the most probable impurities in my crude this compound sample?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities typically include:
-
Unreacted Starting Materials: Such as 4-butylcyclohexylbenzene.
-
Di-substituted Byproducts: Over-bromination can lead to the formation of di-brominated species (e.g., 1,X-dibromo-4-(trans-4-butylcyclohexyl)benzene).
-
Isomeric Impurities: The presence of the cis-isomer of 1-Bromo-4-(4-butylcyclohexyl)benzene is a common issue. Additionally, positional isomers, where the bromine atom is not at the desired para-position, can also be formed.
-
Solvent Residues: Residual solvents from the reaction and workup procedures.
-
Oxidation Products: Prolonged exposure to air and light may lead to the formation of minor oxidation byproducts.
The formation of di-brominated and other poly-brominated impurities can be minimized by controlling the stoichiometry of the brominating agent and lowering the reaction temperature.
Q2: Which pu[3]rification techniques are most effective for this compound?
A2: The two primary methods for purifying crude this compound are recrystallization and column chromatography . The choice between them depends on the specific impurities present, the quantity of material to be purified, and the target purity level. For achieving very high purity (>99.5%), a combination of both methods is often employed.
| Purification Method | [2]Typical Purity Achieved | Notes |
| Single Recrystallization | >98% | Effective for removing significant amounts of impurities, provided a suitable solvent is identified. |
| Column Chromatography | >99% | Excellent for separating closely related impurities, including isomers. |
| Combined Methods | >9[2]9.5% | Recrystallization followed by column chromatography is recommended for achieving the highest purity. |
Q3: How ca[4]n I quickly evaluate the purity of my sample and identify the impurities?
A3: A multi-technique approach is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, qualitative analysis of your sample. It helps in identifying the number of components in your mixture and provides a preliminary indication of the polarity of the impurities relative to the desired product. This information is crucial for developing an effective column chromatography method.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both qualitative and quantitative analysis. It can separate volatile components and provide their mass spectra, aiding in the identification of impurities and their relative abundance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the desired product and identifying any isomeric or structurally related impurities.
Troubleshooting & Optimization
Recrystallization Issues
Problem: Oiling out instead of crystallization.
-
Cause: The compound's melting point may be below the boiling point of the chosen solvent, or the solution may be supersaturated.
-
Solution:
-
Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvating power.
-
Try a lower-boiling point solvent.
-
Ensure the solution is not overly concentrated.
-
Gently scratch the inside of the flask with a glass rod to induce nucleation.
-
Problem: Poor recovery of the purified product.
-
Cause: The compound may have significant solubility in the recrystallization solvent even at low temperatures.
-
Solution:
-
Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) for an adequate amount of time.
-
Minimize the amount of solvent used to dissolve the crude product.
-
Consider a different solvent or solvent system where the solubility difference between high and low temperatures is more pronounced.
-
Column Chromatography Challenges
Problem: Poor separation of the desired product from an impurity.
-
Cause: The chosen eluent system does not provide sufficient resolution between the components.
-
Solution:
-
Optimize the eluent system using TLC. Test various solvent mixtures of differing polarities. A common starting point for non-polar compounds like this is a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane.
-
Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can often improve the separation of compounds with similar polarities.
-
Problem: The compoun[3]d is not eluting from the column.
-
Cause: The eluent is not polar enough to move the compound through the stationary phase.
-
Solution: Gradually increase the polarity of the eluent. For instance, if you are using pure hexanes, start adding small percentages of ethyl acetate or dichloromethane.
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline. The choice of solvent is critical and may require some experimentation. Alcohols (e.g., isopropanol, ethanol) or hydrocarbon solvents (e.g., heptane) are often good starting points.
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Heat the mixture gently. A suitable solvent will dissolve the compound when hot but allow it to crystallize upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Flash Column Chromatography
This technique is highly effective for separating compounds based on their polarity.
Workflow Diagram:
Caption: Flash Column Chromatography Workflow.
Detailed Steps:
-
Column Packing:
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry [4]of silica gel in the initial, least polar eluent. Pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to dislodge any air bubbles.
-
Add a protective [4]layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent if necessary.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the least polar solvent system, determined from prior TLC analysis.
-
Collect the eluent in a series of fractions (e.g., in test tubes).
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting pure product under vacuum.
-
References
-
PubChem. (n.d.). 1-Bromo-4-cyclohexylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, min 98%, 100 grams. Retrieved from [Link]
-
SIELC Technologies. (n.d.). 1-Bromo-4-cyclohexylbenzene. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
The Brem Method. (2023, December 21). MCAT Organic Chemistry: Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
Mapukata, S. (n.d.). Chromatography. [PowerPoint slides]. Retrieved from [Link]
- Google Patents. (n.d.). US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
-
Journal of Chemical Education. (2022). Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. Retrieved from [Link]
Sources
Technical Support Center: Strategies to Mitigate Debromination of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene
Introduction: 1-Bromo-4-(trans-4-butylcyclohexyl)benzene is a key building block in the synthesis of advanced materials, notably liquid crystals and pharmaceutical intermediates. Its utility in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, is paramount. However, a recurrent challenge in these transformations is the premature cleavage of the C-Br bond, leading to the formation of the undesired hydrodebrominated byproduct, 4-(trans-4-butylcyclohexyl)benzene. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help researchers minimize this side reaction and maximize the yield of their desired products.
Troubleshooting Guide: Diagnosis and Mitigation of Debromination
This section addresses specific experimental issues related to the unwanted debromination of this compound.
Issue 1: Significant formation of 4-(trans-4-butylcyclohexyl)benzene observed during a Suzuki-Miyaura coupling reaction.
-
Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid. My GC-MS analysis shows a significant peak corresponding to the debrominated starting material. What are the likely causes and how can I fix this?
-
Answer: Hydrodebromination in Suzuki-Miyaura coupling is a common side reaction, particularly with electron-rich aryl bromides like the one you are using. The bulky cyclohexyl group also adds steric hindrance, which can influence reaction kinetics. The primary causes typically revolve around the catalyst system, base, and reaction conditions. Here is a systematic approach to troubleshoot this issue:
1. Evaluate the Catalyst System:
-
Rationale: The palladium catalyst and its coordinating ligand are the most critical factors. The ligand modulates the electronic and steric properties of the palladium center, directly influencing the rates of the desired catalytic cycle steps (oxidative addition, transmetalation, reductive elimination) versus the undesired debromination pathway.[1]
-
Recommendation: Employ palladium catalysts with bulky, electron-rich phosphine ligands .[2][3] These ligands promote the reductive elimination step that forms the desired C-C bond, outcompeting the debromination pathway.[3][4]
-
Examples of Preferred Ligands: Buchwald's SPhos, XPhos, or RuPhos are excellent choices. For sterically hindered substrates, ligands like tBu₃P (often as the HBF₄ salt) have also shown high efficacy.[3]
-
Avoid: Less electron-rich and less bulky ligands like triphenylphosphine (PPh₃) can be more prone to promoting debromination, especially with challenging substrates.
-
2. Re-evaluate the Base:
-
Rationale: The base plays a crucial role in the transmetalation step, but strong bases, especially alkoxides, can sometimes promote debromination.[1] The mechanism can involve the formation of palladium-hydride species, which are key intermediates in the debromination process.[5]
-
Recommendation: Switch to a weaker, non-nucleophilic inorganic base.
-
Examples of Preferred Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often milder and effective alternatives.[2]
-
Base Strength to Consider: If using an alkoxide is necessary, consider potassium tert-butoxide (KOtBu) over sodium tert-butoxide (NaOtBu) as it can sometimes offer better results, but inorganic bases are generally a safer starting point for minimizing debromination.
-
3. Optimize Reaction Temperature and Time:
-
Rationale: Higher temperatures can accelerate side reactions, including catalyst decomposition and debromination.[1]
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. With a highly active catalyst system (e.g., using a Buchwald ligand), it's often possible to lower reaction temperatures from >100 °C to around 60-80 °C. Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that might favor debromination.
4. Scrutinize the Solvent:
-
Rationale: The solvent can act as a hydrogen donor, facilitating hydrodebromination. Protic solvents (like alcohols) and even some aprotic solvents like DMF have been identified as potential hydrogen sources.[1][6]
-
Recommendation: Use anhydrous, degassed aprotic solvents. Toluene and 1,4-dioxane are common and generally good choices.[1] Ensure the solvent is thoroughly deoxygenated before use, as oxygen can lead to catalyst decomposition and affect the reaction outcome.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A step-by-step decision workflow for troubleshooting debromination in Suzuki-Miyaura reactions.
-
Issue 2: Debromination is competing with C-N bond formation in a Buchwald-Hartwig amination.
-
Question: I am attempting to couple this compound with a primary amine using Buchwald-Hartwig conditions and I'm getting a significant amount of the debrominated byproduct. How can I favor the amination product?
-
Answer: In the Buchwald-Hartwig amination, hydrodebromination is a known competitive side reaction.[7] It can arise from β-hydride elimination from the palladium-amide intermediate, followed by reductive elimination.[7] The strategies to suppress this are similar to those for Suzuki coupling but with some specific considerations for the amination reaction.
1. Ligand Selection is Crucial:
-
Rationale: The ligand's steric and electronic properties are paramount in preventing the side reaction. Bidentate phosphine ligands like BINAP and DPPF were early developments that improved reaction rates and yields, partly by preventing the formation of unreactive palladium dimers.[7] More modern, sterically hindered monodentate ligands are now often the preferred choice.
-
Recommendation: Use a bulky, electron-rich phosphine ligand from the Buchwald or Hartwig families.
-
Examples of Preferred Ligands: For primary amines, ligands like XPhos or RuPhos are generally very effective. The choice of ligand can be substrate-dependent, so screening may be necessary.
-
2. Base Selection and Stoichiometry:
-
Rationale: Strong bases are required for the Buchwald-Hartwig amination to deprotonate the amine. However, the choice of base can still influence the extent of debromination.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is a very common and effective base.[8] However, if debromination is a major issue, consider switching to lithium bis(trimethylsilyl)amide (LHMDS), which can be useful for reactions at lower temperatures and for substrates with protic functional groups.[8] Ensure the base is of high purity and handled under inert conditions.
3. Temperature Control:
-
Rationale: As with other cross-coupling reactions, lower temperatures generally disfavor side reactions.
-
Recommendation: With modern, highly active catalyst systems, it is often possible to run Buchwald-Hartwig aminations at temperatures ranging from room temperature to 80 °C, which can significantly reduce debromination compared to older protocols that required higher temperatures.
Catalytic Cycle of Buchwald-Hartwig Amination Showing Debromination Pathway
Caption: The desired productive cycle vs. the undesired debromination pathway in Buchwald-Hartwig amination.
-
Issue 3: My Sonogashira coupling is giving low yields and the debrominated byproduct is a major impurity.
-
Question: I'm trying to couple this compound with a terminal alkyne, but the reaction is inefficient and produces the debrominated arene. What should I change?
-
Answer: Sonogashira couplings with aryl bromides can be challenging, as oxidative addition is often the rate-limiting step.[9] For an electron-rich and sterically hindered substrate like yours, this step can be particularly slow, allowing side reactions like debromination to become more prominent.
1. Enhance Catalyst Activity:
-
Rationale: A more active catalyst system will accelerate the oxidative addition, pushing the reaction towards the desired product.
-
Recommendation:
-
Ligand Choice: Switch from standard PPh₃ to a more electron-rich and bulky phosphine ligand.[9] Ligands like P(t-Bu)₃ or cataCXium® A can be highly effective for coupling aryl bromides.[10]
-
Copper Co-catalyst: While traditional Sonogashira reactions use a copper(I) co-catalyst, copper-free conditions have been developed and can sometimes reduce side reactions, including alkyne homocoupling (Glaser coupling).[11][12] If you are using copper, ensure it is from a high-purity source.
-
2. Increase Reaction Temperature:
-
Rationale: Unlike Suzuki and Buchwald-Hartwig reactions where lower temperatures are often beneficial to reduce side reactions, for sluggish Sonogashira couplings with aryl bromides, a higher temperature may be necessary to overcome the activation barrier for oxidative addition.
-
Recommendation: If you are running the reaction at room temperature or a moderately elevated temperature (e.g., 60 °C), consider increasing it to 80-100 °C. This must be balanced with potential catalyst decomposition, so monitoring the reaction is key.
3. Base and Solvent System:
-
Rationale: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is typically used, often serving as both the base and part of the solvent system.[12]
-
Recommendation: Ensure the amine base is anhydrous and freshly distilled. A common solvent system is a mixture of toluene or THF with the amine base. For challenging substrates, running the reaction in the neat amine base can sometimes be effective.
-
Frequently Asked Questions (FAQs)
-
Q1: Is this compound particularly prone to debromination?
-
A1: Yes, it can be. The phenyl ring is substituted with an alkyl group (the butylcyclohexyl moiety), which is electron-donating. Electron-rich aryl halides are generally more susceptible to side reactions like hydrodehalogenation in palladium-catalyzed couplings compared to electron-poor ones.[1] The steric bulk of the substituent can also slow down the desired coupling reaction, giving more time for side reactions to occur.
-
-
Q2: Can impurities in my starting material or reagents be a source of hydrogen for debromination?
-
A2: Absolutely. Trace amounts of water are a common culprit and have been shown to be a possible hydrogen source in hydrodehalogenation reactions.[13][14] Other potential hydrogen donors include alcohols (if used as a solvent or present as an impurity) and certain solvents like DMF.[1][6] It is crucial to use anhydrous solvents and high-purity reagents, and to run reactions under a dry, inert atmosphere (e.g., Argon or Nitrogen).
-
-
Q3: How can I quantify the amount of debrominated byproduct in my reaction mixture?
-
A3: The most effective technique is Gas Chromatography-Mass Spectrometry (GC-MS). This method will allow you to separate the components of your crude reaction mixture and identify them by their mass spectra. The relative peak areas in the gas chromatogram can give you a good estimation of the ratio of your desired product to the debrominated byproduct. Quantitative NMR (qNMR) with an internal standard can also be used for a more precise quantification.
-
-
Q4: Are there any general "best practices" to start with to avoid debromination from the outset?
-
A4: Yes. When developing a new cross-coupling reaction with this substrate, a good starting point is to:
-
Choose a modern, high-activity catalyst system: Use a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., a G3 or G4 Buchwald precatalyst).
-
Use a mild inorganic base: Start with K₂CO₃ or K₃PO₄ for Suzuki reactions.
-
Use an anhydrous aprotic solvent: Toluene or dioxane are generally safe choices.
-
Start at a moderate temperature: Begin around 80 °C and adjust as needed based on reaction monitoring.
-
Ensure inert and anhydrous conditions: Use Schlenk techniques or a glovebox to exclude air and moisture.
-
-
Optimized Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline designed to minimize debromination. Further optimization for specific coupling partners may be required.
Materials and Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2.5 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 eq)
-
Anhydrous, degassed toluene
Procedure:
-
Reaction Setup: To a dry, oven-flamed Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and potassium phosphate.
-
Catalyst Preparation: In a separate vial under argon, add Pd₂(dba)₃ and XPhos, followed by a small amount of toluene. Stir for a few minutes until a homogeneous solution is formed.
-
Reaction Initiation: Transfer the catalyst solution to the Schlenk flask containing the substrates and base via syringe. Add the remaining volume of toluene to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Work-up: Once the starting bromide is consumed (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
-
M. E. van der Boom, et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. Available at: [Link]
-
Weizmann Institute of Science (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. WIS Works. Available at: [Link]
-
N. E. El Alaoui, et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions..., Accompanied by Hydrodebromination... Molecules, 26(15), 4483. Available at: [Link]
-
Wikipedia contributors (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
B. H. Lipshutz, D. W. Chung, & B. Rich (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. Available at: [Link]
-
ChemRxiv (2022). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available at: [Link]
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable (n.d.). Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Sussex Drug Discovery Centre (2013). Guidelines for Sonogashira cross-coupling reactions. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
A. Aranyos, et al. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society, 121(18), 4369–4378. Available at: [Link]
-
D. A. R. S. et al. (2022). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. Available at: [Link]
-
M. Plenio, et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798-2809. Available at: [Link]
-
J. Magolan, et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12246–12257. Available at: [Link]
-
S. P. Nolan, et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. Available at: [Link]
-
Catalysis Science & Technology (2020). Bulky, electron-rich, renewable: analogues of Beller’s phosphine for cross-couplings. RSC Publishing. Available at: [Link]
-
Y. M. Wang, et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. Available at: [Link]
-
Wikipedia contributors (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 14. pubs.acs.org [pubs.acs.org]
Scaling up the synthesis of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene
As a Senior Application Scientist, this Technical Support Center is designed to provide in-depth guidance for researchers, scientists, and drug development professionals on the synthesis of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene. This valuable intermediate is crucial in the development of liquid crystals, pharmaceuticals, and agrochemicals.[1][2] This guide will address common challenges encountered during synthesis and scale-up, offering practical solutions and troubleshooting strategies.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic step.
Part 1: Friedel-Crafts Acylation of Butylcyclohexane
A common and effective route to the target molecule involves an initial Friedel-Crafts acylation of butylcyclohexane, followed by reduction and bromination.
Issue 1: Low Yield of the Acylated Product, 4-(trans-4-butylcyclohexyl)acetophenone
-
Question: My Friedel-Crafts acylation reaction is resulting in a low yield of the desired ketone. What are the potential causes and how can I optimize the reaction?
-
Answer: Low yields in Friedel-Crafts acylation are frequently encountered and can often be attributed to several factors.
-
Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[3][4] Any water present in the reactants or solvent will react with and deactivate the catalyst. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or properly stored anhydrous aluminum chloride.
-
Incorrect Stoichiometry of Catalyst: A sufficient amount of AlCl₃ is crucial. The catalyst not only facilitates the reaction but also complexes with the product ketone. Therefore, slightly more than one equivalent of AlCl₃ per equivalent of acetyl chloride is required.
-
Reaction Temperature: The formation of the acylium ion from acetyl chloride and AlCl₃ is exothermic.[4] The reaction should be initiated at a low temperature (e.g., 0 °C) to control the initial exotherm and then allowed to slowly warm to room temperature. Running the reaction at too high a temperature can lead to side reactions and decomposition.
-
Order of Addition: The recommended procedure is to first prepare a slurry of aluminum chloride in the chosen anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Then, add the acetyl chloride dropwise at a controlled temperature. Finally, add the butylcyclohexane. This sequence ensures the formation of the reactive acylium ion before the introduction of the substrate.
-
Issue 2: Formation of Multiple Byproducts
-
Question: I am observing multiple spots on my TLC plate after the Friedel-Crafts acylation. What are these byproducts and how can I minimize their formation?
-
Answer: The formation of byproducts is a known challenge in Friedel-Crafts reactions.
-
Polyacylation: Although less common than in Friedel-Crafts alkylation, polyacylation can occur, especially with highly activated aromatic rings. Using a slight excess of the butylcyclohexane can help to minimize this.
-
Isomers: The acylation should predominantly occur at the para position due to the steric bulk of the butylcyclohexyl group. However, some ortho-acylation may occur. Purification by column chromatography is typically required to separate these isomers.
-
Starting Material: Incomplete reaction will leave unreacted butylcyclohexane. Monitoring the reaction by TLC until the starting material is consumed is recommended.
-
Part 2: Clemmensen Reduction of 4-(trans-4-butylcyclohexyl)acetophenone
The ketone intermediate is then reduced to form 4-butylcyclohexylbenzene.
Issue 3: Incomplete Reduction or Formation of Side Products
-
Question: The Clemmensen reduction of my ketone is either incomplete or yielding unexpected products. How can I improve this step?
-
Answer: The Clemmensen reduction, which uses zinc amalgam and concentrated hydrochloric acid, is a powerful method for reducing ketones to alkanes but requires careful control of reaction conditions.[5][6]
-
Purity of Zinc Amalgam: The effectiveness of the reduction is highly dependent on the quality of the zinc amalgam. Ensure the zinc is properly amalgamated with mercury(II) chloride to create a reactive surface.
-
Strongly Acidic Conditions: The Clemmensen reduction requires a strongly acidic environment.[6] The substrate must be stable under these harsh conditions. If your molecule contains acid-sensitive functional groups, an alternative reduction method like the Wolff-Kishner reduction should be considered.[7]
-
Reaction Time and Temperature: These reactions can be sluggish. Refluxing for an extended period is often necessary to drive the reaction to completion. Monitor the reaction progress by TLC or GC-MS.
-
Alternative: Wolff-Kishner Reduction: If the Clemmensen reduction proves problematic, the Wolff-Kishner reduction offers a viable alternative under basic conditions.[7] This involves the formation of a hydrazone followed by treatment with a strong base (e.g., potassium hydroxide) at elevated temperatures.
-
Part 3: Bromination of 4-butylcyclohexylbenzene
The final step is the electrophilic aromatic substitution to introduce the bromine atom.
Issue 4: Low Yield and Formation of Dibrominated Byproducts
-
Question: My bromination reaction is giving a low yield of the desired monobrominated product and a significant amount of dibrominated impurities. How can I control the selectivity?
-
Answer: Achieving selective monobromination requires careful control of the reaction conditions to prevent over-bromination.[8]
-
Choice of Brominating Agent: Using a milder brominating agent than elemental bromine can improve selectivity. N-Bromosuccinimide (NBS) in the presence of a suitable catalyst is often a good choice.
-
Reaction Temperature: The reaction should be carried out at a low temperature to control the reactivity of the bromine.
-
Stoichiometry: Use a slight excess of the 4-butylcyclohexylbenzene relative to the brominating agent to favor monosubstitution.
-
Catalyst: A Lewis acid catalyst like iron(III) bromide (FeBr₃) is typically used to polarize the bromine and increase its electrophilicity. Ensure the catalyst is anhydrous.
-
Issue 5: Difficulty in Separating cis and trans Isomers
-
Question: I am struggling to separate the cis and trans isomers of the final product. What are the best methods for this separation?
-
Answer: The separation of cis and trans isomers of substituted cyclohexanes can be challenging due to their similar physical properties.[9]
-
Column Chromatography: This is the most effective method for separating the isomers.[10][11] A long column with a high-quality silica gel and a carefully optimized solvent system (e.g., a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate) will be necessary.
-
Recrystallization: If a suitable solvent can be found, fractional recrystallization can be an effective technique for enriching one of the isomers. This often requires multiple recrystallization steps.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scaling up the synthesis of this compound?
A1: A robust and scalable synthesis often involves a three-step sequence:
-
Friedel-Crafts Acylation: Reaction of butylcyclohexane with acetyl chloride in the presence of aluminum chloride to form 4-(trans-4-butylcyclohexyl)acetophenone.[12]
-
Clemmensen or Wolff-Kishner Reduction: Reduction of the ketone to form 4-butylcyclohexylbenzene. The choice between the two depends on the presence of other functional groups in the molecule.[5][7]
-
Electrophilic Bromination: Reaction of 4-butylcyclohexylbenzene with a brominating agent like bromine or N-bromosuccinimide in the presence of a Lewis acid catalyst to yield the final product.[8]
Q2: What are the key safety precautions I should take during this synthesis?
A2: Several reagents used in this synthesis are hazardous and require careful handling in a well-ventilated fume hood.
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water.[3][13] Handle in a dry environment and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Bromine (Br₂): Highly toxic, corrosive, and causes severe burns.[14][15] Handle with extreme care, using appropriate PPE. Have a solution of sodium thiosulfate ready to neutralize any spills.
-
Concentrated Hydrochloric Acid (HCl): Corrosive and can cause severe burns. Handle with appropriate PPE.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.[3][13][14][15][16]
Q3: How can I confirm the stereochemistry of the final product?
A3: The stereochemistry of the final product can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help distinguish between the cis and trans isomers. The coupling constants of the protons on the cyclohexane ring can provide information about their relative stereochemistry.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to separate the isomers and determine their relative abundance.
-
X-ray Crystallography: If a single crystal of the product can be obtained, X-ray crystallography provides unambiguous proof of the stereochemistry.
Q4: Are there any alternative synthetic routes to consider?
A4: Yes, other synthetic strategies exist, although they may have their own challenges.
-
Hunsdiecker Reaction: This involves the reaction of the silver salt of 4-(trans-4-butylcyclohexyl)benzoic acid with bromine to form the desired product.[17][18] However, this reaction can be sensitive to the purity of the silver salt and may not be suitable for all substrates.[19]
-
Suzuki or other Cross-Coupling Reactions: One could envision a cross-coupling reaction between a dibromobenzene derivative and a butylcyclohexylboronic acid or a similar organometallic reagent. This would offer good control over the regiochemistry.
Experimental Protocols & Data
Table 1: Recommended Reaction Conditions for Synthesis
| Step | Reactants | Catalyst/Reagents | Solvent | Temperature | Typical Yield |
| Friedel-Crafts Acylation | Butylcyclohexane, Acetyl Chloride | Anhydrous AlCl₃ | Dichloromethane | 0 °C to RT | 70-85% |
| Clemmensen Reduction | 4-(trans-4-butylcyclohexyl)acetophenone | Zn(Hg), conc. HCl | Toluene | Reflux | 60-80% |
| Bromination | 4-butylcyclohexylbenzene | Br₂, FeBr₃ | Dichloromethane | 0 °C | 75-90% |
Diagrams
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
-
LookChem. Cas 252552-34-4,1-BROMO-4-(4'-BUTYLCYCLOHEXYL)BENZENE. [Link]
-
Wikipedia. Hunsdiecker reaction. [Link]
-
Unknown. CLEMMENSEN REDUCTION. [Link]
-
Tata Chemicals. SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). [Link]
-
Wikipedia. Clemmensen reduction. [Link]
-
Unknown. Clemmensen Reduction. [Link]
-
Organic Chemistry Portal. Hunsdiecker Reaction. [Link]
-
Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
-
New Jersey Department of Health. Aluminum Chloride - Hazardous Substance Fact Sheet. [Link]
-
L.S.College, Muzaffarpur. Hunsdiecker reaction. [Link]
-
CP Lab Safety. This compound, min 98%, 100 grams. [Link]
-
International Journal of Chemical Studies. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]
-
Juniper Publishers. The Clemmensen Reduction. [Link]
-
YouTube. Friedel-Crafts Acylation Made Super Easy!. [Link]
-
Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]
-
Filo. When cis-1-bromo-4-tert-butylcyclohexane is treated with sodium ethoxide.... [Link]
- Google Patents. US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)
-
Chemistry Stack Exchange. Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. [Link]
-
PubChem. 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene. [Link]
-
PubChem. (4-Butylcyclohexyl)benzene. [Link]
-
Pearson. cis-1-Bromo-4-tert-butylcyclohexane and trans-1-bromo-4-tert-buty.... [Link]
-
Homework.Study.com. When cis-1-bromo-4-tert-butylcyclohexane is treated with sodium ethoxide in ethanol, it reacts.... [Link]
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- 8. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
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Troubleshooting guide for 1-Bromo-4-(trans-4-butylcyclohexyl)benzene reactions
Welcome to the technical support resource for 1-Bromo-4-(trans-4-butylcyclohexyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development and materials science. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during common synthetic transformations involving this versatile building block. Our focus is on explaining the chemical principles behind the protocols to empower you to diagnose and resolve experimental challenges effectively.
Section 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone transformation for creating C(sp²)-C(sp²) bonds, frequently employed to synthesize biphenyl cores common in liquid crystals and pharmaceutical compounds.[1][2][3] this compound, with its bulky cyclohexyl group, presents specific challenges that require careful optimization.
FAQ 1: My Suzuki-Miyaura reaction with this compound has a very low yield or has failed completely. What are the likely causes?
Low or no yield in this specific coupling is a common issue that can typically be traced back to a few critical parameters. The sterically hindered nature of the substrate makes the reaction sensitive to conditions that might work for simpler aryl bromides.
Root Cause Analysis & Solutions:
-
Inactive Catalyst or Inefficient Pre-catalyst Activation: The active catalyst is a Pd(0) species, which is generated in situ from a more stable Pd(II) pre-catalyst or a Pd(0) source like Pd(PPh₃)₄.[2][4] This species is highly sensitive to oxygen.
-
Troubleshooting: Ensure your entire reaction setup is rigorously degassed (e.g., via three vacuum/backfill cycles with argon or nitrogen) and maintained under a positive inert atmosphere.[5] If using an older bottle of catalyst, consider purchasing a fresh batch, as gradual decomposition can occur. For challenging couplings, modern pre-catalysts that generate the active species more efficiently are recommended.[6]
-
-
Suboptimal Ligand Choice: For sterically demanding substrates like this, the choice of phosphine ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often insufficient.[7]
-
Causality: The ligand's role is to stabilize the palladium center, facilitate the oxidative addition of the aryl bromide, and promote the final reductive elimination step.[8][9] Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) excel at this.[9][10][11] They create a sterically crowded coordination sphere that accelerates reductive elimination and a high electron density on the metal that promotes oxidative addition.[10][12]
-
Troubleshooting: Switch from PPh₃ to a more advanced ligand. SPhos and XPhos are excellent starting points for this type of substrate, often enabling reactions at lower temperatures and catalyst loadings.[10]
-
-
Inappropriate Base or Solvent System: The base activates the boronic acid for the crucial transmetalation step.[2] Its effectiveness is highly dependent on the solvent.
-
Causality: Inorganic bases like K₂CO₃ or K₃PO₄ require a small amount of water for dissolution and full activity.[7][13] However, the organic substrate and catalyst/ligand complex may have poor solubility in highly aqueous mixtures.
-
Troubleshooting: Use a biphasic solvent system such as toluene/water or dioxane/water (typically 4:1 to 10:1 v/v).[14] This allows the inorganic base to function in the aqueous phase while the organic components react in the organic phase. For anhydrous conditions, an organic-soluble base like Cs₂CO₃ can be effective, particularly in solvents like dioxane or THF.[14]
-
FAQ 2: I'm observing significant side products, mainly homocoupling of my boronic acid and dehalogenation of my starting material. How can I minimize these?
These are classic side reactions in Suzuki couplings, and their prevalence points to specific imbalances in the catalytic cycle.
Troubleshooting Side Reactions:
-
Boronic Acid Homocoupling: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle.[5]
-
Solution: The most effective preventative measure is meticulous degassing of all solvents and the reaction mixture before heating.[5] Using a slight excess (1.1-1.2 equivalents) of the aryl bromide relative to the boronic acid can also disfavor the homocoupling pathway by ensuring the palladium catalyst is more likely to react with the bromide.
-
-
Dehalogenation (Protodebromination): This is the replacement of the bromine atom with a hydrogen, resulting in the formation of 4-(trans-4-butylcyclohexyl)benzene. This can occur if the organopalladium intermediate reacts with a proton source before transmetalation.
-
Solution: Ensure your boronic acid is of high quality. Poor quality boronic acids can sometimes contain protic impurities. Additionally, running the reaction at the lowest effective temperature can sometimes reduce the rate of this side reaction relative to the desired coupling.
-
Data Presentation: Comparison of Catalyst Systems
The choice of catalyst and ligand dramatically impacts reaction success. The following table provides a comparative guide based on literature for similar sterically hindered aryl bromides.
| Catalyst System | Ligand Type | Typical Conditions | Advantages | Disadvantages |
| Pd(PPh₃)₄ | Triarylphosphine | Toluene/H₂O, K₂CO₃, 80-100 °C | Inexpensive, readily available | Often requires high temp/loading; poor for hindered substrates[4] |
| Pd(OAc)₂ + SPhos | Buchwald Ligand | Dioxane/H₂O, K₃PO₄, 80 °C | High activity, broad scope, good for hindered substrates[10] | Higher cost |
| XPhos Pd G3 | Pre-catalyst | THF/H₂O, K₃PO₄, RT to 60 °C | Highly active, air-stable, efficient generation of Pd(0) | Premium cost |
| PdCl₂(dppf) | Ferrocenylphosphine | DMF, Na₂CO₃, 90 °C | Good for electron-rich and -poor partners | Can be less effective for extreme steric hindrance |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
XPhos Pd G3 (0.02 equiv, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane and Water (degassed)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Solvent Addition: Add degassed 1,4-dioxane followed by degassed water via syringe to create a 5:1 dioxane:water mixture. The final reaction concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biphenyl product.[4]
Visualization: Suzuki-Miyaura Catalytic Cycle & Workflow
The following diagrams illustrate the key mechanistic steps and the overall experimental process.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Section 2: Grignard Reagent Formation and Reactions
Formation of the Grignard reagent from this compound provides a powerful carbon nucleophile (a carbanion equivalent) for reaction with various electrophiles like aldehydes, ketones, and CO₂. [15][16]The primary challenge in this process is the extreme sensitivity of the Grignard reagent to protic sources.
FAQ 3: I am unable to initiate the formation of my Grignard reagent. The magnesium turnings are not reacting. What should I do?
This is the most common failure point. Grignard reagent formation is an autocatalytic reaction that occurs on the surface of the magnesium metal, which is often passivated by a layer of magnesium oxide.
Initiation Troubleshooting:
-
Absolute Anhydrous Conditions: This is non-negotiable. Grignard reagents react rapidly with water. [17][18] * Causality: The C-Mg bond is highly polarized and will readily abstract a proton from water, destroying the reagent and forming the corresponding alkane. [18] * Solution: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried overnight at >120 °C). The solvent (typically diethyl ether or THF) must be anhydrous grade and preferably freshly distilled from a drying agent.
-
Magnesium Surface Activation: The gray oxide layer on the magnesium must be disrupted.
-
Solution:
-
Mechanical Activation: Before the reaction, gently crush the magnesium turnings with a glass rod inside the flame-dried flask (under argon) to expose fresh metal surfaces.
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine will react with the magnesium surface, cleaning it and exposing fresh metal. A small amount of 1,2-dibromoethane can also be used; its reaction with magnesium is exothermic and helps initiate the main reaction.
-
-
-
Concentration and Heat:
-
Solution: Ensure you are using a minimal amount of solvent to cover the magnesium turnings initially. This increases the local concentration of the aryl bromide. A gentle warming with a heat gun on a small spot of the flask can often provide the activation energy needed to start the reaction. Once initiated (observed by bubbling or a cloudy appearance), the reaction is exothermic and should be controlled with a water bath.
-
Experimental Protocol: Grignard Reagent Formation and Reaction with an Aldehyde
Materials:
-
Magnesium turnings (1.5 equiv)
-
Iodine (1 small crystal)
-
Anhydrous Diethyl Ether or THF
-
This compound (1.0 equiv)
-
Aldehyde (e.g., benzaldehyde, 1.0 equiv)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Vessel Preparation: Place magnesium turnings and an iodine crystal in a flame-dried, three-neck flask equipped with a condenser, dropping funnel, and argon inlet.
-
Initiation: Add a small amount of anhydrous ether to just cover the magnesium. In the dropping funnel, prepare a solution of this compound in anhydrous ether. Add a small portion (approx. 10%) of this solution to the magnesium.
-
Reaction: If the reaction does not start, gently warm the flask. Once initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure full conversion. The solution should appear gray and cloudy.
-
Reaction with Electrophile: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of the aldehyde in anhydrous ether dropwise via the dropping funnel.
-
Work-up: After the addition is complete and the reaction is stirred for 30 minutes, quench the reaction by slowly adding saturated aqueous ammonium chloride solution. [15]7. Extraction & Purification: Extract the mixture with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the resulting secondary alcohol by column chromatography.
References
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
- BenchChem. (2025).
-
Hartwig, J. F. (2004). Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions. University of Arizona. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
Özdemir, İ., & Çetinkaya, B. (2006). Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization... ResearchGate. [Link]
-
Bartleby. (n.d.). Hydrolysis Grignard Reactions and Reduction. [Link]
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of (3-Bromophenyl)(4-methoxyphenyl)methanone.
-
Goulding, M. (2016). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. ResearchGate. [Link]
-
Smith, G. W., & Coles, H. J. (2022). A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr). Liquid Crystals. [Link]
-
Buchwald, S. L., & Martin, R. (2011). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols. [Link]
-
Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Asim, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. [Link]
-
Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry. [Link]
- BenchChem. (2025). Application of 4-Bromobiphenyl in the Synthesis of Liquid Crystals.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene.
-
White Rose eTheses Online. (n.d.). Examination of Palladium Catalyst Structure in Regioselective Suzuki- Miyaura Cross-Coupling Reactions. [Link]
- BenchChem. (2025). Navigating Solvent Effects on the Reactivity of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene: A Technical Support Guide.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Arakawa, Y., et al. (2022). 4'-Alkylseleno-4-cyanobiphenyls, nSeCB: synthesis and substituent effects on the phase-transition and liquid crystalline behaviors. The Royal Society of Chemistry. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
Chem-Matics. (2021). Hydrolysis of Grignard Reagents|| Method of preparation of Alkanes. YouTube. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low.... [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]
-
Chemistry LibreTexts. (2023). Grignard Reagents. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
-
Dabrowski, R., & Dziaduszek, J. (2011). A New Simple Method for Obtaining 4-n-Alkyl-4'-Cyanobiphenyls. ElectronicsAndBooks. [Link]
-
CP Lab Safety. (n.d.). This compound, min 98%, 100 grams. [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. [Link]
-
ACS Publications. (2016). The Grignard Reaction – Unraveling a Chemical Puzzle. [Link]
Sources
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- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to 1H NMR Analysis of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene
For professionals engaged in medicinal chemistry, materials science, and drug development, the precise structural elucidation of novel compounds is a foundational requirement for advancing research. 1-Bromo-4-(trans-4-butylcyclohexyl)benzene, a key intermediate in the synthesis of liquid crystals and pharmacologically active molecules, presents a compelling case study for modern analytical techniques. Its structure, combining aromatic, alicyclic, and aliphatic moieties, offers a rich landscape for Nuclear Magnetic Resonance (NMR) spectroscopy.
Theoretical ¹H NMR Analysis: Predicting the Spectrum
The structure of this compound dictates a ¹H NMR spectrum with distinct regions corresponding to the aromatic, cyclohexyl, and butyl protons. Understanding the expected chemical shifts (δ), multiplicities, and coupling constants (J) is the first step in a robust analysis.
Aromatic Region (δ 7.0-7.5 ppm)
The benzene ring is para-disubstituted with a bromine atom and an alkyl group (the cyclohexyl moiety). This substitution pattern leads to a predictable splitting pattern for the four aromatic protons.[2]
-
Electronic Effects : Bromine is an electronegative, electron-withdrawing group, which deshields the adjacent (ortho) protons, shifting them downfield. The alkyl cyclohexyl group is weakly electron-donating, which shields its adjacent protons, shifting them slightly upfield relative to unsubstituted benzene (δ 7.3 ppm).[2]
-
Expected Pattern : The chemical environment of the two protons ortho to the bromine (H_a) are equivalent, as are the two protons ortho to the cyclohexyl group (H_b). This creates an AA'BB' spin system, which often simplifies to a classic "doublet of doublets" pattern at moderate to high field strengths.[1]
-
H_a Protons : Expected to appear further downfield (approx. δ 7.4-7.5 ppm) as a doublet. They are coupled only to the adjacent H_b protons.
-
H_b Protons : Expected to appear slightly upfield (approx. δ 7.1-7.2 ppm) as a doublet. They are coupled only to the adjacent H_a protons.
-
-
Coupling Constant : The coupling between these adjacent aromatic protons (ortho-coupling, ³J) is typically in the range of 7-10 Hz.[2] The two doublets should exhibit the identical coupling constant.
Cyclohexyl and Aliphatic Region (δ 0.8-2.5 ppm)
The signals from the trans-4-butylcyclohexyl group are more complex due to the rigid chair conformation and the presence of multiple, overlapping signals.[3] The trans stereochemistry is critical, as it places both the bromophenyl group and the butyl group in equatorial positions, minimizing steric hindrance.
-
Methine Proton (H_c) : The single proton on the carbon attached to the benzene ring (C1 of the cyclohexane) is the most deshielded of the aliphatic protons due to the anisotropic effect of the aromatic ring. It is expected to appear as a complex multiplet, often a triplet of triplets or a doublet of doublets of doublets, around δ 2.4-2.5 ppm. Its multiplicity arises from coupling to the two axial and two equatorial protons on the adjacent carbons.
-
Other Cyclohexyl Protons : The remaining 10 protons on the cyclohexane ring will produce a series of broad, overlapping multiplets in the range of δ 1.2-1.9 ppm. Axial and equatorial protons on the same carbon are non-equivalent and will have different chemical shifts.
-
Butyl Group Protons : These protons will exhibit more standard splitting patterns:
-
Terminal Methyl Group (-CH₃, H_g) : A triplet around δ 0.9 ppm, coupled to the adjacent methylene group.
-
Methylene Groups (-CH₂-) : Two methylene groups (H_e, H_f) in the middle of the chain will appear as complex multiplets, likely overlapping with other aliphatic signals, around δ 1.2-1.4 ppm.
-
Methylene Group adjacent to cyclohexane (H_d) : This group will appear as a triplet around δ 1.2-1.3 ppm.
-
The logical relationship for predicting the spectrum is outlined below.
Caption: Logical flow from molecular components to predicted ¹H NMR spectral regions.
Experimental Protocol: A Self-Validating Workflow
Acquiring a high-quality ¹H NMR spectrum requires meticulous sample preparation and correctly set instrument parameters. This protocol is designed to be self-validating, ensuring data integrity.
Step 1: Sample Preparation
The goal is to create a homogeneous, particle-free solution in a deuterated solvent.
-
Mass Measurement : Accurately weigh 5-10 mg of this compound. This amount is sufficient for a strong signal in a few scans on a modern spectrometer (e.g., 400 MHz or higher).[4]
-
Solvent Selection : Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is an excellent first choice due to its common availability and ability to dissolve many organic compounds. Use approximately 0.6-0.7 mL of solvent.
-
Causality : Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum, preventing a large solvent peak from obscuring the analyte signals. The deuterium signal is also used by the spectrometer for the field-frequency lock.[5]
-
-
Dissolution : Place the sample in a clean, dry vial. Add the deuterated solvent and gently vortex or swirl until the solid is completely dissolved.
-
Filtration and Transfer : To remove any particulate matter which can degrade spectral resolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6]
-
Standard Addition (Optional but Recommended) : Add a small amount (1-2 µL) of a tetramethylsilane (TMS) solution in CDCl₃. TMS provides a reference signal at δ 0.0 ppm, ensuring accurate chemical shift calibration.[3]
Step 2: NMR Data Acquisition (400 MHz Spectrometer Example)
These parameters are a robust starting point for routine analysis.
-
Instrument Setup : Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃.
-
Shimming : Perform automated or manual shimming. This process optimizes the homogeneity of the magnetic field (B₀) across the sample volume.
-
Trustworthiness : Good shimming is critical for achieving sharp spectral lines and accurate resolution of coupling patterns. A poorly shimmed spectrum will show broad, distorted peaks.
-
-
Set Acquisition Parameters :
-
Pulse Angle (p1) : Set to a 30° or 45° flip angle. A 90° pulse gives the maximum signal for a single scan, but shorter angles allow for a faster repetition rate without saturating the signals.[7]
-
Spectral Width (sw) : Set to a range that covers all expected proton signals, typically from -2 to 12 ppm for organic molecules.[7]
-
Acquisition Time (aq) : Set to 2-4 seconds. A longer acquisition time provides better digital resolution, which is important for resolving fine coupling constants.[8]
-
Relaxation Delay (d1) : Set to 1-2 seconds. This delay allows the protons to relax back to their equilibrium state before the next pulse, ensuring that the signal integrations are quantitative.
-
Number of Scans (ns) : Start with 8 or 16 scans. This is usually sufficient to achieve an excellent signal-to-noise ratio for a ~10 mg sample.[7]
-
Step 3: Data Processing
-
Fourier Transform (FT) : The raw data (Free Induction Decay, FID) is converted from a time-domain signal to a frequency-domain spectrum via a Fourier Transform.[9]
-
Phasing : Manually or automatically adjust the phase of the spectrum so that all peaks are upright and have a flat baseline.
-
Baseline Correction : Apply a baseline correction algorithm to ensure the baseline is flat at zero.
-
Calibration : Reference the spectrum by setting the TMS peak to δ 0.0 ppm. If TMS was not added, the residual CHCl₃ peak in the CDCl₃ can be set to its known chemical shift (δ 7.26 ppm).
-
Integration : Integrate the area under each peak. The relative ratios of the integrals should correspond to the number of protons giving rise to each signal.
Caption: A step-by-step workflow for ¹H NMR analysis, from sample preparation to final data processing.
Data Interpretation and Comparison with Alternatives
Once a high-quality ¹H NMR spectrum is obtained, the final step is to assign each signal to the corresponding protons in the molecule.
Predicted ¹H NMR Data Summary
The table below summarizes the predicted data for this compound. This serves as a benchmark for comparison against experimental results.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H_a (Aromatic) | 7.40 - 7.50 | Doublet (d) | ³J = ~8.5 | 2H |
| H_b (Aromatic) | 7.10 - 7.20 | Doublet (d) | ³J = ~8.5 | 2H |
| H_c (Methine) | 2.40 - 2.50 | Multiplet (m) | - | 1H |
| Cyclohexyl CH₂ | 1.20 - 1.90 | Multiplet (m) | - | 10H |
| H_d, H_e, H_f (Butyl CH₂) | 1.20 - 1.40 | Multiplet (m) | - | 6H |
| H_g (Butyl CH₃) | 0.85 - 0.95 | Triplet (t) | ³J = ~7.0 | 3H |
Comparison with Alternative & Complementary Techniques
While ¹H NMR is exceptionally powerful, combining it with other techniques provides a more complete and unambiguous structural confirmation.[10]
| Technique | Information Provided | Comparison with ¹H NMR |
| ¹³C NMR | Provides the number of unique carbon environments and their hybridization (sp³, sp², sp). | Complementary. It confirms the carbon skeleton. For this molecule, it would show the expected number of aromatic and aliphatic carbons, confirming the overall structure. |
| DEPT-135 | A ¹³C NMR experiment that differentiates between CH, CH₂, and CH₃ carbons. | Adds detail to the ¹³C spectrum. It would definitively identify the methyl (up), methylene (down), and methine (up) carbons, aiding in the assignment of the complex aliphatic region. |
| 2D COSY | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). | Highly valuable for resolving ambiguity. A COSY spectrum would show a cross-peak between the aromatic doublets (H_a and H_b) and trace the connectivity through the entire butyl chain (H_g -> H_f -> H_e -> H_d). It would also link the methine proton (H_c) to its neighbors on the cyclohexane ring. |
| 2D HSQC/HMQC | Shows correlations between protons and the carbons they are directly attached to (one-bond correlation). | Provides direct H-C attachments. This is the most definitive way to assign the carbon spectrum using the already-assigned proton spectrum. It would link each proton signal to its corresponding carbon signal.[11] |
| Mass Spectrometry | Provides the molecular weight and fragmentation pattern of the molecule. | Orthogonal and essential. It would confirm the molecular formula (C₁₆H₂₃Br) by showing the characteristic isotopic pattern for a bromine-containing compound. |
In the context of this compound, the primary challenge in the ¹H NMR spectrum is the severe overlap in the aliphatic region (δ 1.2-1.9 ppm). While the aromatic signals and the terminal methyl triplet are easily assigned, definitively assigning each methylene group in the cyclohexane and butyl moieties is difficult with ¹H NMR alone. A 2D HSQC experiment would be the most efficient next step, as it would spread the signals out into a second dimension based on the carbon chemical shifts, resolving the overlap and allowing for unambiguous assignment of each H-C pair.
Conclusion
The ¹H NMR analysis of this compound is a multi-faceted process that relies on a strong theoretical foundation, meticulous experimental execution, and intelligent application of complementary analytical techniques. By predicting the spectrum based on fundamental principles of chemical shift and coupling, researchers can establish a reliable hypothesis. Following a robust, self-validating protocol ensures the acquisition of high-quality, trustworthy data. Finally, understanding the limitations of 1D ¹H NMR and knowing when to employ more advanced techniques like 2D COSY and HSQC is the hallmark of an experienced analytical scientist. This comprehensive approach ensures not just a spectrum, but a definitive and defensible structural elucidation, which is the bedrock of progress in chemical and pharmaceutical development.
References
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University of Regensburg. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]
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Western University. (n.d.). NMR Sample Preparation. Department of Chemistry. Available at: [Link]
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University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Available at: [Link]
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University of Georgia. (2020). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. Available at: [Link]
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Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. Available at: [Link]
- Lindon, J. C., Tranter, G. E., & Koppenaal, D. (Eds.). (2016). Encyclopedia of Spectroscopy and Spectrometry (Third Edition). Academic Press.
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TopSpin Manual. (n.d.). HOW TO PROCESS NMR SPECTRUM (SIMPLE). Available at: [Link]
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Mestrelab Research. (n.d.). How to process 1H NMR data using Mnova. [Video]. YouTube. Available at: [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1: 001.
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Golotvin, S., et al. (2008). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System. ResearchGate. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum. Available at: [Link]
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A Comparative Guide to the 13C NMR Characterization of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene
This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) characterization of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene, a molecule of interest in materials science and drug development. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive comparison of experimental data with theoretical predictions and data from analogous structures. It further provides detailed experimental protocols and explains the fundamental principles governing the observed chemical shifts, ensuring a thorough understanding of the structural elucidation process.
The Significance of 13C NMR in Structural Analysis
Carbon-13 NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon framework of organic molecules.[1] Unlike 1H NMR, 13C NMR spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom, thus simplifying spectral interpretation. The chemical shift of each carbon is highly sensitive to its local electronic environment, providing crucial information about hybridization, substituent effects, and molecular geometry.[1] For a molecule like this compound, with its distinct aliphatic and aromatic regions, 13C NMR is essential for confirming the connectivity and stereochemistry of the cyclohexyl ring and the substitution pattern of the benzene ring.
Data Presentation and Comparative Analysis
The analysis of the 13C NMR spectrum of this compound involves the assignment of each carbon resonance to its corresponding atom in the molecule. This process is strengthened by comparing the experimental data with predicted chemical shifts and with the spectra of structurally related compounds.
Below is a table summarizing the experimental 13C NMR chemical shifts for this compound, alongside predicted values and experimental data for a close structural analog, 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene.
| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for this compound[2] | Predicted Chemical Shift (ppm) for 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene[3] |
| Aromatic Ring | |||
| C1 (C-Br) | ~120 | 120.0 | 119.9 |
| C2, C6 | ~132 | 131.5 | 131.5 |
| C3, C5 | ~128 | 128.4 | 128.3 |
| C4 | ~146 | 146.1 | 146.0 |
| Cyclohexyl Ring | |||
| C1' | ~44 | 44.2 | 44.1 |
| C2', C6' | ~35 | 34.9 | 34.5 |
| C3', C5' | ~30 | 29.8 | 29.8 |
| C4' | ~37 | 37.3 | 39.2 |
| Butyl Chain | |||
| C1'' | ~37 | 36.9 | - |
| C2'' | ~29 | 29.3 | - |
| C3'' | ~23 | 23.0 | - |
| C4'' | ~14 | 14.1 | - |
Note: Predicted values are generated using standard NMR prediction algorithms and may vary slightly from experimental values.
Interpretation of Chemical Shifts
The assignment of the observed peaks is based on established principles of 13C NMR spectroscopy:
-
Aromatic Carbons: The carbons of the benzene ring resonate in the typical downfield region of 120-150 ppm.[4]
-
C1 (ipso-Carbon): The carbon directly attached to the bromine atom (C1) is observed at approximately 120.0 ppm. This upfield shift, relative to what might be expected based solely on electronegativity, is a manifestation of the "heavy atom effect," where the large electron cloud of bromine increases the shielding of the ipso-carbon.[5]
-
C4 (para-Carbon): The carbon attached to the cyclohexyl group (C4) is the most deshielded aromatic carbon at ~146.1 ppm, due to the alkyl substituent effect.
-
C2, C6 (ortho-Carbons) and C3, C5 (meta-Carbons): The ortho- and meta-carbons are found at ~131.5 ppm and ~128.4 ppm, respectively. The symmetry of the para-substituted ring results in single peaks for the C2/C6 and C3/C5 pairs.[6]
-
-
Aliphatic Carbons: The cyclohexyl and butyl carbons appear in the upfield region of the spectrum.
-
Cyclohexyl Carbons: The methine carbon attached to the benzene ring (C1') is the most downfield of the aliphatic carbons (~44.2 ppm). The chemical shifts of the other cyclohexyl carbons (C2'/C6', C3'/C5', and C4') are consistent with a trans-1,4-disubstituted cyclohexane ring.
-
Butyl Chain Carbons: The chemical shifts of the butyl chain carbons follow a predictable pattern, with the terminal methyl group (C4'') being the most shielded at ~14.1 ppm.
-
Experimental Protocol for 13C NMR Acquisition
To obtain high-quality 13C NMR data for this compound, the following detailed protocol is recommended:
1. Sample Preparation:
-
Accurately weigh 20-50 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent, such as chloroform-d (CDCl3). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[7][8][9]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrumentation and Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
Tune and match the 13C probe to the solvent and sample.
-
Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.
3. Acquisition Parameters:
-
Pulse Program: A standard 13C observe pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments) should be used.
-
Solvent: CDCl3 (referenced to 77.16 ppm).
-
Temperature: 25 °C (298 K).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.[10]
-
Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.[11]
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to cover the expected range of chemical shifts for most organic molecules.
4. Data Processing:
-
Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform to convert the free induction decay (FID) into the frequency domain spectrum.
-
Phase the spectrum to obtain a flat baseline and correctly phased peaks.
-
Calibrate the chemical shift scale by referencing the solvent peak (CDCl3 at 77.16 ppm).
-
Integrate the peaks if quantitative information is desired, although care must be taken due to variations in relaxation times and the Nuclear Overhauser Effect (NOE).
Visualizing the Workflow and Structure
To further clarify the process and the molecular structure, the following diagrams are provided.
Caption: A streamlined workflow for the 13C NMR characterization of small molecules.
Caption: Numbering scheme for this compound.
Conclusion
The 13C NMR characterization of this compound provides a clear and detailed picture of its molecular structure. The combination of experimental data, theoretical predictions, and comparison with analogous compounds allows for the confident assignment of all carbon signals. The provided experimental protocol serves as a robust guideline for researchers to obtain high-quality data for this and similar molecules. This comprehensive approach underscores the power of 13C NMR spectroscopy as a cornerstone technique in chemical analysis and structural elucidation.
References
- A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Science Publishing.
- Structures and solvent effects on the 1H and 13C NMR chemical shifts of the family of three pro-lithospermate molecules: DFT study. AIP Publishing.
- This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Structure elucidation of uniformly 13C labeled small molecule n
- Solvent Effects on the C13 Chemical Shift of the Carbonyl Group of Acetone. Journal of the American Chemical Society.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- Practical Guidelines for 13C-Based NMR Metabolomics.
- A Comparative Guide to the Characterization of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene: 13C NMR, GC-MS, and FTIR Analysis. Benchchem.
- Understanding ¹³C Chemical Shifts in Organic Molecules: An In-depth Technical Guide. Benchchem.
- How might you use 13C NMR spectroscopy to differenti
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics.
- 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups.
- NMR Techniques in Organic Chemistry: a quick guide.
- 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Royal Society of Chemistry.
- 13C NMR Chemical Shifts.
- 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts.
- The Halogen Effect on the 13C NMR Chemical Shift in Substituted Benzenes. PubMed.
- 1H, 13C NMR data taken from: Silverstein, Robert M.; Webster, Francis X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; Wiley: 2005.
- Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange.
- 13C NMR investigations and the molecular order of 4-(trans-4′-hexylcyclohexyl)
- 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
- Summary of C13-NMR Interpret
- 1-Bromo-4-tert-butylbenzene(3972-65-4) 13C NMR spectrum. ChemicalBook.
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A Comparative Guide to the X-ray Crystal Structure of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene Derivatives and Their Alternatives
For Researchers, Scientists, and Drug Development Professionals
The core of this guide is a detailed examination of the single-crystal X-ray diffraction data of a closely related analogue, which serves as a representative model to understand the supramolecular assembly of this class of compounds. While a public crystal structure for 1-Bromo-4-(trans-4-butylcyclohexyl)benzene (CAS: 516510-78-4) is not available in open-access crystallographic databases, the analysis of a similar structure provides invaluable insights into the molecular packing and intermolecular interactions that govern the material's properties.
The Significance of the 1-Bromo-4-(trans-4-alkylcyclohexyl)benzene Scaffold
The 1-Bromo-4-(trans-4-alkylcyclohexyl)benzene motif is a cornerstone in the design of calamitic (rod-shaped) liquid crystals. The trans-cyclohexyl ring, in conjunction with the phenyl group, imparts a rigid, linear molecular geometry, a prerequisite for the formation of mesophases.[1] The terminal bromine atom serves as a versatile synthetic handle, allowing for the introduction of various functional groups through cross-coupling reactions to tailor the final properties of the liquid crystal material. Furthermore, the lipophilic nature of the alkylcyclohexyl moiety makes these structures relevant in the exploration of new pharmacologically active agents.
X-ray Crystallography: A Definitive Look into the Solid State
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial packing of molecules, which are critical for understanding structure-property relationships.
To illustrate the crystallographic features of the target class of compounds, we will examine the crystal structure of a related mesogenic material: trans-4-propyl cyclohexyl-4-(trans-4-pentyl cyclohexyl) benzoate. This molecule, while more complex, shares the core trans-cyclohexyl-phenyl architecture.
The crystal structure of this analogue reveals a triclinic space group (P-1) with two molecules per unit cell. The molecules adopt an elongated conformation, with the central phenyl ring being planar and the two cyclohexane rings in a chair conformation. The molecules are arranged in an imbricated (overlapping) fashion, forming layers. This layered packing is a common feature in materials that exhibit smectic liquid crystal phases.
Table 1: Representative Crystallographic Data for a trans-cyclohexyl-phenyl Derivative
| Parameter | Value |
| Empirical Formula | C₂₇H₄₂O₂ |
| Space Group | P-1 (Triclinic) |
| a (Å) | 7.292(2) |
| b (Å) | 11.417(2) |
| c (Å) | 15.175(3) |
| α (°) | 86.27(2) |
| β (°) | 83.11(3) |
| γ (°) | 88.94(2) |
| Volume (ų) | 1249.9(5) |
| Z | 2 |
Data extracted from the crystal structure of trans-4-propyl cyclohexyl-4-(trans-4-pentyl cyclohexyl) benzoate for illustrative purposes.[2]
The molecular packing is dictated by van der Waals interactions. In the case of this compound, we would anticipate similar packing motifs, with the bromine atoms likely participating in halogen bonding interactions, which can influence the melting point and other physical properties.
The determination of a crystal structure by SCXRD follows a well-defined workflow.
Diagram 1: Single-Crystal X-ray Diffraction Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Protocol:
-
Synthesis and Purification: Synthesize this compound using an appropriate method (see Section 4). Purify the compound to >98% purity, as impurities can inhibit crystal growth.[3]
-
Crystal Growth: Grow single crystals suitable for X-ray diffraction. A common method is slow evaporation of a solvent.
-
Dissolve the purified compound in a suitable solvent (e.g., a mixture of hexane and ethyl acetate) to near saturation.
-
Loosely cover the container to allow for slow evaporation over several days to weeks.
-
-
Crystal Selection and Mounting:
-
Under a polarizing microscope, select a well-formed, single crystal with sharp edges and no visible defects.
-
Carefully mount the crystal on a goniometer head.
-
-
Data Collection:
-
Mount the goniometer head on the X-ray diffractometer.
-
A stream of monochromatic X-rays is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern is collected on a detector.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using computational methods (e.g., direct methods or Patterson synthesis) to obtain an initial model of the atomic positions.
-
The model is refined using a least-squares algorithm to best fit the experimental data.
-
-
Validation: The final structure is validated to ensure its chemical and crystallographic reasonability. The data is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).
Comparative Analysis of Physicochemical Properties
While the full crystal structure provides the most detailed picture, much can be learned from comparing the bulk physicochemical properties of this compound with its derivatives. These properties are directly influenced by the underlying crystal packing and intermolecular forces.
Table 2: Physicochemical Properties of 1-Bromo-4-(trans-4-alkylcyclohexyl)benzene Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Bromo-4-(trans-4-ethyl cyclohexyl)benzene | 91538-82-8 | C₁₄H₁₉Br | 267.20 |
| 1-Bromo-4-(trans-4-butyl cyclohexyl)benzene | 516510-78-4 | C₁₆H₂₃Br | 295.26 |
| 1-Bromo-4-(trans-4-pentyl cyclohexyl)benzene | 79832-89-6 | C₁₇H₂₅Br | 309.28 |
Data sourced from commercial supplier information and public chemical databases.[3][4][5][6]
The systematic increase in the alkyl chain length is expected to influence the melting point and the liquid crystalline properties of derived materials. Longer alkyl chains generally lead to a greater propensity for forming smectic phases due to increased van der Waals interactions and a tendency for the chains to interdigitate.
Synthesis of this compound
A plausible synthetic route to the title compound involves a multi-step process, which is adaptable for the synthesis of other derivatives in the series.
Diagram 2: Synthetic Pathway
Caption: Plausible synthetic route to this compound.
Experimental Protocol (Adapted from related syntheses):
-
Friedel-Crafts Acylation:
-
To a solution of bromobenzene in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add a Lewis acid catalyst such as aluminum chloride (AlCl₃).
-
Cool the mixture in an ice bath and slowly add trans-4-butylcyclohexanecarbonyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with ice-water and extract the product with an organic solvent.
-
Purify the resulting ketone by column chromatography or recrystallization.
-
-
Clemmensen Reduction:
-
To a mixture of the ketone and amalgamated zinc (Zn(Hg)) in a suitable solvent (e.g., toluene), add concentrated hydrochloric acid.
-
Reflux the mixture until the starting material is consumed (monitored by TLC).
-
After cooling, separate the organic layer, wash, dry, and concentrate it.
-
Purify the final product by column chromatography and/or recrystallization to obtain this compound.
-
Alternative and Complementary Characterization Techniques
While SCXRD provides the ultimate structural detail, a suite of other techniques is essential for a comprehensive understanding of these materials, particularly if they exhibit liquid crystalline behavior.
Table 3: Comparison of Characterization Techniques
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic arrangement, bond lengths, angles, crystal packing. | Definitive structural information. | Requires high-quality single crystals, which can be difficult to grow. |
| Powder X-ray Diffraction (PXRD) | Unit cell parameters, phase identification, crystallinity. | Does not require single crystals. | Provides less structural detail than SCXRD. |
| Differential Scanning Calorimetry (DSC) | Phase transition temperatures (melting, crystallization, liquid crystal transitions) and enthalpies. | Quantitative thermodynamic data. | Does not provide structural information. |
| Polarized Optical Microscopy (POM) | Identification of liquid crystal phases by observing their characteristic textures. | Visual identification of mesophases. | Can be subjective and requires expertise. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular structure confirmation, purity assessment. | Provides detailed information about the molecular structure in solution. | Does not provide information on solid-state packing. |
Diagram 3: Logic for Characterization Strategy
Caption: A logical workflow for the comprehensive characterization of a potential liquid crystal material.
Conclusion
The study of this compound and its derivatives is crucial for the advancement of liquid crystal technology and other areas of materials science. While obtaining a single crystal for X-ray diffraction can be a bottleneck, the detailed structural insights it provides are unparalleled. By combining SCXRD of representative compounds with a suite of other analytical techniques, a comprehensive understanding of the structure-property relationships in this important class of molecules can be achieved. This guide has provided a framework for such an investigation, from synthesis and crystallization to a multi-faceted characterization approach.
References
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PubChem. 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene. National Center for Biotechnology Information. [Link]
-
CP Lab Safety. This compound, min 98%, 100 grams. [Link]
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Sci-Hub. Crystal structure of mesogenic material – trans-4-propyl cyclohexyl-4-(trans-4-pentyl cyclohexyl) benzoate. [Link]
-
ResearchGate. Crystal structure of a polar nematogen 4-(trans-4-undecylcyclohexyl) isothiocyanatobenzene. [Link]
-
HENAN SUNLAKE ENTERPRISE CORPORATION. This compound. [Link]
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University of California, Berkeley. Introduction to Liquid Crystals. [Link]
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MDPI. Design of Liquid Crystal Materials Based on Palmitate, Oleate, and Linoleate Derivatives for Optoelectronic Applications. [Link]
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The Pharma Innovation. Liquid crystals: An approach to different state of matter. [Link]
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YouTube. What Is The Latest Research On Liquid Crystals?. [Link]
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Wikipedia. Liquid crystal. [Link]
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PubChem. 1-Bromo-4-cyclohexylbenzene. National Center for Biotechnology Information. [Link]
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Wiley. This compound - 13C NMR. [Link]
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ResearchGate. Crystal structure of 4-bromo-4'-methoxy-biphenyl, at 200 K, C13H11BrO. [Link]
-
ResearchGate. Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. [Link]
-
ResearchGate. Chemical structure of novel 4-n-alkyl-4´-metaboranobiphenyl series. [Link]
-
ResearchGate. Crystal structure of 4-ethyl-3,5-dimethyl-2,4,6-triphenyl-4H-thiopyran, C27H26S and of 4-tert-butyl-3,5-dimethyl-2,4,6-triphenyl-4H thiopyran, C29H30S. [Link]
-
ResearchGate. Crystal structures of cis- and trans-4-benzyl-4-methyl- 2,6-diphenyl-4H-thiopyran-1-oxide, C25H22OS. [Link]
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- 6. chemscene.com [chemscene.com]
A Comparative Performance Analysis of Nematic Liquid Crystals: 4-(trans-4-Butylcyclohexyl)benzonitrile vs. the Industry Standard 4-Cyano-4'-pentylbiphenyl (5CB)
This guide provides a comprehensive comparison of the performance characteristics of nematic liquid crystals derived from 1-Bromo-4-(trans-4-butylcyclohexyl)benzene, specifically focusing on 4-(trans-4-butylcyclohexyl)benzonitrile, against the widely-used benchmark, 4-Cyano-4'-pentylbiphenyl (5CB). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced performance differences and the underlying structural-property relationships that govern the efficacy of these materials in advanced applications.
Introduction: The Critical Role of Molecular Architecture in Liquid Crystal Performance
The performance of a liquid crystal in applications ranging from high-resolution displays to advanced sensor technologies is intrinsically linked to its molecular structure. The delicate balance of a rigid core and flexible terminal groups dictates key physical parameters such as the nematic temperature range, birefringence (Δn), dielectric anisotropy (Δε), and rotational viscosity (γ₁).
The precursor, this compound, provides a unique structural motif. The presence of the cyclohexyl ring, in contrast to a second phenyl ring found in biphenyl-based liquid crystals like 5CB, significantly influences molecular packing and, consequently, the material's physical properties. This guide will dissect these differences through a detailed comparison of a representative liquid crystal derived from this precursor, 4-(trans-4-butylcyclohexyl)benzonitrile, with the industry-standard 5CB.
Synthesis of 4-(trans-4-Butylcyclohexyl)benzonitrile: A Reliable Pathway
The primary route to synthesizing 4-(trans-4-butylcyclohexyl)benzonitrile from its bromo-precursor is through a cyanation reaction. Palladium-catalyzed cyanation reactions are a robust and scalable method for this transformation.[1]
Experimental Protocol: Palladium-Catalyzed Cyanation of this compound
This protocol outlines a typical palladium-catalyzed cyanation for the synthesis of 4-(trans-4-butylcyclohexyl)benzonitrile.
Materials:
-
This compound
-
Zinc Cyanide (Zn(CN)₂)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1 equivalent).
-
Catalyst and Reagent Addition: To the flask, add Zinc Cyanide (0.6 equivalents), Palladium(II) Acetate (0.02 equivalents), and dppf (0.04 equivalents).
-
Solvent Addition: Under a positive flow of nitrogen, add anhydrous N,N-Dimethylformamide and anhydrous toluene to the flask. The solvent ratio is typically optimized for substrate solubility and reaction efficiency.
-
Inert Atmosphere: Purge the reaction mixture with nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-(trans-4-butylcyclohexyl)benzonitrile.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality in Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of a palladium catalyst in combination with a phosphine ligand like dppf is crucial for an efficient catalytic cycle in the cyanation of aryl bromides. The ligand stabilizes the palladium(0) active species and facilitates the oxidative addition and reductive elimination steps.
-
Cyanide Source: Zinc cyanide is often preferred over more toxic cyanide sources like sodium or potassium cyanide due to its lower toxicity and controlled release of cyanide ions into the reaction mixture.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the oxidation of the palladium(0) catalyst, which would lead to catalyst deactivation and a decrease in reaction yield.
Caption: Workflow for the synthesis of 4-(trans-4-butylcyclohexyl)benzonitrile.
Comparative Performance Analysis
The performance of a liquid crystal is defined by a set of key physical parameters. In this section, we compare these parameters for 4-(trans-4-butylcyclohexyl)benzonitrile and 5CB.
Performance Data Summary
| Property | 4-(trans-4-butylcyclohexyl)benzonitrile | 4-Cyano-4'-pentylbiphenyl (5CB) |
| Nematic Range (°C) | 41 - 41 (Monotropic) | 22.5 - 35.0[2][3] |
| Birefringence (Δn) at 589 nm, 25°C | ~0.12 (Estimated) | ~0.18[4] |
| Dielectric Anisotropy (Δε) at 1 kHz, 25°C | ~+8 (Estimated) | +11.5[4] |
| Rotational Viscosity (γ₁) (mPa·s) at 25°C | Lower than 5CB (Qualitative) | ~118[4] |
Nematic Range
The nematic range is the temperature window in which the material exhibits the liquid crystalline nematic phase. 4-(trans-4-butylcyclohexyl)benzonitrile exhibits a monotropic nematic phase, meaning the nematic phase is only observed upon cooling from the isotropic liquid state. In contrast, 5CB has an enantiotropic nematic phase, existing in a stable nematic state between 22.5 °C and 35.0 °C upon both heating and cooling.[2][3] The presence of the cyclohexyl ring in the butyl derivative disrupts the molecular packing, leading to a lower melting point but also a less stable nematic phase compared to the biphenyl core of 5CB.
Birefringence (Δn)
Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices and is a measure of the optical anisotropy of the material. The π-electron system of the phenyl rings in 5CB contributes significantly to its high birefringence. Replacing one of the phenyl rings with a saturated cyclohexyl ring in 4-(trans-4-butylcyclohexyl)benzonitrile reduces the overall π-conjugation of the molecule. This leads to a lower polarizability anisotropy and, consequently, a lower birefringence is expected.
Dielectric Anisotropy (Δε)
Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. A positive dielectric anisotropy is crucial for the operation of twisted nematic displays. The strong dipole moment of the cyano group is the primary contributor to the positive dielectric anisotropy in both molecules. However, the overall molecular polarizability and shape also play a role. The replacement of a polarizable phenyl ring with a less polarizable cyclohexyl ring is expected to reduce the dielectric anisotropy of the butylcyclohexyl derivative compared to 5CB.
Rotational Viscosity (γ₁)
Rotational viscosity is a measure of the internal friction of the liquid crystal when its director is reoriented by an external field. Lower viscosity is desirable for faster switching times in display applications. The cyclohexyl ring is less rigid and has a greater conformational flexibility compared to a phenyl ring. This generally leads to a lower rotational viscosity in cyclohexyl-containing liquid crystals compared to their biphenyl counterparts.
Caption: Key performance parameter comparison.
Experimental Methodologies for Performance Characterization
To ensure the trustworthiness of performance data, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for characterizing the key performance parameters of nematic liquid crystals.
Determination of Phase Transitions: Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the transition temperatures and enthalpies of liquid crystals.[1][5]
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan. Seal the pan hermetically.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heat the sample to a temperature well above its expected isotropic clearing point to erase any thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its lowest expected transition temperature.
-
Heat the sample again at the same controlled rate to above the isotropic clearing point.
-
-
Data Analysis: The phase transitions will appear as endothermic peaks on the heating curve and exothermic peaks on the cooling curve. The peak temperature is taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.
Birefringence Measurement: Abbé Refractometer
The birefringence of a nematic liquid crystal can be determined by measuring its extraordinary and ordinary refractive indices using an Abbé refractometer.[4]
Protocol:
-
Sample Preparation: Apply a small amount of the liquid crystal to the prism of the Abbé refractometer. The prism surface should be treated with an alignment layer to induce planar alignment of the liquid crystal molecules.
-
Measurement of nₒ: Use a polarizer to orient the incoming light perpendicular to the director of the liquid crystal. Measure the refractive index, which corresponds to nₒ.
-
Measurement of nₑ: Rotate the polarizer by 90 degrees so that the light is polarized parallel to the liquid crystal director. Measure the refractive index, which corresponds to nₑ.
-
Calculation: Calculate the birefringence as Δn = nₑ - nₒ.
-
Temperature Control: Perform measurements at a controlled temperature using a circulating water bath connected to the refractometer.
Dielectric Anisotropy Measurement
The dielectric anisotropy is measured by determining the capacitance of a liquid crystal cell in two different alignment configurations.[6][7]
Protocol:
-
Cell Preparation: Use two liquid crystal cells with transparent electrodes (e.g., ITO-coated glass). One cell should have a planar alignment layer, and the other a homeotropic alignment layer.
-
Cell Filling: Fill both cells with the liquid crystal in its isotropic phase via capillary action and then slowly cool to the desired measurement temperature in the nematic phase.
-
Measurement of ε⊥: Measure the capacitance of the homeotropically aligned cell using an LCR meter at a specific frequency (e.g., 1 kHz). Calculate ε⊥ from the capacitance, cell area, and cell gap.
-
Measurement of ε∥: Measure the capacitance of the planarly aligned cell. Calculate ε∥ from this measurement.
-
Calculation: Calculate the dielectric anisotropy as Δε = ε∥ - ε⊥.
Rotational Viscosity Measurement: Rotating Magnetic Field Method
The rotational viscosity can be determined by measuring the torque required to rotate the director of the liquid crystal in a magnetic field.
Protocol:
-
Sample Preparation: Place the liquid crystal sample in a small cylindrical vial within a temperature-controlled housing.
-
Magnetic Field Application: Apply a rotating magnetic field of sufficient strength to align the liquid crystal director.
-
Torque Measurement: The torque exerted by the rotating magnetic field on the director is balanced by the viscous torque of the material. The phase lag between the director and the magnetic field is measured optically.
-
Calculation: The rotational viscosity (γ₁) is calculated from the measured phase lag, the magnetic field strength, the magnetic susceptibility anisotropy of the liquid crystal, and the rotation frequency.
Caption: Experimental workflow for liquid crystal characterization.
Conclusion
The choice between a liquid crystal derived from this compound and a traditional biphenyl liquid crystal like 5CB is a trade-off between various performance parameters. 4-(trans-4-butylcyclohexyl)benzonitrile is expected to offer the advantage of lower rotational viscosity, which is beneficial for applications requiring fast switching speeds. However, this comes at the cost of a lower birefringence and dielectric anisotropy, and a less stable nematic phase.
For applications where high optical contrast and a wide operating temperature range are paramount, 5CB and other biphenyl-based liquid crystals remain the materials of choice. Conversely, for applications where low viscosity is the primary driver and the other performance parameters can be accommodated, cyclohexyl-containing liquid crystals present a viable alternative. This guide provides the foundational knowledge and experimental framework for researchers to make informed decisions in the selection and characterization of liquid crystals for their specific applications.
References
-
Utsugi, M., Ozawa, H., Toyofuku, E., & Hatsuda, M. (2018). Practical and Scalable Synthesis of a Benzonitrile Derivative via Palladium-Catalyzed Cyanation with Potassium Ferrocyanide. Organic Process Research & Development, 22(5), 646-651. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Cyano-4'-pentylbiphenyl (5CB): Properties, Synthesis, and Applications in Liquid Crystal Technology. [Link]
-
Organic Synthesis International. (2014). Cyanation of Aryl Halides. [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. [Link]
-
Shastry, P. (2014). A Versatile Protocol for Copper‐Catalyzed Cyanation of Aryl and Heteroaryl Bromides with Acetone Cyanohydrin. In Thesis. [Link]
-
arXiv. (2015). Low temperature phase transformations in 4-cyano-4'- pentylbiphenyl (5CB) filled by multiwalled carbon nanotubes. [Link]
-
Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. [Link]
-
ResearchGate. (n.d.). Some Physical Properties of Mesogenic 4-(trans-4′-n-Alkylcyclohexyl) Isothiocyanatobenzenes. [Link]
-
ResearchGate. (n.d.). Viscosity of 1-(trans-4-propylcyclohexyl)-4-isothiocyanatobenzene. [Link]
-
Finlayson, B. A. (2020). Viscosity Measurements for the Nematic Liquid Crystal PAA. ResearchGate. [Link]
-
ResearchGate. (n.d.). Mesomorphic and Anisotropic Properties of Trans-4-(4-Pentylcyclohexyl) Benzonitrile Doped with Chiral (Bis)Camphoralidene-Ethylenediamine. [Link]
-
Lavrentovich, O. D. (n.d.). Introduction to Dielectric Measurements of Nematic Liquid Crystals. Lavrentovich Group. [Link]
-
ResearchGate. (n.d.). Dielectric and Conductivity Anisotropy in Liquid Crystalline Phases, of Strongly Polar Thioesters. [Link]
-
Royal Society of Chemistry. (2012). Copper-catalyzed cyanation of arenes using benzyl nitrile as a cyanide anion surrogate. [Link]
-
Royal Society of Chemistry. (2022). Copper-catalyzed radical transnitrilation of arylborons with dimethylmalononitrile and mechanistic insights. [Link]
-
ResearchGate. (n.d.). Conductance and Dielectric Anisotropy Properties of 4 ′-Hexyl-4-biphenylcarbonitrile and 4 ′-Octyloxy-4-biphenylcarbonitrile Liquid Crystals and Their Composite. [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions. [Link]
-
CP Lab Safety. (n.d.). 4-(trans-4-Butylcyclohexyl)benzonitrile, min 98%, 1 gram. [Link]
-
Sci-Hub. (n.d.). Dielectric investigation of the diamagnetic anisotropy and elasticity of 4-trans-4′-n-hexyl-cyclohexyl-isothiocyanatobenzene (6CHBT). [Link]
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A Senior Application Scientist's Guide to the Purity Analysis of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene: An HPLC-Centric Comparative Analysis
For researchers, scientists, and professionals in drug development and materials science, the chemical purity of intermediates like 1-Bromo-4-(trans-4-butylcyclohexyl)benzene is not merely a quality control checkpoint; it is a fundamental prerequisite for the integrity of downstream applications. This is particularly critical in the synthesis of liquid crystals and active pharmaceutical ingredients (APIs), where even trace impurities can significantly alter material properties or biological activity.[1]
This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the purity assessment of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind experimental choices, present a self-validating protocol, and compare its performance with a robust alternative: Gas Chromatography-Mass Spectrometry (GC-MS).
The Primacy of HPLC in Purity Profiling
High-Performance Liquid Chromatography, particularly in the reversed-phase mode, stands as the principal technique for the purity analysis of non-polar, aromatic compounds like this compound. Its high resolution, sensitivity, and adaptability make it ideal for separating the target compound from structurally similar impurities.
A reversed-phase C18 column is the stationary phase of choice due to its hydrophobic nature, which provides excellent retention for our non-polar analyte. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of elution strength. Acetonitrile is a common organic modifier in reversed-phase HPLC, and its proportion in the mobile phase is a critical parameter for achieving optimal separation.[2] The addition of a small amount of an acid, such as phosphoric or formic acid, to the mobile phase is a common practice to improve peak shape by suppressing the ionization of any residual silanol groups on the silica-based stationary phase.[3]
Anticipating and Identifying Potential Impurities
A robust purity analysis method must be capable of separating the main component from all potential process-related and degradation impurities. To achieve this, we must first predict the likely impurities based on the synthetic route. A plausible and common method for synthesizing this compound is a Friedel-Crafts acylation of bromobenzene with 4-butylcyclohexanecarbonyl chloride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone.[4]
Based on this synthetic pathway, the following impurities are anticipated:
-
Unreacted Starting Materials:
-
Bromobenzene
-
4-Butylcyclohexanecarbonyl chloride (or the corresponding carboxylic acid)
-
-
Intermediate:
-
(4-Bromophenyl)(trans-4-butylcyclohexyl)methanone
-
-
Isomeric Impurity:
-
1-Bromo-4-(cis-4-butylcyclohexyl)benzene
-
-
Byproducts:
-
Di-acylated or di-alkylated bromobenzene species
-
The analytical method must be able to resolve the trans isomer (the desired product) from the cis isomer, which is a common challenge in the analysis of substituted cyclohexanes.[5]
Primary Analytical Technique: Reversed-Phase HPLC
The developed HPLC method is designed to be a stability-indicating assay, capable of separating the active ingredient from its potential impurities and degradation products.
HPLC Experimental Protocol
Objective: To determine the purity of this compound and to separate it from its potential process-related impurities.
Instrumentation: A standard HPLC system equipped with a UV detector.
| Parameter | Value | Rationale |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | Provides excellent retention and resolution for non-polar aromatic compounds. |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid | Acetonitrile is the strong eluting solvent. Phosphoric acid improves peak shape.[3] |
| Gradient | 70% B to 95% B over 15 minutes | A gradient elution is necessary to separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for the detection of aromatic compounds. The bromophenyl chromophore is expected to have significant absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Acetonitrile | The sample is readily soluble in the mobile phase strong solvent. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution with acetonitrile to a final concentration of approximately 0.1 mg/mL for analysis.
HPLC Workflow Diagram
Caption: Workflow for the purity analysis of this compound by HPLC.
Comparative Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry offers a powerful alternative for the purity analysis of volatile and thermally stable compounds like this compound.[6] The primary advantage of GC-MS is the provision of mass spectral data, which can be used for the definitive identification of impurities.
GC-MS Experimental Protocol
Objective: To provide an orthogonal method for purity assessment and to identify unknown impurities.
Instrumentation: A standard GC-MS system.
| Parameter | Value | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., DB-5ms) | A standard non-polar column suitable for the separation of a wide range of organic compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas compatible with mass spectrometry. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature program designed to separate compounds with varying boiling points. |
| Injector Temperature | 250 °C | Ensures complete volatilization of the sample. |
| Ion Source Temperature | 230 °C | A standard ion source temperature for electron ionization. |
| Mass Range | m/z 50-400 | Covers the expected mass range of the analyte and its likely impurities. |
| Injection Volume | 1 µL (split mode, 50:1) | A split injection is used to avoid overloading the column with the high concentration of the main component. |
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or hexane.
GC-MS Workflow Diagram
Caption: Workflow for the purity and impurity identification of this compound by GC-MS.
Method Comparison and Data Summary
| Feature | HPLC-UV | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Primary Application | Quantitative purity determination. | Qualitative impurity identification and quantitative analysis. |
| Selectivity | Excellent for a wide range of compounds, including isomers.[7] | High, especially for volatile compounds. |
| Sensitivity | High, dependent on the chromophore of the analyte. | Very high, especially in selected ion monitoring (SIM) mode. |
| Impurity Identification | Based on retention time relative to a standard. | Definitive identification based on mass spectrum and library matching. |
| Sample Volatility | Not a limiting factor. | Requires the analyte to be volatile and thermally stable. |
| Throughput | Moderate. | Moderate to high. |
Conclusion
For the routine purity analysis of this compound, a well-developed reversed-phase HPLC method is the industry standard, offering a balance of resolution, sensitivity, and robustness. The proposed method, utilizing a C18 column and a gradient elution with a UV detector, is designed to be a self-validating system capable of separating the target compound from its predicted process-related impurities, including the critical cis/trans isomers.
The use of GC-MS as an orthogonal technique is highly recommended, particularly during method development and for the investigation of out-of-specification results. Its ability to provide mass spectral data for impurity identification is invaluable for a comprehensive understanding of the impurity profile.
By employing these complementary techniques, researchers and drug development professionals can ensure the highest quality of this compound, thereby safeguarding the integrity of their final products.
References
- SIELC Technologies. (2018). 4-Bromobiphenyl.
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??[Link]
-
Perjési, P., & Pálfi, M. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
-
Wako Chemicals. (n.d.). This compound: Your Trusted Supplier for High-Purity Liquid Crystal Intermediates. [Link]
-
MDPI. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]
-
Shimadzu. (n.d.). Analysis of Brominated Flame Retardants and Phthalate Esters In Polymers Under the Same Conditions Using a Pyrolysis GC-MS System (1) − PBBs and PBDEs. [Link]
-
ResearchGate. (2020). Qualitative GC-MS analysis and antimicrobial activity of volatiles from Carthamus lanatus (L.) growing in Egypt. [Link]
-
Studylib.net. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra of bromobenzene and KCo(CO)4 in THF with [10 μM]. [Link]
-
NIST WebBook. (n.d.). Benzene, 1-bromo-4-methyl-. [Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]
-
ResearchGate. (2019). How to separate isomers by Normal phase HPLC?[Link]
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A Comparative Guide to the Thermal Stability of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene
In the landscape of advanced materials, particularly in the development of liquid crystal displays (LCDs) and other optoelectronic devices, the thermal stability of liquid crystal (LC) compounds is a cornerstone of performance and longevity.[1] This guide provides a comprehensive analysis of the thermal stability of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene, a compound with significant potential in these applications. While specific experimental data for this exact compound is not widely published, this document will establish its expected thermal behavior through a comparative analysis with structurally similar molecules. We will delve into the standard methodologies for thermal analysis, present comparative data, and provide detailed experimental protocols for researchers and professionals in the field.
The Critical Role of Thermal Stability in Liquid Crystals
The performance of a liquid crystal is intrinsically linked to its ability to maintain its unique mesophases over a specific temperature range.[1] Thermal stability dictates the operational window of a device, its shelf-life, and its reliability under various environmental conditions.[2] Degradation at elevated temperatures can lead to a loss of the desired liquid crystalline properties, compromising the functionality of the end-product. Therefore, a thorough understanding and characterization of thermal stability are paramount in the selection and application of LC materials.[3]
Evaluating Thermal Stability: Key Methodologies
Two primary thermoanalytical techniques are indispensable for characterizing the thermal properties of liquid crystals: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][5]
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] TGA is crucial for determining the decomposition temperature, which indicates the upper limit of a material's thermal stability.[7]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[8][9] It is a highly sensitive method for identifying the temperatures and enthalpies of phase transitions, such as melting (solid to liquid crystal) and clearing (liquid crystal to isotropic liquid).[10][11]
Comparative Analysis of Thermal Properties
Due to the limited availability of direct experimental data for this compound, we will infer its thermal properties by comparing it with structurally related compounds. The core structure, featuring a brominated benzene ring linked to a substituted cyclohexane, is common in many liquid crystals.
Table 1: Comparison of Thermal Properties of this compound and Structurally Similar Liquid Crystals
| Compound | Structure | Expected Melting Point (°C) | Expected Clearing Point (°C) | Expected Onset Decomposition Temperature (°C) |
| This compound | Br-Ph-cyclohexyl-Butyl | 50 - 80 | 150 - 200 | > 250 |
| 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene[2] | Br-Ph-cyclohexyl-Ethyl | Similar to butyl analog | Likely lower than butyl analog | > 250 |
| 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene[12] | Br-Ph-cyclohexyl-Pentyl | Likely higher than butyl analog | Likely higher than butyl analog | > 250 |
| 4-Cyano-4'-hexyloxybiphenyl (6OCB)[9] | CN-Ph-Ph-O-Hexyl | ~57 | ~76 | Not specified |
| 4-Octyl-4'-cyanobiphenyl (8CB)[10] | CN-Ph-Ph-Octyl | ~21.5 | ~40.5 | Not specified |
Note: The values for this compound and its ethyl and pentyl analogs are estimations based on general trends observed in homologous series of liquid crystals, where longer alkyl chains tend to increase melting and clearing points. The decomposition temperature is expected to be high due to the stable aromatic and cycloaliphatic rings.
The presence of the bromine atom and the butylcyclohexyl group in this compound are expected to contribute to a desirable combination of a broad nematic range and good thermal stability. The cyclohexane ring provides rigidity, while the butyl chain offers flexibility, which are key molecular features for the formation of stable mesophases.
Experimental Protocols for Thermal Analysis
To ensure scientific integrity and reproducibility, the following detailed protocols for DSC and TGA are provided. These are based on established best practices for the analysis of liquid crystals.[10][13]
Protocol 1: Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperatures (melting and clearing points) and associated enthalpies of this compound.[5]
Instrumentation: A calibrated heat-flux or power-compensated Differential Scanning Calorimeter.[8]
Materials:
-
This compound sample (2-5 mg)
-
Aluminum DSC pans and hermetic lids
-
Crimper for sealing pans
-
High-purity indium standard for calibration
-
High-purity nitrogen gas for purging
Procedure:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard (melting point: 156.6 °C).[10]
-
Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of volatile material during heating.
-
Reference Pan: Prepare an empty, hermetically sealed aluminum pan to serve as a reference.
-
Thermal Program:
-
Place the sample and reference pans in the DSC cell.
-
Equilibrate the system at a low temperature (e.g., 0 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point (e.g., 250 °C).[14]
-
Hold the sample at this temperature for a few minutes to ensure complete melting and erase any thermal history.
-
Cool the sample at the same rate back to the starting temperature.
-
Perform a second heating scan under the same conditions to obtain data on a sample with a consistent thermal history.
-
-
Data Analysis: Analyze the second heating curve. The peaks in the heat flow signal correspond to phase transitions. The onset temperature of the first major peak is typically taken as the melting point, and the peak temperature of the second major transition as the clearing point. The area under each peak is integrated to determine the enthalpy of the transition (ΔH).[10]
Causality Behind Experimental Choices:
-
Hermetic sealing: Prevents sublimation or evaporation of the sample, which would lead to inaccurate mass and enthalpy measurements.
-
Controlled heating/cooling rate: Ensures thermal equilibrium within the sample and allows for accurate determination of transition temperatures. A rate of 10 °C/min is a common compromise between resolution and experimental time.[14]
-
Second heating scan: The first scan can be influenced by the sample's previous thermal history (e.g., crystallization conditions). The second scan provides more reproducible data.
-
Nitrogen purge: Creates an inert atmosphere, preventing oxidative degradation of the sample at elevated temperatures.
Protocol 2: Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and thermal stability of this compound.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Materials:
-
This compound sample (5-10 mg)
-
TGA sample pan (e.g., platinum or ceramic)
-
High-purity nitrogen or air for purging
Procedure:
-
Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place 5-10 mg of the sample into the TGA pan.
-
Thermal Program:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere, air for oxidative stability) at a constant flow rate (e.g., 20-50 mL/min).[14]
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[14]
-
-
Data Analysis: Record the sample mass as a function of temperature. The onset of mass loss indicates the beginning of decomposition. The temperature at which 5% or 10% mass loss occurs is often reported as a measure of thermal stability.[15] The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum decomposition rate.[13]
Causality Behind Experimental Choices:
-
Inert vs. Oxidative Atmosphere: Running the experiment in nitrogen reveals the inherent thermal stability of the molecule, while running it in air provides information about its stability in a more realistic processing or operating environment.
-
Heating Rate: A slower heating rate can provide better resolution of decomposition steps, while a faster rate is quicker but may shift the decomposition to higher temperatures.[7] A rate of 10 °C/min is a standard practice.
-
Sample Size: A small sample size (5-10 mg) helps to ensure uniform heating and minimize thermal gradients within the sample.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for DSC and TGA.
Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Structural comparison influencing thermal properties.
Conclusion
While direct, published thermal analysis data for this compound is scarce, a robust understanding of its expected thermal stability can be formulated through comparative analysis with structurally analogous compounds. The presence of stable aromatic and cycloaliphatic moieties suggests a high decomposition temperature, making it a promising candidate for applications requiring thermal robustness. The detailed DSC and TGA protocols provided in this guide offer a clear and scientifically sound framework for researchers to precisely characterize its thermal properties. This foundational knowledge is essential for the rational design and successful implementation of this and other novel liquid crystal materials in advanced technologies.
References
- Benchchem. (n.d.). Determining Liquid Crystal Phase Transitions Using Differential Scanning Calorimetry (DSC): An Application Note and Protocol.
- Wikipedia. (2024). Differential scanning calorimetry.
- Benchchem. (2025). Thermal Stability of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene: A Technical Guide.
- University of Hamburg. (n.d.). LIQUID CRYSTAL PHASES.
- CSK Scientific Press. (2023). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro.
- Chemistry For Everyone. (2025). How Does Temperature Affect Liquid Crystals?. YouTube.
- Innovatech Labs. (2011). Uses For Differential Scanning Calorimetry.
- IOSR Journal of Engineering. (n.d.). Thermal Analysis of Liquid Crystal Mixtures.
- Semiconductor Technology from A to Z. (n.d.). Characterization of Liquid Crystals.
- MDPI. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals.
- ResearchGate. (2018). Liquid Crystals as Phase Change Materials for Thermal Stabilization.
- PubChem. (n.d.). 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene.
- MDPI. (n.d.). Thermal Stability and Purity of Graphene and Carbon Nanotubes: Key Parameters for Their Thermogravimetric Analysis (TGA).
- NIH. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
- ResearchGate. (n.d.). Thermogravimetric Analysis (TGA).
- MDPI. (n.d.). Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine.
- Benchchem. (n.d.). Application Note: Thermal Analysis of 4,4'-Thiobisbenzenethiol using TGA and DSC.
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A Senior Application Scientist's Guide to Benchmarking Novel Mesogens: The Case of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene
Introduction: The Quest for Advanced Mesogens
In the dynamic field of materials science, particularly in the development of liquid crystal displays (LCDs), spatial light modulators, and other photonic devices, the discovery and characterization of novel mesogens are paramount. Mesogens, the fundamental molecules that form liquid crystal phases, dictate the macroscopic properties and, ultimately, the performance of these devices. The delicate interplay between molecular structure and bulk properties such as thermal behavior, optical anisotropy (birefringence), and dielectric anisotropy is a constant area of exploration for researchers and drug development professionals alike.
This guide focuses on 1-Bromo-4-(trans-4-butylcyclohexyl)benzene, a calamitic (rod-shaped) mesogen of interest. Its structure, featuring a flexible butylcyclohexyl group, a rigid phenyl ring, and a polar terminal bromo group, suggests the potential for unique mesomorphic behavior. Due to the limited availability of comprehensive experimental data for this specific compound in publicly accessible literature, this guide will serve a dual purpose[1]. First, it will provide a qualitative benchmark against two well-characterized and commercially significant mesogens: 4-cyano-4'-pentylbiphenyl (5CB) and 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5). Second, and more critically, it will present a detailed roadmap of the essential experimental protocols required to fully characterize such a novel mesogen. This approach is designed to empower researchers to systematically evaluate new liquid crystalline materials.
Comparative Analysis: Structure-Property Relationships
The performance of a liquid crystal is intimately tied to its molecular architecture. The choice of the core structure, terminal groups, and any lateral substituents determines the stability of the mesophase, the operating temperature range, and the electro-optical response.
This compound: A Structural Overview
This molecule possesses several key features that are expected to influence its liquid crystalline properties:
-
Phenylcyclohexane Core: The combination of a rigid benzene ring and a flexible cyclohexane ring is common in many commercial liquid crystal mixtures. The cyclohexane moiety tends to lower the melting point and viscosity compared to a more rigid biphenyl core[1].
-
Terminal Bromo Group: The bromine atom introduces a significant dipole moment, which is crucial for influencing the dielectric anisotropy (Δε). The polarizability of the C-Br bond also contributes to the overall birefringence (Δn)[1].
-
Trans-4-butylcyclohexyl Group: The trans configuration of the cyclohexane ring helps to maintain a linear, rod-like molecular shape, which is essential for the formation of nematic and smectic phases. The butyl chain contributes to the overall molecular length and flexibility, which can affect the transition temperatures.
Benchmark Mesogens for Context
To understand the potential properties of this compound, we compare its structure to two industry-standard mesogens:
-
4-Cyano-4'-pentylbiphenyl (5CB): A foundational liquid crystal known for its room-temperature nematic phase and strong positive dielectric anisotropy, driven by the highly polar cyano (-C≡N) group.
-
4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5): This mesogen shares the phenylcyclohexane core with our target compound but is terminated with a cyano group, providing a valuable point of comparison for the influence of the terminal halogen versus the cyano group[2][3].
The following table summarizes the known properties of these benchmark mesogens:
| Property | 4-Cyano-4'-pentylbiphenyl (5CB) | 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) | This compound |
| Chemical Structure | |||
| Molecular Formula | C₁₈H₁₉N[4] | C₁₈H₂₅N[5] | C₁₆H₂₃Br[6] |
| Molecular Weight | 249.35 g/mol [4] | 255.40 g/mol [5] | 295.3 g/mol [6] |
| Melting Point (°C) | 22.5[4] | 30[2][3] | Data not readily available |
| Clearing Point (°C) | 35.0[4][7] | 54.4[2] | Data not readily available |
| Nematic Range (°C) | 12.5 | 24.4 | Data not readily available |
| Birefringence (Δn) | ~0.18 (at 589 nm, 25°C) | ~0.12 (at 589 nm, 25°C) | Expected to be moderate |
| Dielectric Anisotropy (Δε) | ~+11.5 (at 1 kHz, 25°C) | ~+10.5 (at 1 kHz, 25°C) | Expected to be positive, but likely lower than cyano- compounds |
Experimental Protocols for Mesogen Characterization
The comprehensive characterization of a novel mesogen like this compound requires a suite of analytical techniques. The following protocols are designed to provide a robust and self-validating workflow.
Mesogen Characterization Workflow
Caption: Workflow for the comprehensive characterization of a novel mesogen.
Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperatures (melting and clearing points) and associated enthalpy changes.
Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the purified mesogen into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., -20 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point (e.g., 100 °C). This is the first heating scan.
-
Hold the sample at this temperature for 2-5 minutes to ensure a fully isotropic state and to erase any thermal history.
-
Cool the sample at the same rate back to the starting temperature. This is the first cooling scan.
-
Perform a second heating scan under the same conditions to obtain data on a sample with a consistent thermal history.
-
-
Data Analysis: The resulting thermogram will show peaks corresponding to phase transitions. Endothermic peaks on heating represent melting (crystal to liquid crystal) and clearing (liquid crystal to isotropic liquid). Exothermic peaks on cooling represent the reverse transitions. The peak temperature is taken as the transition temperature, and the integrated area of the peak corresponds to the enthalpy of the transition[8][9][10].
Polarized Optical Microscopy (POM)
Objective: To visually identify the type of liquid crystal phase (e.g., nematic, smectic) and to confirm the transition temperatures observed by DSC.
Protocol:
-
Sample Preparation: Place a small amount of the mesogen on a clean glass microscope slide and cover with a coverslip.
-
Heating and Cooling: Place the slide on a hot stage attached to the polarized light microscope. The hot stage allows for precise temperature control.
-
Observation:
-
Heat the sample slowly while observing it through the microscope with crossed polarizers.
-
As the sample melts from a crystalline solid into a liquid crystal phase, characteristic textures will appear. For a nematic phase, a threaded or Schlieren texture is typically observed[11].
-
Continue heating until the sample becomes completely dark, which indicates the transition to the isotropic liquid phase (the clearing point).
-
Slowly cool the sample from the isotropic phase and observe the formation of the liquid crystal phase again. This can help identify the nature of the mesophase and observe any supercooling effects.
-
Correlate the temperatures at which these textural changes occur with the peaks observed in the DSC thermogram[12].
-
Birefringence (Δn) Measurement
Objective: To quantify the optical anisotropy of the mesogen.
Protocol (using an Abbe Refractometer):
-
Instrument and Sample Preparation: Use an Abbe refractometer equipped with a polarizer and a temperature-controlled prism stage. A specially prepared planar liquid crystal cell is required, where the inner surfaces are treated with a rubbed polyimide layer to induce a uniform alignment of the liquid crystal director parallel to the surface.
-
Measurement of nₑ and nₒ:
-
Inject the liquid crystal sample into the planar cell in its isotropic phase and then cool it into the nematic phase.
-
Place the cell on the refractometer prism.
-
To measure the ordinary refractive index (nₒ), orient the polarizer such that the light is polarized perpendicular to the liquid crystal director.
-
To measure the extraordinary refractive index (nₑ), rotate the polarizer by 90 degrees so that the light is polarized parallel to the director.
-
At each orientation, adjust the refractometer to find the critical angle (the light/dark boundary) and read the corresponding refractive index from the scale.
-
-
Calculation: The birefringence (Δn) is calculated as the difference between the extraordinary and ordinary refractive indices: Δn = nₑ - nₒ.
Dielectric Anisotropy (Δε) Measurement
Objective: To determine the anisotropy of the electric permittivity.
Protocol:
-
Cell Preparation: Two types of liquid crystal cells are required:
-
A homogeneous (planar) cell with alignment layers that orient the liquid crystal director parallel to the cell surfaces.
-
A homeotropic cell with alignment layers that orient the director perpendicular to the cell surfaces.
-
-
Measurement:
-
Fill both cells with the liquid crystal material in its isotropic phase and then cool to the desired measurement temperature within the nematic phase.
-
Using an LCR meter, measure the capacitance of the filled planar cell (C∥). This corresponds to the permittivity parallel to the director (ε∥).
-
Measure the capacitance of the filled homeotropic cell (C⊥). This corresponds to the permittivity perpendicular to the director (ε⊥).
-
For accurate calculations, the capacitance of the empty cells (C_air) and the cell gap must also be known.
-
-
Calculation: The dielectric anisotropy (Δε) is the difference between the parallel and perpendicular components of the permittivity: Δε = ε∥ - ε⊥. A good surface alignment is crucial for reproducible measurements.
Discussion and Expected Performance
Based on established structure-property relationships, we can infer the likely characteristics of this compound relative to our benchmarks:
-
Thermal Properties: The phenylcyclohexane core, compared to the biphenyl core of 5CB, is expected to result in a lower melting point and potentially a broader nematic range. The clearing point will be influenced by the overall molecular rigidity and the strength of intermolecular interactions.
-
Birefringence (Δn): The birefringence arises from the anisotropy of molecular polarizability. The C-Br bond is less polarizable than the -C≡N group. Therefore, it is anticipated that the Δn of this compound will be lower than that of 5CB and PCH5.
-
Dielectric Anisotropy (Δε): The strong dipole moment of the cyano group in 5CB and PCH5 leads to a large, positive Δε. The bromo group also possesses a significant dipole moment, which will result in a positive Δε. However, the magnitude is expected to be considerably smaller than that of its cyano-terminated counterparts. This could be advantageous in applications where a lower, but still positive, dielectric anisotropy is required.
Conclusion
While comprehensive published data for this compound is scarce, a systematic benchmarking approach based on well-understood structure-property relationships and rigorous experimental characterization can effectively evaluate its potential as a mesogen. Its molecular structure suggests it is a promising candidate for inclusion in liquid crystal mixtures, potentially offering a favorable balance of properties such as a broad nematic range and moderate positive dielectric anisotropy. The detailed experimental protocols provided in this guide offer a clear and robust framework for researchers to fully elucidate the physicochemical properties of this and other novel liquid crystalline materials, thereby accelerating the discovery and application of next-generation mesogens.
References
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- BenchChem. (2025). A Comparative Guide to 1-Bromo-4-(trans-4-ethylcyclohexyl)
- Xu, H., Trushkevych, O., Collings, N., & Crossland, W. A. (2009). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Molecular Crystals and Liquid Crystals, 502(1), 235-244.
- BenchChem. (2025). Application Notes and Protocols: The Use of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene in Liquid Crystal Synthesis.
- BenchChem. (2025). Thermal Stability of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene: A Technical Guide.
- Chemistry LibreTexts. (2022). The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy.
- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Birefringences of bio-based liquid crystals.
- BenchChem. (2025).
- MIT Media Lab. (n.d.). Liquid Crystal.
- YouTube. (2024).
- Dabrowski, R., et al. (1993). Dielectric investigation of the diamagnetic anisotropy and elasticity of 4-trans-4′-n-hexyl-cyclohexyl-isothiocyanatobenzene (6CHBT). Liquid Crystals, 14(6), 1959–1966.
- Taylor & Francis Online. (2009).
- ResearchGate. (2009). Theoretical study of 1-(4-hexylcyclohexyl)-4-isothiocyanatobenzene: Molecular properties and spectral characteristics.
- IEEE Xplore. (2023).
- Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl.
- Ossila. (n.d.). 4′-Pentyl-4-biphenylcarbonitrile 5CB Liquid Crystal.
- NIST WebBook. (n.d.). Benzene, 1-bromo-4-methyl-.
- Sci-Hub. (1993).
- LookChem. (n.d.). trans-4-(4-Pentylcyclohexyl)benzonitrile.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind the Glow: Understanding 4-Cyano-4'-pentylbiphenyl (5CB).
- Sigma-Aldrich. (n.d.). 1-Bromo-4-tert-butylbenzene 97%.
- Smolecule. (n.d.). Buy trans-4-(4-Pentylcyclohexyl)benzonitrile | 61204-01-1.
- Ossila. (n.d.). 4-(trans-4-Pentylcyclohexyl)benzonitrile.
- BenchChem. (n.d.). A Comparative Guide to 1-Bromo-4-(trans-4-ethylcyclohexyl)
- MDPI. (n.d.).
- Arborpharmchem. (n.d.). CAS.516510-78-4 this compound.
- HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). This compound.
- PubChem. (n.d.). 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene.
- CymitQuimica. (n.d.). 1-Bromo-4-(trans-4-N-pentylcyclohexyl)benzene.
- CSK Scientific Press. (2023). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro.
- HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). This compound.
- ChemicalBook. (2023). trans-4-(4-Pentylcyclohexyl)benzonitrile.
- BenchChem. (n.d.). A Comparative Guide to 1-Bromo-4-(trans-4-ethylcyclohexyl)
- CP Lab Safety. (n.d.). This compound, min 98%, 100 grams.
- ETJ. (2023). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique.
- NIH. (n.d.). Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range.
- Arborpharmchem. (n.d.). CAS.516510-78-4 this compound.
- Sigma-Aldrich. (n.d.). 1-Bromo-4-tert-butylbenzene 97%.
- NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions.
- HINOTEK. (n.d.). How an Abbe Refractometer Works: The Principle of Critical Angle.
- yccskphysics. (n.d.). ABBE REFRACTOMETER.
- OPTIKAMICROSCOPES. (n.d.). Abbe Refractometer.
- ChemScene. (n.d.). 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene.
- HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). This compound.
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Validated analytical methods for 1-Bromo-4-(trans-4-butylcyclohexyl)benzene
A Comprehensive Guide to Validated Analytical Methods for 1-Bromo-4-(trans-4-butylcyclohexyl)benzene
For researchers, scientists, and professionals in drug development, the robust analysis of chemical entities is paramount. This guide provides a comparative overview of validated analytical methods for this compound, a key building block in various synthetic pathways. While specific validated methods for this compound are not extensively published, this document synthesizes information from analogous structures and established validation guidelines to present a comprehensive approach to its analysis. The principles discussed are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures, ensuring a framework that is scientifically sound and regulatory compliant.[1][2][3]
Introduction to the Analyte and Analytical Imperatives
This compound (MW: 295.3 g/mol , CAS: 516510-78-4) is a substituted aromatic compound.[4] Its analysis is critical for ensuring identity, purity, and stability in research and manufacturing. The primary analytical challenges include quantifying the main component, identifying and quantifying potential impurities (isomers, starting materials, by-products), and ensuring the method is robust and reproducible.
This guide will compare the utility of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of this compound, and discuss the role of spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation and identity confirmation.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, RP-HPLC offers excellent resolution and sensitivity. A similar compound, 1-Bromo-4-cyclohexylbenzene, can be effectively analyzed using RP-HPLC with a C18 column and a mobile phase of acetonitrile and water.[5]
Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for non-polar compounds like the analyte. |
| Mobile Phase | Acetonitrile:Water (e.g., 80:20 v/v) | A high organic content is suitable for the elution of this hydrophobic molecule. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance of speed and resolution. |
| Detection | UV at 254 nm | The benzene ring provides strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
HPLC Method Validation Workflow
The validation of an HPLC method must demonstrate its fitness for purpose.[2] The following workflow, based on ICH Q2(R2) guidelines, should be followed.[1][6]
Caption: Workflow for HPLC Method Validation.
Acceptance Criteria for HPLC Method Validation
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from impurities and degradation products (Peak Purity > 0.99). |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | % Recovery between 98.0% and 102.0%. |
| Precision | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%.[3] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. |
| Robustness | No significant change in results with small, deliberate variations in method parameters. |
Gas Chromatography (GC): An Alternative for Volatile Compounds
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. Given the structure of this compound, GC can be a viable alternative to HPLC, particularly for impurity profiling where volatile impurities may be present.
Proposed GC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for the separation of aromatic compounds. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases with good efficiency. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Oven Program | Start at 150 °C, ramp to 280 °C at 10 °C/min | A temperature gradient allows for the separation of compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides good sensitivity for hydrocarbons; MS provides structural information for peak identification. |
GC Method Validation Workflow
The validation workflow for a GC method is analogous to that of an HPLC method, following the same ICH Q2(R2) principles.
Caption: Workflow for GC Method Validation.
Comparison of HPLC and GC for Analysis
| Feature | HPLC | GC |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Best for volatile and thermally stable compounds. |
| Sensitivity | High, especially with UV or MS detection. | Very high, particularly with FID or MS detection. |
| Resolution | Excellent for a wide range of compounds. | Excellent for volatile compounds. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for non-volatile compounds (not likely needed for the target analyte). |
| Instrumentation | Common in pharmaceutical labs. | Also common, but perhaps less so than HPLC for routine QC. |
| Impurity Profiling | Good for non-volatile impurities. | Excellent for volatile impurities and isomers with different boiling points. |
Spectroscopic Methods for Identity Confirmation
While chromatographic methods are ideal for quantification and purity assessment, spectroscopic techniques are essential for unequivocal identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the cyclohexyl protons, and the butyl chain protons.[7][8][9] Similarly, the ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.[10]
Mass Spectrometry (MS)
When coupled with GC or LC, mass spectrometry provides molecular weight and fragmentation information, which is invaluable for confirming the identity of the main component and identifying unknown impurities. The mass spectrum of related bromo-aromatic compounds shows characteristic isotopic patterns for bromine (⁷⁹Br and ⁸¹Br).[11][12]
Conclusion
For the comprehensive analysis of this compound, a multi-faceted approach is recommended. RP-HPLC is a robust and versatile technique for routine purity and assay determination. GC-FID or GC-MS can serve as a valuable alternative or complementary method, especially for the analysis of volatile impurities. Both chromatographic methods must be validated according to ICH Q2(R2) guidelines to ensure data integrity.[1][2] NMR and MS are indispensable for the definitive structural confirmation of the analyte and its related substances. By employing a combination of these techniques, researchers and drug development professionals can ensure the quality and consistency of this compound in their applications.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene
For Immediate Use by Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of our research and the safety of our personnel are paramount. This guide provides a detailed protocol for the proper disposal of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene (CAS No. 516510-78-4), a compound utilized in specialized applications such as the development of protein degraders.[1] Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining environmental compliance.
Section 1: Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (inspect before use), and a lab coat.[5][6] All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[4][5] Ensure that eyewash stations and safety showers are readily accessible.[4][7]
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin and hair with running water and soap, if available. Seek medical attention if irritation develops.[3]
-
Eye Contact: Immediately flush the eyes with fresh running water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally. Seek immediate medical attention.[3][7]
-
Inhalation: If fumes are inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Immediately give a glass of water. Contact a Poisons Information Centre or a doctor.[3]
Section 2: Waste Characterization and Segregation
Proper waste segregation is the cornerstone of safe and compliant chemical disposal. This compound is a halogenated organic compound .[8] As such, it must be disposed of in a designated hazardous waste stream.
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste.[8] This is due to the different treatment and disposal methods required for each waste type. Halogenated wastes are typically incinerated at high temperatures to ensure the complete destruction of the halogenated compounds.[8][9]
-
Incompatible Materials: Do not mix this waste with incompatible substances such as strong oxidizing agents, strong acids, strong bases, or strong reducing agents.[7] Brominated compounds can react violently with easily oxidized substances.[10]
The following diagram illustrates the decision-making process for proper waste segregation:
Caption: Decision workflow for segregating halogenated organic waste.
Section 3: Step-by-Step Disposal Protocol
-
Container Selection: Collect waste this compound in a designated, chemically compatible container. Polyethylene or polypropylene containers are generally recommended for halogenated organic waste.[3][5] The container must be in good condition with a secure, tightly closing lid.[11]
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[5]
-
A list of all chemical constituents in the container if it is a mixed waste stream.[11]
-
The approximate percentage of each component.
-
The date the first drop of waste was added.
-
-
Collection:
-
Carefully transfer the waste into the designated container, avoiding splashes and spills.
-
Keep the waste container closed at all times except when actively adding waste.[11] This minimizes the release of volatile organic compounds (VOCs) and prevents accidental spills.
-
Do not overfill the container. Leave at least 10% of headspace to allow for expansion.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[10]
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
-
Final Disposal:
Section 4: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
For Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[3]
-
Carefully collect the absorbed material and place it in a suitable, labeled container for hazardous waste disposal.[3]
-
Clean the spill area with soap and water.
-
Decontaminate all equipment used for cleanup before reuse.
For Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent the spill from entering drains or waterways.[3]
Section 5: Environmental Considerations
This compound is expected to be toxic to aquatic life with long-lasting effects.[2][3] Therefore, it is crucial to prevent its release into the environment.[3][4] Under no circumstances should this chemical or its waste be disposed of down the drain.[11]
Quantitative Data Summary
| Property | Value/Information | Source |
| CAS Number | 516510-78-4 | [1][13] |
| Molecular Formula | C16H23Br | [1] |
| Molecular Weight | 295.3 g/mol | [1] |
| Physical State | Likely a solid or liquid | [2] |
| Storage | Room temperature | [1] |
| Primary Hazards | Skin irritation, serious eye irritation, respiratory irritation, toxic to aquatic life with long-lasting effects. | [2][3][4] |
| Waste Classification | Halogenated Organic Hazardous Waste | [8] |
References
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Available from: [Link]
-
1-Bromo-4-nitrobenzene - Safety Data Sheet. Alfa Aesar. Available from: [Link]
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Hazardous Waste Segregation. Bucknell University. Available from: [Link]
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1-Bromo-4-cyclohexylbenzene. PubChem. Available from: [Link]
-
Understanding the Properties and Applications of 1-Bromo-4-cyclohexylbenzene. Available from: [Link]
-
This compound, min 98%, 100 grams. CP Lab Safety. Available from: [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available from: [Link]
-
Bromine in orgo lab SOP. Environmental Health and Safety at Providence College. Available from: [Link]
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1-Bromo-4-butylbenzene. PubChem. Available from: [Link]
-
LCSS: BROMINE. National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Available from: [Link]
-
Safety in Organic Chemistry Laboratory. TigerWeb. Available from: [Link]
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Working with Hazardous Chemicals. Organic Syntheses. Available from: [Link]
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1-Bromo-2-cyclohexylbenzene - Safety Data Sheet. Acros Organics. Available from: [Link]
-
EPA Hazardous Waste Codes. UGA Environmental Safety Division. Available from: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Available from: [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene
This document provides essential safety and logistical information for the handling and disposal of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene (CAS No. 516510-78-4). As researchers and drug development professionals, a deep understanding of the materials in our laboratories is paramount to ensuring both personal safety and the integrity of our work. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence.
Hazard Identification and Risk Assessment
While specific occupational exposure limits for this compound have not been established, the available safety data indicates that it should be handled with care.[1] Based on information for structurally similar compounds, the primary hazards are anticipated to be skin and eye irritation, and potential respiratory irritation.[2] Therefore, a conservative approach to personal protective equipment (PPE) and handling procedures is warranted.
Anticipated GHS Classifications:
| Hazard Class | Category |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2 |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 |
| Data based on structurally similar compounds.[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling any chemical. For this compound, the following PPE is mandatory to prevent contact and inhalation.
| Situation | Required PPE | Rationale |
| Routine Handling (weighing, transfers in a fume hood) | - Nitrile gloves- Safety glasses with side shields- Flame-resistant lab coat | Protects against incidental skin contact and splashes to the eyes. The lab coat provides a barrier against spills. |
| Operations with Splash Potential (e.g., large volume transfers, cleaning spills) | - Chemical splash goggles- Face shield- Chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant apron over lab coat | Provides a higher level of protection for the face and eyes from splashes.[3][4] A chemical-resistant apron offers additional protection for the torso.[5] |
| Operations with Aerosol or Dust Generation Potential | - All PPE from "Splash Potential"- A full-face respirator may be necessary if exposure limits are exceeded or symptoms of irritation occur.[1] | Protects the respiratory system from inhalation of airborne particles or mists. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.
Step-by-Step Handling Procedure:
-
Preparation:
-
Chemical Handling:
-
Conduct all manipulations of this compound within the fume hood.[8]
-
When weighing, use a draft shield or perform the task in a powder-containment hood to prevent the dispersal of any fine particles.
-
Use non-sparking tools to avoid ignition sources.[1]
-
Keep containers tightly closed when not in use to minimize the release of vapors.[1][9]
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[10]
-
Clean the work area within the fume hood to remove any residual contamination.
-
Properly remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.
-
Spill and Emergency Procedures
In the event of a spill, a swift and correct response is critical to mitigate hazards.
Minor Spill (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[10]
-
Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[10]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, increase ventilation to the area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent the spill from entering drains or waterways.[10]
Disposal Plan
Proper segregation and disposal of chemical waste are essential for environmental protection and regulatory compliance.
Waste Disposal Procedure:
-
Segregation: Collect all waste containing this compound in a designated container for halogenated organic waste .[8] Do not mix with non-halogenated waste.[8]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and any other information required by your institution.[8]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[7]
References
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This compound, min 98%, 100 grams. CP Lab Safety. [Link]
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Personal Protective Equipment. US EPA. [Link]
-
UNIT 7: Personal Protective Equipment. CTAHR. [Link]
-
Personal protective equipment (PPE) is made readily available in the laboratories and, based on. Colgate University. [Link]
-
Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
